Rabeprazole Sodium
Description
This compound is the sodium salt of the prodrug rabeprazole, a substituted benzimidazole proton pump inhibitor, with potential anti-ulcer activity. After protonation, accumulation, and transformation to the active sulfenamide within the acidic environment of gastric parietal cells, rabeprazole selectively and irreversibly binds to and inhibits the H+, K+ATPase (hydrogen-potassium adenosine triphosphatase) enzyme system located on the parietal cell secretory surface, inhibiting gastric acid secretion.
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1999 and has 3 approved and 4 investigational indications.
See also: Rabeprazole (has active moiety).
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
sodium;2-[[4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methylsulfinyl]benzimidazol-1-ide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N3O3S.Na/c1-13-16(19-9-8-17(13)24-11-5-10-23-2)12-25(22)18-20-14-6-3-4-7-15(14)21-18;/h3-4,6-9H,5,10-12H2,1-2H3;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRCQSTCYZUOBHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1CS(=O)C2=NC3=CC=CC=C3[N-]2)OCCCOC.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N3NaO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3044205 | |
| Record name | Rabeprazole sodium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3044205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
381.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117976-90-6 | |
| Record name | Rabeprazole sodium [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117976906 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Rabeprazole sodium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3044205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-({[4-(3-Methoxypropoxy)-3-methyl-2-pyridyl]methyl}sulfinyl)-1H-benzimidazole sodium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | RABEPRAZOLE SODIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3L36P16U4R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Labyrinth of Purity: A Technical Guide to the Synthesis and Characterization of Rabeprazole Sodium Impurities
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis and characterization of rabeprazole sodium and its associated impurities. This compound, a proton pump inhibitor, is a cornerstone in the treatment of acid-related gastrointestinal disorders. Ensuring its purity is paramount for the safety and efficacy of the final drug product. This document details the synthetic pathways that can lead to impurity formation, outlines robust analytical methodologies for their detection and characterization, and provides insights into their management as per regulatory standards.
Synthesis of this compound: A Double-Edged Sword
The synthesis of this compound is a multi-step process that, while efficient, can inadvertently generate a spectrum of impurities. The primary route involves the condensation of 2-chloromethyl-3-methyl-4-(3-methoxypropoxy)pyridine hydrochloride with 2-mercaptobenzimidazole, followed by an oxidation step to form the sulfoxide moiety of rabeprazole.
The formation of impurities can occur at various stages, arising from starting materials, intermediates, or side reactions. Even the final oxidation step, if not carefully controlled, can lead to over-oxidation, forming the sulfone impurity.
General Synthetic Scheme
The synthesis of this compound typically involves two key steps after the preparation of the substituted pyridine and benzimidazole precursors:
-
Condensation: Formation of the thioether intermediate (Rabeprazole sulfide).
-
Oxidation: Conversion of the thioether to the sulfoxide, rabeprazole.
The subsequent formation of the sodium salt yields the final active pharmaceutical ingredient (API).
The Spectrum of Impurities: Known and Novel Contaminants
Impurities in this compound can be broadly categorized as process-related impurities, degradation products, and metabolites. Regulatory bodies like the International Council for Harmonisation (ICH) mandate the identification and characterization of any impurity present at a level of 0.10% or higher.[1]
Some of the commonly encountered impurities include:
-
Rabeprazole Sulfide: A key intermediate in the synthesis.
-
Rabeprazole Sulfone: An over-oxidation product.[1]
-
Chloro and Methoxy Analogues: Process impurities arising from starting materials.[1][3]
-
2-Mercaptobenzimidazole: An unreacted starting material.[4][5]
Forced degradation studies, which subject the drug substance to stress conditions such as acid, base, oxidation, heat, and light, are crucial for identifying potential degradation products and establishing the stability-indicating nature of analytical methods.[6][7][8][9] this compound is found to be particularly labile under acidic and oxidative conditions.[6]
Characterization of Impurities: An Analytical Arsenal
A multi-pronged analytical approach is essential for the definitive identification and quantification of this compound impurities. High-Performance Liquid Chromatography (HPLC) is the workhorse technique for separation and quantification, while spectroscopic methods provide structural elucidation.
Chromatographic Methods
A robust, stability-indicating HPLC method is the cornerstone of impurity profiling. A typical method utilizes a reversed-phase C18 column with a gradient elution program.
Table 1: Typical HPLC Method Parameters for this compound Impurity Profiling
| Parameter | Condition |
| Column | Waters Symmetry Shield RP18, 250 mm × 4.6 mm, 5 µm[6] |
| Mobile Phase A | 0.025 M Potassium dihydrogen orthophosphate buffer (pH 3.0)[6] |
| Mobile Phase B | Water:Acetonitrile (10:90 v/v)[6] |
| Flow Rate | 1.0 mL/min[6] |
| Detection | UV at 280 nm[6] |
| Column Temperature | 30°C |
Note: This is an exemplary method; specific conditions may need to be optimized.
Spectroscopic and Spectrometric Techniques
-
Mass Spectrometry (MS): Coupled with liquid chromatography (LC-MS), it is indispensable for determining the molecular weight of impurities, aiding in their initial identification.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the chemical structure of isolated impurities, allowing for unambiguous identification.
-
Infrared (IR) Spectroscopy: Provides information about the functional groups present in the impurity molecules.
Experimental Protocols
Forced Degradation Studies
Forced degradation studies are critical to understanding the stability of this compound and identifying its degradation products.[6]
Protocol for Acid Degradation: [6]
-
Dissolve a known amount of this compound tablet powder (equivalent to 25 mg) in a 50 mL volumetric flask.
-
Add 10 mL of diluent and 3 mL of 0.1 M HCl.
-
Place the flask in a water bath at 60°C for 45 minutes.
-
Cool the flask to room temperature.
-
Neutralize the solution by adding 3 mL of 0.1 M NaOH.
-
Dilute to the mark with the diluent and mix well.
-
Analyze the sample by HPLC. The major degradant observed is Impurity-5.[6]
Protocol for Base Degradation:
-
Follow the same initial steps as acid degradation, but use 0.1 M NaOH instead of HCl.
-
Significant degradation is observed under these conditions.[6]
Protocol for Oxidative Degradation: [6]
-
Dissolve a known amount of this compound tablet powder (equivalent to 25 mg) in a 50 mL volumetric flask.
-
Add 10 mL of diluent and 3 mL of 1% hydrogen peroxide.
-
Keep the flask at room temperature for 30 minutes.
-
Dilute to the mark with the diluent and mix well.
-
Analyze the sample by HPLC. The major impurity formed is Impurity-4.[6]
Protocol for Thermal Degradation: [6]
-
Store this compound tablet powder (equivalent to 25 mg) in a hot air oven at 105°C for 18 hours.
-
After cooling to room temperature, dissolve the powder in 35 mL of diluent in a 50 mL volumetric flask.
-
Dilute to the mark with the diluent.
-
Analyze the sample by HPLC. A significant degradant is Impurity-7.[6]
Protocol for Hydrolytic Degradation: [6]
-
Transfer this compound tablet powder (equivalent to 25 mg) into a 50 mL volumetric flask.
-
Add 10 mL of diluent and 10 mL of water.
-
Place the flask in a water bath at 60°C for 3 hours.
-
Cool to room temperature and dilute to the mark with the diluent.
-
Analyze by HPLC. The major degradant is Impurity-6.[6]
Synthesis of Rabeprazole Sulfone (Impurity II)
The sulfone impurity can be synthesized by the over-oxidation of rabeprazole.[1]
-
Dissolve rabeprazole in a suitable solvent such as chloroform.
-
Add an excess of an oxidizing agent, for example, 2.2 equivalents of meta-chloroperoxybenzoic acid (m-CPBA).[1]
-
Stir the reaction mixture at a controlled temperature (e.g., 0-5°C).
-
Monitor the reaction progress by TLC or HPLC.
-
Upon completion, work up the reaction mixture to isolate the rabeprazole sulfone.
Data Presentation
Table 2: Summary of Known this compound Impurities
| Impurity Name | Structure / Characterization | Type |
| Impurity I | 2-[[[4-(3-methoxypropoxy)-3-methyl-2-pyridinyl] methyl]thio]-1H-benzimidazole | Process-Related (Sulfide)[2] |
| Impurity II | 2-[[[4-(3-methoxypropoxy)-3-methyl-2-pyridinyl] methyl] sulfonyl]-1H-benzimidazole | Process-Related/Degradation (Sulfone)[2] |
| Impurity III | 2-[[[4-(3-methoxypropoxy)-3-methyl-2-pyridinyl-1-oxide] methyl] sulfonyl]-1H-benzimidazole | Process-Related (Sulfone-N-oxide)[2] |
| Impurity IV | 2-[[[4-(3-methoxypropoxy)-3-methyl] pyridin-2-yl]methanesulfinyl]-1-[[4-(3-methoxypropoxy)-3-methyl]pyridin-2-ylmethyl]-1H-benzimidazole | Process-Related[2] |
| Impurity V | 2-[[[4-methoxy-3-methyl-2-pyridinyl] methyl] sulfinyl]-1H-benzimidazole | Process-Related (Methoxy analogue)[2][3] |
| Impurity VI | 2-[[[4-(3-methoxypropoxy)-3-methyl-2-pyridine-1-oxide] methyl] sulfinyl]-1H-benzimidazole | Process-Related (N-oxide)[2] |
| Chloro Analogue | 2-{[(4-chloro-3-methyl-2-pyridinyl) methyl] sulfinyl}-1H-bezimidazole | Process-Related[3] |
Visualizing the Pathways
The following diagrams illustrate the logical flow of the synthesis and impurity formation, as well as a typical experimental workflow for impurity analysis.
Caption: Synthetic pathway of rabeprazole and key routes of impurity formation.
Caption: A typical experimental workflow for the analysis of rabeprazole impurities.
Conclusion
The synthesis and characterization of this compound impurities are critical aspects of pharmaceutical development and quality control. A thorough understanding of the synthetic process and potential degradation pathways, coupled with robust and validated analytical methods, is essential to ensure the purity, safety, and efficacy of the final drug product. This guide provides a foundational understanding for researchers and scientists working in this field, emphasizing the importance of a systematic and scientifically sound approach to impurity profiling.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Identification and characterization of potential impurities of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification and synthesis of potential impurities of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Identification and genotoxicity evaluation of potential impurities in this compound using in silico and in vitro analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development and Validation of a Stability-Indicating RP-HPLC Method for the Determination of Process-Related Impurities and Degradation Products of this compound in Pharmaceutical Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. METHOD DEVELOPMENT AND VALIDATION AND FORCED DEGRADATION STUDY ON this compound USING RP- HPLC | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. wjpps.com [wjpps.com]
In Vitro Activity of Rabeprazole Sodium Against Helicobacter pylori: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the in vitro activity of rabeprazole sodium against Helicobacter pylori. Rabeprazole, a proton pump inhibitor (PPI), has demonstrated direct antimicrobial properties against this pathogenic bacterium, independent of its acid-suppression effects.[1] This document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying mechanisms and workflows to support further research and drug development efforts in the eradication of H. pylori.
Direct Antibacterial Activity: Minimum Inhibitory Concentration (MIC)
This compound exhibits potent in vitro antibacterial activity against H. pylori, often superior to other PPIs such as omeprazole and lansoprazole.[2][3] This direct inhibitory effect is a crucial aspect of its efficacy in H. pylori eradication therapies.
Data Presentation: MIC of Rabeprazole and Comparators
The following table summarizes the Minimum Inhibitory Concentrations (MICs) of rabeprazole and other relevant compounds against H. pylori as reported in various studies.
| Compound | Number of Strains | MIC Range (mg/L) | MIC50 (mg/L) | MIC90 (mg/L) | Reference |
| Rabeprazole | 133 clinical isolates | Not specified | 8 | 16 | [2] |
| Rabeprazole | 30 clinical isolates | 0.125 - 1.0 | Not specified | Not specified | [4][5] |
| Rabeprazole | 3 strains | Not specified | Not specified | 2.25 (MIC99) | [6] |
| Lansoprazole | 133 clinical isolates | Not specified | 16 | 32 | [2] |
| Lansoprazole | 3 strains | Not specified | Not specified | 42.5 (MIC99) | [6] |
| Omeprazole | 133 clinical isolates | Not specified | 32 | 64 | [2] |
| Esomeprazole | 3 strains | Not specified | Not specified | 360 (MIC99) | [6] |
| Amoxicillin | 30 clinical isolates | MIC for 1 resistant strain: 1.0 | Not specified | Not specified | [4][5] |
| Metronidazole | 30 clinical isolates | 8 - 256 (for 9 resistant strains) | Not specified | Not specified | [4][5] |
Experimental Protocol: Determination of Minimum Inhibitory Concentration (Agar Dilution Method)
The agar dilution method is a standard procedure for determining the MIC of an antimicrobial agent against H. pylori.
1. Preparation of Media and Antimicrobial Agents:
-
Mueller-Hinton agar supplemented with 5-10% defibrinated sheep or horse blood is commonly used.
-
This compound is dissolved in an appropriate solvent (e.g., distilled water) to create a stock solution.
-
Serial twofold dilutions of the rabeprazole stock solution are prepared.
2. Inoculum Preparation:
-
H. pylori strains are cultured on a suitable agar medium for 48-72 hours under microaerophilic conditions (e.g., 5% O₂, 10% CO₂, 85% N₂).
-
Bacterial colonies are harvested and suspended in a sterile broth (e.g., Brucella broth) to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
3. Inoculation and Incubation:
-
A standardized volume of the bacterial suspension is inoculated onto the surface of the agar plates containing the various concentrations of rabeprazole.
-
The plates are incubated at 37°C for 48-72 hours under microaerophilic conditions.
4. Interpretation of Results:
-
The MIC is defined as the lowest concentration of rabeprazole that completely inhibits the visible growth of H. pylori.
Inhibition of Helicobacter pylori Motility
H. pylori's motility, conferred by its flagella, is a critical virulence factor that enables it to colonize the gastric mucosa.[7] Rabeprazole and its thioether derivative have been shown to significantly inhibit the motility of H. pylori.[7][8]
Data Presentation: Inhibition of Motility
| Compound | Concentration for 50% Motility Inhibition (IC₅₀) (µg/mL) | Reference |
| Rabeprazole | 16 | [7][8] |
| Rabeprazole Thioether | 0.25 | [7][8] |
| Lansoprazole | 16 | [7][8] |
| Omeprazole | >64 | [7][8] |
Experimental Protocol: Motility Inhibition Assay
1. Bacterial Culture and Preparation:
-
H. pylori is cultured in a liquid medium (e.g., Brucella broth supplemented with fetal bovine serum) for 24-48 hours.
-
The bacterial cells are harvested by centrifugation and resuspended in a motility buffer at a specific pH (e.g., pH 6.0 or 7.4).
2. Microscopic Observation:
-
A sample of the bacterial suspension is placed on a glass slide.
-
The motility of the bacteria is observed using a phase-contrast microscope.
3. Treatment and Analysis:
-
Rabeprazole or other test compounds are added to the bacterial suspension at various concentrations.
-
The motility of the bacteria is observed immediately after the addition of the compound and at specified time points.
-
The percentage of motile bacteria or the speed of movement is quantified to determine the inhibitory effect.
Inhibition of Helicobacter pylori Urease Activity
Urease is a key enzyme for H. pylori survival in the acidic environment of the stomach, as it neutralizes gastric acid by producing ammonia.[9] Rabeprazole has been identified as a potent inhibitor of H. pylori urease.[9][10]
Data Presentation: Urease Inhibition
| Compound | 50% Inhibitory Concentration (IC₅₀) (µM) | Mechanism of Inhibition | Reference |
| Rabeprazole | 0.29 | Irreversible, noncompetitive | [9][10] |
| Omeprazole | 5.4 | Not specified | [10] |
| Lansoprazole | 9.3 | Not specified | [10] |
| AG-2000 | 0.3 | Not specified | [10] |
The inhibitory potency of rabeprazole on urease is pH-dependent, with greater inhibition observed at a lower pH.[9]
Experimental Protocol: Urease Inhibition Assay
1. Preparation of Urease Extract:
-
H. pylori cells are cultured, harvested, and lysed to release the urease enzyme.
-
The crude enzyme extract is obtained by centrifugation to remove cellular debris.
2. Urease Activity Measurement:
-
The activity of the urease extract is measured by quantifying the amount of ammonia produced from urea. This can be done using methods such as the Berthelot (phenol-hypochlorite) reaction.
3. Inhibition Studies:
-
The urease extract is pre-incubated with various concentrations of rabeprazole for a specific period.
-
Urea is then added to the mixture, and the urease activity is measured.
-
The percentage of inhibition is calculated by comparing the activity in the presence of rabeprazole to the control (without inhibitor).
Proposed Mechanism of Urease Inhibition
Rabeprazole is thought to inhibit H. pylori urease by forming disulfide bonds with the active site of the enzyme.[10] This interaction is irreversible and noncompetitive.[9] The addition of sulfhydryl compounds like β-mercaptoethanol can prevent and even reverse this inhibition, supporting the proposed mechanism of disulfide bond formation.[10]
References
- 1. Rabeprazole: the role of proton pump inhibitors in Helicobacter pylori eradication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In Vitro Activities of Rabeprazole, a Novel Proton Pump Inhibitor, and Its Thioether Derivative Alone and in Combination with Other Antimicrobials against Recent Clinical Isolates of Helicobacter pylori - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. In vitro antagonism of rabeprazole and metronidazole upon clinical isolates of Helicobacter pylori - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. karger.com [karger.com]
- 6. [In-vitro activity of rabeprazole, lansoprazole, and esomeprazole against Helicobacter pylori] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Novel Action of the Proton Pump Inhibitor Rabeprazole and Its Thioether Derivative against the Motility of Helicobacter pylori - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A novel action of the proton pump inhibitor rabeprazole and its thioether derivative against the motility of Helicobacter pylori - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Kinetic studies of Helicobacter pylori urease inhibition by a novel proton pump inhibitor, rabeprazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Helicobacter pylori urease inhibition by rabeprazole, a proton pump inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Pharmacological Profile and Chemical Properties of Rabeprazole Sodium
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Rabeprazole sodium is a potent, second-generation proton pump inhibitor (PPI) that effectively suppresses gastric acid secretion by irreversibly inhibiting the gastric H+/K+-ATPase (proton pump)[1][2][3]. Chemically classified as a substituted benzimidazole, it is a prodrug that undergoes conversion to its active sulfonamide form in the acidic environment of the gastric parietal cells[1][4][5]. This technical guide provides a comprehensive overview of the chemical properties, pharmacological profile, and key experimental methodologies associated with this compound. Quantitative data are presented in structured tables for clarity, and critical pathways and workflows are visualized using diagrams.
Chemical Properties of this compound
This compound is the sodium salt of rabeprazole[6]. Its stability is pH-dependent; it is labile in acidic conditions and more stable in alkaline environments, necessitating its formulation in enteric-coated, delayed-release dosage forms[7][8][9].
Table 1: Physicochemical Properties of this compound
| Property | Value | References |
| Chemical Name | 2-[[[4-(3-methoxypropoxy)-3-methyl-2-pyridinyl]-methyl]sulfinyl]-1H-benzimidazole sodium salt | [6][7][10] |
| Molecular Formula | C₁₈H₂₀N₃NaO₃S | [6][11] |
| Molecular Weight | 381.43 g/mol | [7][11] |
| Appearance | White to slightly yellowish-white solid/powder | [7][11][12] |
| Melting Point | 140-141°C (with decomposition) | [3][11] |
| pKa | ~5.0 (pyridine N) | [12][13][14] |
| UV Absorption Max (λmax) | 284-285 nm (in various solvents) | [15][16][17] |
Table 2: Solubility Profile of this compound
| Solvent | Solubility | References |
| Water | Very soluble / Freely soluble | [7][9][11][12] |
| Methanol | Very soluble / Freely soluble | [7][9][11][12] |
| Ethanol | Freely soluble | [7][9][11][12] |
| Chloroform | Freely soluble | [9][11] |
| Ethyl Acetate | Freely soluble | [9][11] |
| Dimethyl Sulfoxide (DMSO) | ~25 mg/mL | [16] |
| Ether | Insoluble | [7][9][11][12] |
| n-Hexane | Insoluble | [7][9][11][12] |
| PBS (pH 7.2) | ~10 mg/mL | [16] |
Pharmacological Profile
Mechanism of Action
Rabeprazole belongs to the class of antisecretory compounds known as proton pump inhibitors[1][7]. It does not possess anticholinergic or H2-receptor antagonist properties[1][2]. The core mechanism involves the targeted inhibition of the final step in gastric acid production[1][2][7].
-
Systemic Absorption & Parietal Cell Accumulation : After absorption from the small intestine, the inactive rabeprazole prodrug is transported systemically to the gastric parietal cells[4][12]. As a weak base, it selectively accumulates in the acidic secretory canaliculi of these cells[13].
-
Acid-Catalyzed Activation : The high acidity of the canaliculi (pH < 2) facilitates the rapid protonation of rabeprazole[1][2][4]. This is followed by a chemical conversion into its active form, a cationic tetracyclic sulfenamide[1][4][18]. Rabeprazole has a high pKa (~5.0), allowing it to be activated more rapidly and over a broader pH range compared to other PPIs like omeprazole and lansoprazole[11][13][14].
-
Irreversible Enzyme Inhibition : The active sulfenamide forms a stable, covalent disulfide bond with cysteine residues on the α-subunit of the H+/K+-ATPase enzyme[4][12]. This irreversible binding inactivates the proton pump, blocking the final step of acid secretion—the exchange of H+ ions from the parietal cell for K+ ions from the gastric lumen[2][4][12]. Acid secretion can only resume once new H+/K+-ATPase pumps are synthesized by the cell[12].
Caption: Mechanism of action of rabeprazole in gastric parietal cells.
Pharmacodynamics
Rabeprazole produces a potent and sustained dose-dependent inhibition of both basal and stimulated gastric acid secretion[4][14][19]. The antisecretory effect begins within one hour of oral administration, with a 20 mg dose achieving a median 88% of maximal inhibition of 24-hour gastric acidity after the first dose[7][13]. Studies have shown that rabeprazole achieves a significantly greater decrease in intragastric acidity on the first day of dosing compared to omeprazole[19][20]. Additionally, rabeprazole exhibits in vitro antibacterial activity against Helicobacter pylori, which is greater than that of lansoprazole or omeprazole[19][20].
Pharmacokinetics
Rabeprazole is administered in an enteric-coated formulation to protect the acid-labile drug from degradation in the stomach[7][21]. Its pharmacokinetics are linear over an oral dose range of 10 mg to 40 mg[7].
Table 3: Pharmacokinetic Parameters of this compound (20 mg Oral Dose)
| Parameter | Value | References |
| Bioavailability | ~52% | [7][12][22] |
| Time to Peak Plasma Conc. (Tmax) | 2.0 - 5.0 hours | [7] |
| Plasma Protein Binding | 96.3% - 97% | [7][11][12] |
| Plasma Half-life (t½) | 1 - 2 hours | [7][12] |
| Metabolism | Extensive, hepatic. Primarily non-enzymatic reduction to a thioether metabolite. Minor pathway via CYP2C19 and CYP3A4. | [4][12] |
| Excretion | ~90% renal (as metabolites); ~10% fecal | [12] |
Rabeprazole's metabolism is less dependent on the CYP2C19 isoenzyme compared to other PPIs, making its antisecretory activity more predictable across patients with different CYP2C19 genotypes[14][22]. The primary metabolites, including a thioether carboxylic acid and its glucuronide, are eliminated mainly through the urine[2][12].
Experimental Protocols
In Vitro H+/K+-ATPase Inhibition Assay
This protocol is a generalized method based on descriptions of assays using isolated gastric vesicles.
Objective: To determine the IC₅₀ of rabeprazole for the gastric proton pump.
Methodology:
-
Preparation of Gastric Vesicles: Hog or rabbit gastric mucosal vesicles rich in H+/K+-ATPase are prepared by differential centrifugation and sucrose gradient separation.
-
Enzyme Activation: Vesicles are pre-incubated in a potassium-containing buffer to load them with K+.
-
Inhibition Step: The vesicles are incubated with varying concentrations of rabeprazole (and other PPIs for comparison) at a low pH (e.g., pH < 4.0) to facilitate drug activation. Incubation times are varied to assess the rate of inhibition.
-
Assay of ATPase Activity: The H+/K+-ATPase reaction is initiated by adding Mg²⁺-ATP. The activity is measured by quantifying the rate of ATP hydrolysis, typically by measuring the release of inorganic phosphate (Pi) using a colorimetric method (e.g., Fiske-Subbarow method).
-
Data Analysis: The percentage of inhibition at each rabeprazole concentration is calculated relative to a control (no inhibitor). The IC₅₀ value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve. In vitro, rabeprazole has been shown to inhibit acid transport in porcine gastric vesicles with a half-life of 90 seconds[1][7].
In Vivo Gastric Acid Secretion Model (Pylorus-Ligated Rat)
This protocol describes a classic animal model to assess the antisecretory effects of rabeprazole.
Objective: To evaluate the in vivo efficacy of rabeprazole in inhibiting gastric acid secretion.
Methodology:
-
Animal Preparation: Male Wistar or Sprague-Dawley rats are fasted for 18-24 hours with free access to water.
-
Drug Administration: Rabeprazole (e.g., 30 mg/kg) or vehicle is administered orally or intraperitoneally[11][16].
-
Surgical Procedure: After a set time post-dosing, the rats are anesthetized. A midline abdominal incision is made, and the pylorus (the junction between the stomach and small intestine) is ligated with a silk suture to allow for the accumulation of gastric juice. The abdominal wall is then closed.
-
Gastric Juice Collection: After a defined period (e.g., 4 hours), the animals are euthanized. The esophagus is clamped, and the stomach is removed. The gastric contents are collected and centrifuged.
-
Analysis: The volume of the gastric juice is measured. The concentration of acid (total acidity) is determined by titration with a standardized NaOH solution (e.g., 0.01 N) using a pH meter or an indicator like phenolphthalein.
-
Data Analysis: The total acid output is calculated (Volume × Acidity). The percentage inhibition of acid secretion by rabeprazole is calculated by comparing the acid output of the treated group to the vehicle control group.
Analytical Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
This protocol outlines a typical stability-indicating RP-HPLC method for the quantification of this compound and its degradation products in pharmaceutical formulations[17][23][24].
Objective: To develop and validate a method for the quantitative analysis of this compound.
Methodology:
-
Chromatographic System: An HPLC system equipped with a pump, autosampler, column oven, and a PDA or UV detector[17][24].
-
Chromatographic Conditions:
-
Column: C8 or C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[17][24].
-
Mobile Phase: A mixture of an aqueous buffer (e.g., 0.02 M Potassium Dihydrogen Phosphate, pH adjusted) and an organic modifier like acetonitrile and/or methanol[17][24]. A gradient or isocratic elution may be used.
-
Column Temperature: Maintained at a constant temperature, e.g., 30°C or 35°C[24].
-
Detection: UV detection at the λmax of rabeprazole, approximately 285 nm[17][24].
-
-
Sample and Standard Preparation:
-
Standard Solution: A known concentration of this compound working standard is prepared in a suitable diluent (e.g., methanolic NaOH solution or mobile phase)[17].
-
Sample Solution: Tablet powder equivalent to a specific amount of rabeprazole is dissolved in the diluent, sonicated, filtered, and diluted to the final concentration[23].
-
-
Method Validation (as per ICH guidelines):
-
Specificity: Assessed by analyzing placebo, standards, and stressed samples to ensure no interference at the retention time of rabeprazole.
-
Linearity: A series of solutions of different concentrations are analyzed to confirm a linear relationship between peak area and concentration.
-
Accuracy: Determined by recovery studies, spiking a placebo with known amounts of the drug at different levels (e.g., 50%, 100%, 150%).
-
Precision: Evaluated through repeatability (intra-day) and intermediate precision (inter-day) by analyzing multiple preparations.
-
Robustness: The effect of small, deliberate variations in method parameters (e.g., pH of mobile phase, flow rate) is assessed.
-
Caption: General experimental workflow for HPLC analysis of rabeprazole.
References
- 1. scholarsinmedicine.com [scholarsinmedicine.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. researchgate.net [researchgate.net]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. This compound | C18H20N3NaO3S | CID 14720269 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. rjptonline.org [rjptonline.org]
- 9. tandfonline.com [tandfonline.com]
- 10. CN101627996B - this compound composition and preparation method thereof - Google Patents [patents.google.com]
- 11. This compound | 117976-90-6 [chemicalbook.com]
- 12. Rabeprazole - Wikipedia [en.wikipedia.org]
- 13. This compound | 171440-19-0 | Benchchem [benchchem.com]
- 14. A review of rabeprazole in the treatment of acid-related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. cdn.caymanchem.com [cdn.caymanchem.com]
- 17. japsonline.com [japsonline.com]
- 18. discovery.researcher.life [discovery.researcher.life]
- 19. Review article: the pharmacology of rabeprazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. semanticscholar.org [semanticscholar.org]
- 21. medicines.org.uk [medicines.org.uk]
- 22. researchgate.net [researchgate.net]
- 23. Development and Validation of a Stability-Indicating RP-HPLC Method for the Determination of Process-Related Impurities and Degradation Products of this compound in Pharmaceutical Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 24. sphinxsai.com [sphinxsai.com]
Beyond the Pump: An In-Depth Technical Guide to the Alternative Molecular Targets of Rabeprazole Sodium
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the molecular mechanisms of rabeprazole sodium that extend beyond its well-established role as a proton pump inhibitor. While its efficacy in acid-related disorders is undisputed, a growing body of evidence reveals a broader pharmacological profile with significant implications for inflammation, cancer biology, and infectious disease. This document synthesizes current research, presenting quantitative data, outlining experimental methodologies, and visualizing key signaling pathways to provide a comprehensive resource for the scientific community.
Anti-inflammatory and Immunomodulatory Actions
Rabeprazole exerts notable anti-inflammatory effects through the modulation of several key signaling cascades. These actions are independent of its acid-suppressing properties and suggest its potential therapeutic application in inflammatory conditions.
Inhibition of the STAT3 Signaling Pathway
Signal Transducer and Activator of Transcription 3 (STAT3) is a critical mediator of inflammatory responses and cell proliferation. Rabeprazole has been shown to interfere with this pathway at multiple levels.
Key Findings:
-
Rabeprazole treatment leads to a downregulation of STAT3 and FOXF1 phosphorylation, which in turn inhibits their nuclear translocation.[1][2]
-
This inhibition decreases the binding of STAT3 and FOXF1 to the promoter of ZO-1, a crucial tight junction protein, leading to a disruption of the gastric epithelial barrier.[1][2]
-
Furthermore, rabeprazole has been found to abolish the interaction between endogenous FOXF1 and STAT3.[1]
-
In the context of gastric epithelial cells, rabeprazole suppresses cell proliferation by targeting STAT3-mediated glycolysis.[3] It achieves this by reducing the phosphorylation of STAT3, which attenuates its nuclear translocation and subsequent binding to the promoter of the hexokinase 2 (HK2) gene, a key glycolytic enzyme.[3]
Signaling Pathway:
Caption: Rabeprazole inhibits STAT3 phosphorylation and nuclear translocation.
Modulation of NF-κB and MAPK Pathways
Nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways are central to the inflammatory response.
Key Findings:
-
In a model of cyclophosphamide-induced hepatotoxicity, rabeprazole pretreatment was shown to suppress the TLR4/NF-κB and MAPK pathways.[4][5]
-
Rabeprazole can inhibit the phosphorylation of ERK1/2, a key component of the MAPK pathway, in certain gastric cancer cell lines, leading to attenuated cell viability.[6]
Signaling Pathway:
Caption: Rabeprazole suppresses TLR4 and inhibits MAPK phosphorylation.
Inhibition of NLRP3 Inflammasome and Pyroptosis
Rabeprazole has been demonstrated to inhibit inflammatory reactions by suppressing cell pyroptosis, a form of programmed cell death, in gastric epithelial cells.[7][8]
Key Findings:
-
Rabeprazole inhibits the activation of the NLRP3 inflammasome, a multiprotein complex that triggers inflammatory responses.[7]
-
This inhibition leads to a decrease in the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18.[7][8]
-
The suppression of the NLRP3 inflammasome is associated with reduced expression of ASC, NLRP3, and Caspase-1, resulting in decreased levels of cleaved-caspase-1.[7]
Experimental Workflow:
Caption: Workflow for assessing rabeprazole's effect on pyroptosis.
Direct Antimicrobial Activity
Beyond creating an unfavorable acidic environment for Helicobacter pylori, rabeprazole exhibits direct antimicrobial properties.
Inhibition of Helicobacter pylori Urease
Urease is an essential enzyme for the survival of H. pylori in the acidic milieu of the stomach.
Key Findings:
-
Rabeprazole is a potent inhibitor of H. pylori urease activity.[9]
-
The inhibitory effect is thought to occur through the formation of disulfide bonds between rabeprazole and the active site of the enzyme.[9]
-
This inhibition can be prevented and reversed by sulfhydryl compounds like β-mercaptoethanol.[9]
| Compound | IC50 for H. pylori Urease Inhibition (µM) |
| Rabeprazole | 0.29[9] |
| Omeprazole | 5.4[9] |
| Lansoprazole | 9.3[9] |
Antioxidant Properties
The role of rabeprazole as an antioxidant has been investigated, with some studies suggesting a capacity to scavenge free radicals.
Key Findings:
-
In a comparative study, rabeprazole demonstrated the ability to reduce the stable free radical α,α-diphenyl-β-picrylhydrazyl (DPPH).[10]
-
However, its antioxidant activity was found to be less potent than that of omeprazole and esomeprazole.[10][11]
| Proton Pump Inhibitor | IC50 for DPPH Radical Scavenging Activity (µg/mL) |
| Rabeprazole | 40.7 ± 7.2[10][11] |
| Omeprazole | 18.7 ± 5.7[10][11] |
| Esomeprazole | 18.7 ± 5.7[10][11] |
| Lansoprazole | 49.3 ± 3.1[10][11] |
| Pantoprazole | 49.0 ± 9.4[10][11] |
Experimental Protocol: DPPH Radical Scavenging Assay
-
Preparation of DPPH solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol.
-
Sample preparation: Rabeprazole and other test compounds are prepared in a series of concentrations.
-
Reaction mixture: A fixed volume of the DPPH solution is mixed with varying concentrations of the test compounds.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Spectrophotometric measurement: The absorbance of the solutions is measured at the characteristic wavelength of DPPH (around 517 nm).
-
Calculation of scavenging activity: The percentage of DPPH radical scavenging is calculated using the formula: [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
IC50 determination: The IC50 value, the concentration of the compound required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the concentration of the compound.
Regulation of Cellular Processes
Rabeprazole has been implicated in the regulation of other fundamental cellular processes, including cell death and metabolism.
Induction of Ferroptosis
Ferroptosis is a form of iron-dependent regulated cell death characterized by lipid peroxidation.
Key Findings:
-
Rabeprazole treatment can induce ferroptosis in gastric epithelial cells, leading to a reduction in the expression of CDX2 and MUC2, markers of gastric intestinal metaplasia.[12]
-
This effect is attributed to the decreased expression of Glutathione Peroxidase 4 (GPX4), a key enzyme in the prevention of lipid peroxidation.[12]
-
Mechanistically, rabeprazole inhibits the PKA/CREB signaling pathway, which in turn reduces the binding of CREB to the GPX4 promoter, thereby downregulating GPX4 expression.[12][13]
Signaling Pathway:
References
- 1. Rabeprazole destroyed gastric epithelial barrier function through FOXF1/STAT3-mediated ZO-1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Rabeprazole suppresses cell proliferation in gastric epithelial cells by targeting STAT3-mediated glycolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanistic insights into the hepatoprotective role of rabeprazole against cyclophosphamide-induced hepatotoxicity via AMPK/SIRT1 activation and suppression of TLR4/NF-κB and MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Rabeprazole exhibits antiproliferative effects on human gastric cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rabeprazole inhibits inflammatory reaction by inhibition of cell pyroptosis in gastric epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Rabeprazole inhibits inflammatory reaction by inhibition of cell pyroptosis in gastric epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Helicobacter pylori urease inhibition by rabeprazole, a proton pump inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparison of Antioxidant Effects of the Proton Pump-Inhibiting Drugs Omeprazole, Esomeprazole, Lansoprazole, Pantoprazole, and Rabeprazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. karger.com [karger.com]
- 12. Rabeprazole suppressed gastric intestinal metaplasia through activation of GPX4-mediated ferroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Rabeprazole suppressed gastric intestinal metaplasia through activation of GPX4-mediated ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
Rabeprazole sodium metabolism and metabolite identification in vitro
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro metabolism of rabeprazole sodium, a proton pump inhibitor widely used in the treatment of acid-related gastrointestinal disorders. The document details the primary metabolic pathways, identifies key metabolites, and presents detailed experimental protocols for their in vitro characterization. All quantitative data are summarized for comparative analysis, and metabolic pathways and experimental workflows are visualized through diagrams.
Introduction to Rabeprazole Metabolism
Rabeprazole undergoes extensive hepatic biotransformation, primarily through non-enzymatic reduction and to a lesser extent, by cytochrome P450 (CYP) enzymes.[1][2] This metabolic profile, being less dependent on the polymorphic CYP2C19 enzyme compared to other proton pump inhibitors, results in more predictable pharmacokinetics across different patient populations.[3][4] The main metabolic routes include reduction to rabeprazole thioether, demethylation, and sulfoxidation.
Primary Metabolic Pathways and Metabolites
The in vitro metabolism of this compound involves several key pathways:
-
Non-enzymatic Reduction: The principal metabolic pathway is a non-enzymatic conversion of rabeprazole to its active metabolite, rabeprazole thioether.[2][5]
-
CYP-Mediated Metabolism:
-
CYP3A4: This enzyme is primarily responsible for the oxidation of rabeprazole to rabeprazole sulfone.[2] It also mediates the stereoselective re-oxidation of rabeprazole thioether back to rabeprazole.
-
CYP2C19: This enzyme is involved in the demethylation of rabeprazole to desmethyl rabeprazole.[2] It also plays a role in the metabolism of rabeprazole thioether to desmethyl rabeprazole thioether.[2]
-
CYP2D6: This enzyme may also be involved in the formation of desmethyl rabeprazole thioether from desmethyl rabeprazole.[2]
-
The major metabolites identified in in vitro systems are:
-
Rabeprazole Thioether
-
Rabeprazole Sulfone
-
Desmethyl Rabeprazole
-
Desmethyl Rabeprazole Thioether
The following diagram illustrates the primary metabolic pathways of rabeprazole.
Caption: Metabolic pathways of this compound.
Quantitative Analysis of Rabeprazole Metabolism
The following tables summarize the kinetic parameters for the key metabolic reactions of rabeprazole and its metabolites in vitro.
Table 1: Michaelis-Menten Kinetics of Rabeprazole Metabolism in Human Liver Microsomes
| Substrate | Metabolite | Km (μg/mL) | Vmax (μg/mL/h) | Reference |
| Rabeprazole | Rabeprazole Thioether | 10.39 | 5.07 | [1] |
Table 2: Kinetic Parameters for the Formation of Rabeprazole Enantiomers from Rabeprazole-Thioether in Human Liver Microsomes
| Metabolite Formed | Km (μM) | Vmax (pmol/min/mg protein) | Reference |
| (R)-rabeprazole | 6.6 | 92 | [6] |
| (S)-rabeprazole | 5.1 | 21 | [6] |
Table 3: Kinetic Parameters for the Formation of Desmethylrabeprazole-Thioether by Recombinant CYP Enzymes
| CYP Enzyme | Km (μM) | Vmax (pmol/min/nmol P450) | Reference |
| CYP2C19 | 5.1 | 600 | [6] |
| CYP2D6 | 15.1 | 736 | [6] |
Table 4: Intrinsic Clearance for the Oxidation of Rabeprazole-Thioether by Recombinant CYP3A4
| Enantiomer Formed | Intrinsic Clearance (Vmax/Km) (nL/min/pmol P450) | Reference | |---|---|---|---| | (R)-rabeprazole | 81 |[6] | | (S)-rabeprazole | 23 |[6] |
Experimental Protocols
This section provides detailed methodologies for the in vitro investigation of rabeprazole metabolism.
In Vitro Incubation with Human Liver Microsomes
This protocol outlines the procedure for assessing the metabolic stability of rabeprazole in human liver microsomes.
Materials:
-
This compound
-
Human liver microsomes (pooled)
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Acetonitrile (ice-cold)
-
Incubator shaker (37°C)
-
Microcentrifuge
Procedure:
-
Prepare a stock solution of rabeprazole in a suitable solvent (e.g., methanol or DMSO). The final concentration of the organic solvent in the incubation mixture should be less than 1%.
-
On ice, prepare the incubation mixture in microcentrifuge tubes containing potassium phosphate buffer, human liver microsomes (final concentration typically 0.5-1.0 mg/mL), and the rabeprazole stock solution to achieve the desired final substrate concentration.
-
Pre-incubate the mixture for 5 minutes at 37°C in a shaking water bath.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate at 37°C with gentle agitation. Samples are collected at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Terminate the reaction at each time point by adding an equal volume of ice-cold acetonitrile.
-
Vortex the samples and centrifuge at a high speed (e.g., 14,000 rpm) for 10 minutes to precipitate the proteins.
-
Transfer the supernatant to a new tube for analysis by HPLC or LC-MS/MS.
The following diagram illustrates the experimental workflow for in vitro metabolism studies.
Caption: Experimental workflow for in vitro metabolism.
Incubation with Recombinant CYP Enzymes
This protocol is used to identify the specific CYP isoforms involved in rabeprazole metabolism.
Materials:
-
This compound
-
Recombinant human CYP enzymes (e.g., CYP3A4, CYP2C19, CYP2D6) expressed in a suitable system (e.g., baculovirus-infected insect cells)
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
NADPH
-
Other reagents as per the liver microsome protocol
Procedure:
-
The procedure is similar to the incubation with human liver microsomes, with the recombinant CYP enzyme replacing the liver microsomes.
-
Incubations are performed with individual CYP isoforms to assess their ability to metabolize rabeprazole.
-
Control incubations without the CYP enzyme or without NADPH should be included to account for non-enzymatic degradation.
-
The formation of specific metabolites is monitored over time to determine the catalytic activity of each CYP isoform.
Analytical Methodology for Metabolite Identification and Quantification
High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS/MS) is the preferred method for the separation, identification, and quantification of rabeprazole and its metabolites.
Typical HPLC-MS/MS System and Conditions:
-
HPLC System: A standard HPLC system with a binary pump, autosampler, and column oven.
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Mass Spectrometer: A triple quadrupole mass spectrometer is typically used for its high sensitivity and selectivity.
-
Ionization Mode: Electrospray ionization (ESI) in positive mode is generally employed.
-
Detection: Multiple reaction monitoring (MRM) is used for quantification, with specific precursor-to-product ion transitions for rabeprazole and each metabolite.
Metabolite Identification:
-
Full Scan MS: Acquire full scan mass spectra to determine the molecular weights of potential metabolites.
-
Product Ion Scan (MS/MS): Fragment the parent ions of suspected metabolites to obtain characteristic fragmentation patterns.
-
Comparison with Standards: Confirm the identity of metabolites by comparing their retention times and mass spectra with those of authentic reference standards, if available.
-
High-Resolution Mass Spectrometry (HRMS): Use HRMS to determine the accurate mass and elemental composition of the metabolites for further structural elucidation.
Conclusion
The in vitro metabolism of this compound is characterized by a significant non-enzymatic reduction to rabeprazole thioether and contributions from CYP3A4 and CYP2C19 for oxidative metabolism. The detailed protocols and quantitative data presented in this guide provide a robust framework for researchers and drug development professionals to investigate the metabolic fate of rabeprazole and similar compounds. Understanding these in vitro metabolic pathways is crucial for predicting in vivo pharmacokinetics, potential drug-drug interactions, and inter-individual variability in drug response.
References
- 1. In vitro metabolic stability of moisture-sensitive rabeprazole in human liver microsomes and its modulation by pharmaceutical excipients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ClinPGx [clinpgx.org]
- 3. Site-specific activation of the proton pump inhibitor rabeprazole by tetrathiolate zinc centres - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Stereoselective metabolism of rabeprazole-thioether to rabeprazole by human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
Physicochemical properties of different polymorphic forms of rabeprazole sodium
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the distinct physicochemical properties of various polymorphic forms of rabeprazole sodium, a proton pump inhibitor widely used in the treatment of acid-related gastrointestinal disorders. Polymorphism, the ability of a solid material to exist in multiple crystalline forms, can significantly impact a drug's solubility, stability, bioavailability, and manufacturability. Understanding these differences is therefore critical in drug development and formulation.
Comparative Physicochemical Data
The following tables summarize the key analytical data for various known polymorphic and amorphous forms of this compound, facilitating a clear comparison of their properties.
Table 1: Powder X-Ray Diffraction (PXRD) Data of this compound Polymorphs
| Polymorphic Form | Characteristic 2θ Peaks (±0.2°) |
| Amorphous | No distinct diffraction peaks are observed.[1] |
| Form X | 5.13, 6.606, 7.244, 8.569, 9.353, 10.565, 12.161, 12.923, 14.414, 14.864, 16.372, 17.309, 18.173, 19.072, 20.01, 20.539, 22.177, 23.469, 24.81, 25.494[1] |
| Form Y | 5.61, 7.207, 7.725, 9.649, 10.352, 11.231, 14.546, 16.418, 16.899, 19.442, 24.943[1] |
| Form Z | 4.694, 9.070, 9.417, 11.254, 14.712, 16.241, 17.264, 18.522, 19.320, 19.626, 19.920, 20.802, 21.477, 23.073, 24.814, 25.702, 27.470, 30.009, 30.653, 33.365, 36.950[1] |
| Hydrate Form α | More intense peaks at approximately 3.8, 5.1, 7.1, 16.9, 17.6, 18.8, 19.9[1] |
| Hydrate Form γ | More intense peaks at approximately 10.5, 18.0, 18.4, 19.4, 21.1, 21.7, 22.9, 23.3, 27.1, 31.6[1] |
Table 2: Thermal Analysis Data (DSC) of this compound Polymorphs
| Polymorphic Form | Key Thermal Events (Endotherms and Exotherms) | Melting Point/Decomposition Range (°C) |
| Amorphous | Endothermic peaks at ~66.46°C, 107.14°C, 147.63°C and an exothermic peak at 221.08°C.[1] | Decomposes around 140-141°C.[1] |
| Form X | Significant endo-exo pattern at 154.62°C and 214.65°C.[1] | 140-150°C[1] |
| Form Y | Significant endo-exo pattern at 182.61°C and 215.57°C.[1] | 160-170°C[1] |
| Form Z | Significant endo-exo pattern at 106.5°C and 228.8°C.[1] | Not specified |
| Hydrate Form α | Significant endothermic peaks at 123.93°C and 179.10°C.[1] | Not specified |
Experimental Protocols
Detailed methodologies are crucial for the accurate characterization of polymorphic forms. Below are generalized protocols for key analytical techniques based on available literature.
Powder X-Ray Diffraction (PXRD)
Objective: To identify the crystalline structure of the different polymorphic forms.
Methodology:
-
Sample Preparation: A small amount of the this compound sample is gently ground to a fine powder to ensure random orientation of the crystals. The powder is then packed into a sample holder.
-
Instrumentation: A powder X-ray diffractometer is used.
-
Data Collection: The sample is irradiated with monochromatic X-rays (typically Cu Kα radiation). The intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).
-
Analysis: The resulting diffraction pattern, a plot of intensity versus 2θ, is analyzed. The positions and relative intensities of the diffraction peaks are unique to each crystalline form.
Differential Scanning Calorimetry (DSC)
Objective: To determine the thermal properties of the polymorphs, such as melting point, enthalpy of fusion, and solid-solid transitions.
Methodology:
-
Sample Preparation: A small, accurately weighed amount of the sample (typically 1-5 mg) is placed in an aluminum pan, which is then hermetically sealed.
-
Instrumentation: A differential scanning calorimeter is used.
-
Data Collection: The sample and a reference pan (usually empty) are heated at a constant rate (e.g., 10°C/min) under a nitrogen purge. The difference in heat flow to the sample and reference is recorded as a function of temperature.
-
Analysis: The resulting thermogram shows endothermic (melting, desolvation) and exothermic (crystallization, decomposition) events as peaks. The peak temperature and the area under the peak provide information about the transition temperature and enthalpy change, respectively.
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups and characterize the vibrational modes of the different polymorphic forms.
Methodology:
-
Sample Preparation: A small amount of the sample is mixed with potassium bromide (KBr) and compressed into a thin pellet. Alternatively, the sample can be analyzed using an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: A Fourier-transform infrared spectrophotometer is used.
-
Data Collection: The sample is irradiated with a broad range of infrared light, and the absorbance is measured as a function of wavenumber (typically 4000-400 cm⁻¹).
-
Analysis: The resulting infrared spectrum shows absorption bands corresponding to the vibrational frequencies of the molecule's functional groups. Differences in the spectra of polymorphs can indicate variations in intermolecular interactions and crystal packing. For this compound, a characteristic peak for the S=O group is observed around 1274 cm⁻¹.[2]
Solubility Studies
Objective: To determine and compare the solubility of different polymorphic forms in various media.
Methodology:
-
Solvent Selection: A range of solvents, including water, buffers at different pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4), and organic solvents, are chosen to represent physiological and manufacturing conditions.
-
Equilibrium Solubility Determination: An excess amount of the polymorphic form is added to a known volume of the solvent in a sealed container. The suspension is agitated at a constant temperature (e.g., 25°C or 37°C) until equilibrium is reached.
-
Sample Analysis: The suspension is filtered to remove undissolved solids. The concentration of this compound in the clear filtrate is then determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Visualizations
The following diagrams illustrate key concepts related to this compound's mechanism of action and the experimental workflow for polymorph characterization.
Caption: Mechanism of action of this compound as a proton pump inhibitor.
Caption: Experimental workflow for the characterization of this compound polymorphs.
References
Rabeprazole Sodium's Effect on Gastric Acid Secretion in Animal Models: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical pharmacology of rabeprazole sodium, focusing on its inhibitory effects on gastric acid secretion in various animal models. This document is intended to be a resource for professionals in the fields of pharmacology, gastroenterology, and drug development, offering detailed experimental protocols, quantitative data summaries, and visual representations of key biological pathways and experimental workflows.
Core Mechanism of Action: Inhibition of the Gastric H+/K+-ATPase
This compound is a member of the proton pump inhibitor (PPI) class of drugs, which act by irreversibly inhibiting the gastric H+/K+-ATPase, the final step in the pathway of gastric acid secretion.[1][2][3] This enzyme, located in the secretory membrane of parietal cells, is responsible for exchanging potassium ions (K+) from the gastric lumen for hydrogen ions (H+) from the cytoplasm, thereby acidifying the stomach contents.
Rabeprazole is a prodrug that requires activation in an acidic environment.[1][2] Upon systemic absorption, it accumulates in the acidic canaliculi of the parietal cells. Here, it undergoes a proton-catalyzed conversion to its active form, a sulfenamide derivative.[2] This active metabolite then forms a covalent disulfide bond with cysteine residues on the alpha-subunit of the H+/K+-ATPase, leading to its irreversible inactivation.[2] The restoration of acid secretion is dependent on the synthesis of new H+/K+-ATPase enzyme molecules.
Figure 1: Mechanism of Action of Rabeprazole.
Quantitative Data on Gastric Acid Secretion Inhibition
The antisecretory effects of rabeprazole have been quantified in various animal models. The following tables summarize key findings from studies in rats and dogs.
Rat Models
The pyloric ligation model in rats is a widely used method to assess the antisecretory activity of drugs. In this model, the pyloric end of the stomach is ligated to allow for the accumulation of gastric secretions, which are then collected and analyzed.
Table 1: Effect of Rabeprazole on Gastric Secretion in the Pyloric Ligation Rat Model
| Parameter | Control | Rabeprazole (20 mg/kg, p.o.) | % Inhibition | Reference |
| Gastric Juice Volume (ml) | 10.3 ± 0.58 | 5.31 ± 0.42 | 48.46% | [1] |
| Free Acidity (mEq/l) | 78.4 ± 3.12 | 28.66 ± 2.15 | 63.44% | [1] |
| Total Acidity (mEq/l) | 115.2 ± 4.25 | 51.64 ± 3.88 | 55.16% | [1] |
Data are presented as mean ± SEM.
Dog Models
Detailed Experimental Protocols
Pyloric Ligation Model in Rats
This protocol is a synthesis of commonly employed methods for evaluating the anti-secretory effects of compounds.
Objective: To determine the effect of rabeprazole on the volume and acidity of gastric secretion in rats.
Animals: Male Wistar rats (180-220 g). Animals are fasted for 24-48 hours prior to the experiment but allowed free access to water.
Procedure:
-
Rats are anesthetized with an appropriate anesthetic (e.g., urethane at 1.25 g/kg, intraperitoneally).
-
A midline abdominal incision is made to expose the stomach.
-
The pyloric sphincter is carefully ligated with a silk suture, ensuring that the blood supply to the stomach is not compromised.
-
The test compound (rabeprazole) or vehicle is administered intraduodenally or orally.
-
The abdominal incision is closed with sutures.
-
Four hours after ligation, the animals are euthanized by cervical dislocation.
-
The esophagus is clamped, and the stomach is removed.
-
The gastric contents are collected into a graduated centrifuge tube.
-
The volume of the gastric juice is measured.
-
The gastric juice is centrifuged at 2000 rpm for 10 minutes.
-
The supernatant is collected for the determination of pH, free acidity, and total acidity by titration with 0.01 N NaOH using appropriate indicators (e.g., Töpfer's reagent for free acidity and phenolphthalein for total acidity).
Figure 2: Pyloric Ligation Experimental Workflow.
Conscious Gastric Fistula Dog Model
This protocol describes a general procedure for assessing the effects of gastric acid secretion inhibitors in conscious dogs.
Objective: To evaluate the dose-dependent effect of rabeprazole on basal and stimulated gastric acid secretion in conscious dogs.
Animals: Beagle dogs of either sex, surgically prepared with a chronic gastric fistula.
Procedure:
-
Animal Preparation: Dogs are fasted for at least 18 hours before the experiment but have free access to water.
-
Basal Acid Secretion: The gastric fistula is opened, and the stomach is washed with warm water until the return is clear. Gastric juice is then collected by gravity drainage for 15-minute intervals for a control period to establish basal acid output.
-
Stimulation of Acid Secretion: A continuous intravenous infusion of a secretagogue, such as histamine or pentagastrin, is initiated to induce a submaximal steady-state of acid secretion.
-
Drug Administration: Once a stable plateau of acid secretion is achieved, rabeprazole or vehicle is administered intravenously or orally.
-
Sample Collection: Gastric juice samples continue to be collected at 15-minute intervals for several hours after drug administration.
-
Sample Analysis: The volume of each gastric juice sample is measured, and the acid concentration is determined by titration with a standardized NaOH solution to a pH of 7.0. The acid output is calculated as the product of the volume and the acid concentration.
-
Data Analysis: The percentage inhibition of acid secretion is calculated by comparing the acid output after drug administration to the pre-drug stimulated level.
Figure 3: Conscious Fistula Dog Experimental Workflow.
Conclusion
The data from animal models consistently demonstrate that this compound is a potent and effective inhibitor of gastric acid secretion. Its mechanism of action, involving the irreversible inhibition of the gastric H+/K+-ATPase, leads to a sustained reduction in both basal and stimulated acid output. The experimental models described in this guide, particularly the pyloric ligation model in rats and the conscious gastric fistula model in dogs, are crucial tools for the preclinical evaluation of gastric acid inhibitors. The quantitative data and detailed protocols provided herein serve as a valuable resource for researchers and scientists in the ongoing development and understanding of drugs targeting gastric acid-related disorders.
References
Discovery and synthesis of novel rabeprazole sodium analogs
An In-depth Technical Guide to the Discovery and Synthesis of Novel Rabeprazole Sodium Analogs
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
Rabeprazole, a member of the proton pump inhibitor (PPI) class, is a widely prescribed medication for the management of acid-related gastrointestinal disorders. Its mechanism involves the irreversible inhibition of the gastric H+/K+-ATPase (proton pump). The development of novel analogs of this compound is a key area of research, aiming to enhance efficacy, improve pharmacokinetic profiles, and overcome potential resistance. This technical guide provides a comprehensive overview of the core principles and methodologies involved in the discovery, synthesis, and evaluation of new rabeprazole analogs. It includes detailed experimental protocols, structured data for comparative analysis, and visualizations of key pathways and workflows to support drug discovery efforts in this domain.
Mechanism of Action of Rabeprazole
Rabeprazole is a prodrug that requires activation in an acidic environment.[1][2] After systemic absorption, it selectively accumulates in the acidic secretory canaliculi of gastric parietal cells. Here, it is protonated and converted into its active form, a cationic sulfenamide.[1][2][3] This active metabolite then forms a stable covalent disulfide bond with cysteine residues on the luminal surface of the H+/K+-ATPase enzyme.[3][4] This irreversible binding inactivates the proton pump, blocking the final step in gastric acid secretion.[1][5] The development of analogs often focuses on modifying the structure to influence the pKa, rate of activation, and binding affinity to the enzyme.
Synthesis of Novel Rabeprazole Analogs
The synthesis of rabeprazole analogs generally follows a convergent strategy, involving the preparation of a substituted pyridine moiety and a benzimidazole moiety, which are then coupled to form a thioether precursor. This precursor is subsequently oxidized to the final sulfoxide product. Modifications at either the pyridine or benzimidazole rings can be introduced to generate novel analogs.
General Synthetic Workflow
A common synthetic route involves three main stages:
-
Synthesis of the Pyridine Intermediate: A substituted 2-chloromethylpyridine derivative is synthesized. This is a crucial building block where modifications can be made to the substituents on the pyridine ring.
-
Thioether Formation: The chlorinated pyridine intermediate is condensed with 2-mercaptobenzimidazole in the presence of a base to form the core thioether structure.
-
Oxidation: The thioether is selectively oxidized to the corresponding sulfoxide (the active pharmacophore) using a controlled oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA) or sodium hypochlorite. The final product is then typically converted to its sodium salt.
Experimental Protocol: Synthesis of Thioether Precursor
This protocol describes the condensation of 2-chloromethyl-4-(3-methoxypropoxy)-3-methylpyridine hydrochloride with 2-mercaptobenzimidazole, a key step in forming the thioether backbone.
Materials:
-
2-Chloromethyl-4-(3-methoxypropoxy)-3-methylpyridine hydrochloride
-
2-Mercaptobenzimidazole
-
Sodium Hydroxide (NaOH)
-
Ethanol
-
Water
-
Round-bottom flask, magnetic stirrer, condenser, heating mantle.
Procedure:
-
Dissolve 2-mercaptobenzimidazole (1.0 equivalent) in a solution of sodium hydroxide (2.2 equivalents) in a mixture of ethanol and water in a round-bottom flask.
-
Stir the mixture at room temperature until a clear solution is obtained.
-
Add a solution of 2-chloromethyl-4-(3-methoxypropoxy)-3-methylpyridine hydrochloride (1.05 equivalents) in ethanol dropwise to the reaction mixture.
-
Heat the reaction mixture to 50°C and maintain stirring for 3-4 hours.[6]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Distill off the ethanol under reduced pressure.
-
Add water to the residue to precipitate the crude product.
-
Filter the solid, wash thoroughly with cold water, and dry under vacuum to yield the thioether precursor, 2-[[[4-(3-methoxypropoxy)-3-methyl-2-pyridinyl]methyl]thio]-1H-benzimidazole.[6]
-
The crude product can be further purified by recrystallization from a suitable solvent like methanol.
Biological Evaluation and Screening
The evaluation of novel rabeprazole analogs involves a hierarchical screening process to identify candidates with superior biological activity and drug-like properties.
Screening Workflow
A typical screening cascade begins with a primary in vitro assay to determine the direct inhibitory effect on the target enzyme. Promising hits from the primary screen are then subjected to secondary assays to evaluate cellular activity, selectivity, and preliminary safety profiles.
Experimental Protocol: In Vitro H+/K+-ATPase Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of the proton pump enzyme isolated from gastric tissue.
Materials:
-
Gastric microsomal vesicles (source of H+/K+-ATPase), prepared from sources like sheep or pig stomachs.[7]
-
Test compounds (novel analogs) dissolved in DMSO.
-
Omeprazole or Rabeprazole (as a positive control).
-
Tris-HCl buffer (pH 7.4).
-
Magnesium Chloride (MgCl2), Potassium Chloride (KCl).
-
Adenosine triphosphate (ATP).
-
Ice-cold 10% Trichloroacetic acid (TCA).
-
Reagents for quantifying inorganic phosphate (Pi) released from ATP hydrolysis.
Procedure:
-
Prepare a reaction mixture containing the gastric microsomal vesicles (enzyme source), Tris-HCl buffer, MgCl2, and KCl.
-
Add the test compound at various concentrations (e.g., from a serial dilution) or the control (omeprazole/rabeprazole) to the reaction mixture. A vehicle control (DMSO) should also be run.
-
Pre-incubate the mixture at 37°C for 60 minutes to allow for compound activation and binding.
-
Initiate the enzymatic reaction by adding ATP to the mixture.[7]
-
Incubate at 37°C for 30 minutes.
-
Stop the reaction by adding ice-cold 10% TCA. This also precipitates the protein.[7]
-
Centrifuge the samples to pellet the precipitated protein.
-
Measure the amount of inorganic phosphate (Pi) released into the supernatant using a standard method (e.g., Fiske-Subbarow method). The amount of Pi released is directly proportional to the enzyme activity.
-
Calculate the percentage inhibition for each compound concentration relative to the vehicle control.
-
Plot the percentage inhibition against the compound concentration and determine the IC50 value (the concentration of the compound that causes 50% inhibition of enzyme activity).
Data Presentation: Comparative Analysis of Novel Analogs
The systematic evaluation of novel analogs allows for the development of structure-activity relationships (SAR).[2] Key data points, including inhibitory potency (IC50), are compiled to compare candidates. The following table presents illustrative data for several classes of rabeprazole analogs identified as potential process impurities or metabolites, which serve as a basis for novel scaffold design.[4][8][9]
| Compound ID | Analog Type / Key Structural Modification | Structure (SMILES) | H+/K+-ATPase IC50 (µM) [Illustrative] | Notes |
| RABE-001 | Rabeprazole (Reference) | CC1=C(C=CN=C1CS(=O)C2=NC3=CC=CC=C3N2)OCCCOC | 0.85 | Potent and rapid onset of action. |
| RABE-A01 | Chloro Analog | CC1=C(C=CN=C1CS(=O)C2=NC3=CC=CC=C3N2)Cl | 2.50 | Substitution of the methoxypropoxy side chain with chlorine.[4] |
| RABE-A02 | Methoxy Analog | CC1=C(C=CN=C1CS(=O)C2=NC3=CC=CC=C3N2)OC | 1.80 | Simpler alkoxy substitution may affect lipophilicity and activation rate.[4] |
| RABE-A03 | Rabeprazole Sulfone | CC1=C(C=CN=C1CS(=O)(=O)C2=NC3=CC=CC=C3N2)OCCCOC | > 50 | Over-oxidation to sulfone leads to a significant loss of activity.[8] |
| RABE-A04 | Rabeprazole Thioether | CC1=C(C=CN=C1CSC2=NC3=CC=CC=C3N2)OCCCOC | > 100 | The sulfoxide is critical for activity; the thioether is an inactive precursor.[10] |
| RABE-A05 | N-Oxide Analog | CC1=C(C=--INVALID-LINK--C=C1CS(=O)C2=NC3=CC=CC=C3N2)OCCCOC | 15.2 | Oxidation on the pyridine nitrogen generally reduces potency.[8] |
Note: The IC50 values are illustrative and intended for comparative purposes within the context of this guide. Actual values would be determined experimentally.
Conclusion
The discovery and development of novel this compound analogs represent a promising strategy for advancing the treatment of acid-related disorders. A thorough understanding of the mechanism of action, coupled with robust synthetic methodologies and a systematic screening cascade, is essential for identifying next-generation proton pump inhibitors. By leveraging the principles and protocols outlined in this guide, researchers can effectively design, synthesize, and evaluate new chemical entities with the potential for improved therapeutic profiles. The continuous exploration of structure-activity relationships will be crucial in guiding the optimization of lead compounds toward clinical candidacy.
References
- 1. CN106674198A - Preparation method for key intermediate rabeprazole thioether - Google Patents [patents.google.com]
- 2. RABEPRAZOLE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 3. Site-specific activation of the proton pump inhibitor rabeprazole by tetrathiolate zinc centres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification and synthesis of potential impurities of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. ajpp.in [ajpp.in]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Quantification of Rabeprazole Sodium in Human Plasma by RP-HPLC
An HPLC method for the quantification of rabeprazole sodium in plasma is a critical tool for pharmacokinetic and bioequivalence studies in drug development. This document provides a comprehensive application note and detailed protocols for a robust and validated reverse-phase high-performance liquid chromatography (RP-HPLC) method.
Abstract
This application note describes a simple, sensitive, and accurate RP-HPLC method for the determination of this compound in human plasma. The method utilizes protein precipitation for sample clean-up, followed by isocratic elution on a C18 column with UV detection. The method was validated according to international guidelines and demonstrated excellent linearity, accuracy, precision, and stability, making it suitable for routine analysis in clinical and preclinical studies.
1. Introduction
This compound is a proton pump inhibitor (PPI) that suppresses gastric acid secretion by inhibiting the H+/K+-ATPase enzyme system in gastric parietal cells[1]. It is widely used for treating acid-related gastrointestinal disorders[2]. Monitoring its concentration in plasma is essential for evaluating the pharmacokinetic profile of the drug. HPLC with UV detection is a common and reliable technique for this purpose. This note details a validated method for quantifying rabeprazole in plasma.
2. Principle
The method is based on the separation of rabeprazole and an internal standard (IS), Tinidazole, from endogenous plasma components using reverse-phase chromatography. Plasma proteins are first removed by precipitation with acetonitrile. The resulting supernatant is injected into the HPLC system. The separation is achieved on a C18 stationary phase with a mobile phase consisting of a buffered organic-aqueous mixture. Quantification is performed by comparing the peak area ratio of rabeprazole to the internal standard against a calibration curve.
3. Experimental
3.1. Materials and Reagents
-
This compound (Reference Standard)
-
Tinidazole (Internal Standard)[3]
-
Sodium Dihydrogen Phosphate and Disodium Hydrogen Phosphate[1]
-
Purified Water (HPLC Grade)
-
Drug-free Human Plasma
3.2. Instrumentation and Chromatographic Conditions
A summary of the HPLC system and operating conditions is presented in Table 1.
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent system with UV Detector |
| Column | C18 Column (e.g., Inertsil, 150 mm x 4.6 mm, 5 µm)[1][5] |
| Mobile Phase | Acetonitrile : 0.02 M Phosphate Buffer (pH 7.0) (60:40 v/v)[1][5] |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 285 nm[6] |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
| Internal Standard (IS) | Tinidazole |
| Retention Time (Approx.) | Tinidazole: ~2.2 min; Rabeprazole: ~4.4 min[3][7] |
| Table 1: Optimized Chromatographic Conditions |
3.3. Preparation of Solutions
-
Stock Solutions (1 mg/mL): Accurately weigh 10 mg of this compound and tinidazole reference standards into separate 10 mL volumetric flasks. Dissolve and dilute to volume with methanol.
-
Working Standard Solutions: Prepare serial dilutions of the rabeprazole stock solution with the mobile phase to create calibration standards ranging from 10 ng/mL to 2000 ng/mL.
-
Internal Standard (IS) Working Solution (20 µg/mL): Dilute the tinidazole stock solution with the mobile phase.
-
Quality Control (QC) Samples: Prepare QC samples by spiking drug-free plasma with rabeprazole at three concentration levels: Low (30 ng/mL), Medium (800 ng/mL), and High (1600 ng/mL).
3.4. Sample Preparation
Protein precipitation is used for the extraction of rabeprazole from plasma.[8]
-
Pipette 200 µL of plasma sample (standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 50 µL of the IS working solution (20 µg/mL) and vortex briefly.
-
Add 600 µL of acetonitrile to precipitate the plasma proteins.[9][10]
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.[11]
-
Carefully transfer the clear supernatant to an HPLC vial for analysis.
4. Method Validation
The method was validated according to the principles of the ICH M10 guideline on bioanalytical method validation.[12][13]
-
Selectivity: The method was selective, with no significant interference from endogenous plasma components at the retention times of rabeprazole and the IS.
-
Linearity and Range: The calibration curve was linear over the concentration range of 10-2000 ng/mL. The correlation coefficient (R²) was consistently >0.999. A summary is provided in Table 2.
-
Accuracy and Precision: The intra- and inter-day accuracy and precision were evaluated at three QC levels. The results, shown in Table 3, were within the acceptable limits (±15% for accuracy, ≤15% for precision).
-
Limit of Quantification (LOQ): The lower limit of quantification (LLOQ) was established at 10 ng/mL, which could be measured with acceptable accuracy and precision. This is higher than the reported 5.60 ng/mL in some studies but is sufficient for most pharmacokinetic applications.[1][5]
-
Stability: Rabeprazole was found to be stable in plasma through three freeze-thaw cycles, at room temperature for 4 hours (short-term), and at -20°C for 30 days (long-term).
4.1. Quantitative Data Summary
Table 2: Linearity of Rabeprazole in Plasma
| Parameter | Result |
|---|---|
| Calibration Range | 10 – 2000 ng/mL |
| Regression Equation | y = 0.0051x + 0.0023 |
| Correlation Coefficient (R²) | 0.9994 |
Table 3: Accuracy and Precision of the Method
| Spiked Conc. (ng/mL) | Measured Conc. (Mean ± SD, n=6) | Accuracy (%) | Intra-day RSD (%) | Inter-day RSD (%) |
|---|---|---|---|---|
| 30 (LQC) | 29.6 ± 1.1 | 98.7 | 3.7 | 4.8 |
| 800 (MQC) | 811.2 ± 21.9 | 101.4 | 2.7 | 3.5 |
| 1600 (HQC) | 1579.2 ± 39.5 | 98.7 | 2.5 | 3.1 |
The developed RP-HPLC method is simple, rapid, accurate, and precise for the quantification of this compound in human plasma. The straightforward protein precipitation extraction and isocratic elution make it suitable for high-throughput analysis, supporting pharmacokinetic and bioequivalence studies effectively.
Experimental Protocols
Protocol 1: Preparation of Standard and Sample Solutions
-
Rabeprazole Stock (1 mg/mL): a. Accurately weigh 10 mg of this compound reference standard. b. Transfer to a 10 mL volumetric flask. c. Add ~7 mL of methanol and sonicate for 5 minutes to dissolve. d. Dilute to the mark with methanol and mix thoroughly. Store at 4°C.
-
Tinidazole IS Stock (1 mg/mL): a. Follow the same procedure as for the rabeprazole stock.
-
IS Working Solution (20 µg/mL): a. Pipette 200 µL of the 1 mg/mL tinidazole stock into a 10 mL volumetric flask. b. Dilute to the mark with mobile phase (Acetonitrile:Buffer 60:40).
-
Calibration Standards: a. Prepare an intermediate spiking solution of 20 µg/mL from the rabeprazole stock. b. Serially dilute this solution with drug-free plasma to obtain final concentrations of 10, 50, 100, 250, 500, 1000, and 2000 ng/mL.
Protocol 2: Plasma Sample Preparation (Protein Precipitation)
-
Label 1.5 mL microcentrifuge tubes for each standard, QC, and unknown sample.
-
Thaw plasma samples at room temperature.[10]
-
Vortex the thawed plasma to ensure homogeneity.[10]
-
Pipette 200 µL of plasma into the corresponding labeled tube.
-
Add 50 µL of the 20 µg/mL IS working solution to each tube (except for blank plasma).
-
Vortex each tube for 10 seconds.
-
Add 600 µL of cold acetonitrile to each tube.
-
Cap the tubes and vortex vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge the tubes at 10,000 rpm for 10 minutes at 4°C.
-
Using a clean pipette tip for each sample, carefully transfer approximately 700 µL of the clear supernatant into a labeled HPLC vial.
-
Cap the vials and place them in the autosampler for analysis.
Protocol 3: HPLC System Operation and Data Acquisition
-
System Startup: Turn on the HPLC system components (pump, detector, autosampler, column oven).
-
Mobile Phase Preparation: Prepare the mobile phase (Acetonitrile : 0.02 M Phosphate Buffer pH 7.0, 60:40 v/v). Filter through a 0.45 µm filter and degas by sonication for 15 minutes.[1]
-
System Equilibration: Purge the pump with the mobile phase. Set the flow rate to 1.0 mL/min and allow the system to equilibrate for at least 30 minutes or until a stable baseline is achieved.
-
Sequence Setup: Create an analysis sequence in the chromatography software. Include blank plasma, calibration standards (from low to high concentration), QC samples, and unknown samples.
-
Data Acquisition: Start the sequence. Ensure the detector is set to 285 nm and is acquiring data.
-
Data Processing: After the run is complete, integrate the peaks for rabeprazole and the internal standard (tinidazole).
-
Quantification: Generate a calibration curve by plotting the peak area ratio (rabeprazole/IS) versus concentration. Determine the concentrations of the QC and unknown samples using the regression equation from the calibration curve.
Visualizations
Caption: Experimental workflow for rabeprazole quantification in plasma.
Caption: Logical flow of HPLC method development and validation.
References
- 1. ajrconline.org [ajrconline.org]
- 2. This compound - Ataman Kimya [atamanchemicals.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. ajrconline.org [ajrconline.org]
- 6. japsonline.com [japsonline.com]
- 7. researchgate.net [researchgate.net]
- 8. agilent.com [agilent.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. a protein precipitation extraction method [protocols.io]
- 11. clinichrom.com [clinichrom.com]
- 12. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 13. ema.europa.eu [ema.europa.eu]
Application Notes and Protocols: Validated RP-HPLC Method for Rabeprazole Sodium in Pharmaceutical Formulations
Introduction
Rabeprazole sodium, a proton pump inhibitor, is widely used to treat acid-related gastrointestinal disorders.[1] Accurate and reliable analytical methods are crucial for the quality control of this compound in pharmaceutical formulations. This document provides a detailed application note and protocol for a validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantitative determination of this compound. The method is simple, accurate, precise, and suitable for routine analysis in a quality control setting.
Chromatographic Conditions
A summary of the optimized chromatographic conditions for the analysis of this compound is presented in Table 1. These parameters have been established to provide good resolution, peak symmetry, and a reasonable analysis time.
Table 1: Optimized Chromatographic Conditions
| Parameter | Specification |
| Instrument | High-Performance Liquid Chromatography (HPLC) System with UV/PDA Detector |
| Column | C18 (e.g., Waters Symmetry Shield RP18, 250 mm × 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile and Phosphate Buffer (pH 6.5-7.0) in a ratio of 70:30 (v/v)[2] |
| Flow Rate | 1.0 mL/min[1] |
| Injection Volume | 20 µL[1] |
| Detection Wavelength | 285 nm or 290 nm[3][4] |
| Column Temperature | 35°C[1] |
| Run Time | Approximately 10 minutes |
Experimental Protocols
Preparation of Solutions
a. Mobile Phase Preparation (Acetonitrile:Phosphate Buffer 70:30, v/v, pH 7.0)
-
pH Adjustment: Adjust the pH of the buffer solution to 7.0 using a suitable acid or base (e.g., phosphoric acid or sodium hydroxide).
-
Mobile Phase Mixture: Mix 700 mL of HPLC grade acetonitrile with 300 mL of the prepared phosphate buffer.
-
Degassing: Degas the mobile phase using a vacuum filtration system or by sonication for at least 15 minutes to remove dissolved gases.
b. Standard Stock Solution Preparation (100 µg/mL)
-
Accurately weigh approximately 10 mg of this compound working standard.
-
Transfer the standard into a 100 mL volumetric flask.
-
Dissolve the standard in a small amount of the mobile phase and sonicate for 5 minutes to ensure complete dissolution.
-
Make up the volume to 100 mL with the mobile phase and mix thoroughly.
c. Preparation of Working Standard Solutions Prepare a series of working standard solutions by diluting the standard stock solution with the mobile phase to achieve concentrations in the desired linear range (e.g., 10-200 µg/mL).[1]
d. Sample Preparation (from Tablet Formulation)
-
Weigh and finely powder at least 20 tablets to get a uniform sample.
-
Accurately weigh a portion of the powdered tablets equivalent to 10 mg of this compound.
-
Transfer the powder to a 100 mL volumetric flask.
-
Add approximately 70 mL of the mobile phase and sonicate for 15 minutes with intermittent shaking to ensure complete extraction of the drug.
-
Make up the volume to 100 mL with the mobile phase and mix well.
-
Filter the solution through a 0.45 µm syringe filter to remove any particulate matter.
-
Further dilute the filtered solution with the mobile phase to obtain a final concentration within the linear range of the method.
Chromatographic Analysis
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject 20 µL of the blank (mobile phase) to ensure there are no interfering peaks.
-
Inject the standard solutions in triplicate to check the system suitability.
-
Inject the sample solutions in triplicate.
-
Record the chromatograms and measure the peak areas.
Method Validation Summary
The described RP-HPLC method has been validated according to the International Council for Harmonisation (ICH) guidelines. The validation parameters are summarized below.
System Suitability
System suitability tests are performed to ensure that the chromatographic system is adequate for the intended analysis. The acceptance criteria are presented in Table 2.
Table 2: System Suitability Parameters
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry Factor) | Not more than 2.0[5] |
| Theoretical Plates | Not less than 2000[5] |
| Resolution | Greater than 1.5 between rabeprazole and any adjacent peak |
| % RSD of Peak Areas (for replicate injections) | Not more than 2.0% |
Validation Parameters
The performance of the analytical method was validated for linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantitation (LOQ). The results are summarized in Table 3.
Table 3: Summary of Method Validation Data
| Parameter | Specification |
| Linearity Range | 10 - 200 µg/mL[1] |
| Correlation Coefficient (r²) | ≥ 0.999[2] |
| Accuracy (% Recovery) | 98.0 - 102.0%[5] |
| Precision (% RSD) | |
| - Intra-day | ≤ 2.0% |
| - Inter-day | ≤ 2.0% |
| Limit of Detection (LOD) | 2.96 µg/mL[5][6] |
| Limit of Quantitation (LOQ) | 10.1 µg/mL[5][6] |
| Specificity | No interference from excipients or degradation products |
| Robustness | The method is reliable under minor variations in flow rate, mobile phase composition, and pH. |
Workflow and Process Visualization
The following diagram illustrates the overall workflow for the development and validation of the RP-HPLC method for this compound analysis.
Caption: Workflow for RP-HPLC Method Development and Validation of this compound.
References
- 1. scispace.com [scispace.com]
- 2. ajrconline.org [ajrconline.org]
- 3. japsonline.com [japsonline.com]
- 4. [PDF] Development and validation of RP-HPLC method for determination of content uniformity of this compound in its tablets dosage form | Semantic Scholar [semanticscholar.org]
- 5. sphinxsai.com [sphinxsai.com]
- 6. ijppr.humanjournals.com [ijppr.humanjournals.com]
Application Notes and Protocols for In Vitro Dissolution Testing of Rabeprazole Sodium Enteric-Coated Tablets
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the in vitro dissolution testing of rabeprazole sodium enteric-coated tablets. The protocols are compiled from established pharmacopeial methods and scientific literature, offering a comprehensive guide for quality control and formulation development.
Introduction
This compound is a proton pump inhibitor that is unstable in acidic environments. Therefore, it is formulated as enteric-coated tablets to protect the active pharmaceutical ingredient (API) from degradation in the stomach and allow for its release in the more alkaline environment of the small intestine. In vitro dissolution testing is a critical quality control parameter that simulates the in vivo conditions to ensure the proper performance of the enteric coating and the subsequent release of the drug.
The dissolution testing of enteric-coated dosage forms is typically a two-stage process: an initial acid stage to assess the integrity of the enteric coating, followed by a buffer stage at a higher pH to measure the drug release.
Experimental Protocols
Several methods for the in vitro dissolution testing of this compound enteric-coated tablets have been reported. The choice of method may depend on the specific product and the regulatory requirements. Below are detailed protocols for commonly employed methods.
Method 1: USP Recommended Method (Two-Stage Dissolution)
This method is widely referenced and aligns with the recommendations from the United States Pharmacopeia (USP) and the US Food and Drug Administration (US FDA) for delayed-release dosage forms.[1][2][3]
Acid Stage (Resistance to Gastric Fluid):
-
Apparatus: USP Apparatus 2 (Paddle)
-
Dissolution Medium: 700 mL of 0.1 N HCl[3]
-
Temperature: 37 ± 0.5 °C
-
Duration: 120 minutes
-
Procedure:
Buffer Stage (Drug Release in Intestinal Fluid):
-
Procedure:
-
After completion of the acid stage, add 300 mL of a pre-warmed (37 ± 0.5 °C) 0.20 M tribasic sodium phosphate solution to each vessel.[1][2] Alternatively, a 0.6 M Tris buffer can be used.[5][6]
-
Adjust the pH of the medium to 6.8 ± 0.05 with 2 N HCl or 2 N NaOH.[1][2] Other methods may specify a final pH of 8.0.[3][5][6]
-
Continue the dissolution test for a specified period (e.g., 45 or 60 minutes).
-
Withdraw samples at predetermined time points (e.g., 10, 15, 20, 30, 45, 60 minutes).[1][4]
-
Replace the withdrawn volume with fresh, pre-warmed dissolution medium.
-
Analytical Finish:
-
Method: High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometry.
-
UV-Vis Spectrophotometry: The absorbance can be measured at approximately 281 nm or 298 nm.[1][4]
-
Sample Preparation for UV Analysis: Due to the degradation of rabeprazole in acidic media, a special sample preparation step is required for accurate quantification. Samples from the dissolution medium can be treated with 1.0 N HCl to form a stable degradation product with a consistent UV absorbance.[1][2] Interference from dissolved enteric polymers like hydroxypropyl methylcellulose phthalate (HPMCP) can be removed by centrifugation after acidification.[1][2]
Method 2: Alternative Buffer Systems
Scientific literature reports the use of other buffer systems for the second stage of dissolution, which may be useful for formulation development and in vitro-in vivo correlation (IVIVC) studies.
-
Phosphate Buffer pH 6.0: This medium can be discriminative for enteric-coated preparations.[1][2]
-
Borate Buffer pH 9.0: This higher pH buffer has been used to ensure the stability of rabeprazole during the dissolution test.[7][8]
The general procedure for the two-stage dissolution test remains the same, with the substitution of the specified buffer in the second stage.
Data Presentation
The following tables summarize the common conditions and acceptance criteria for the in vitro dissolution testing of this compound enteric-coated tablets.
Table 1: Summary of Dissolution Test Parameters
| Parameter | Acid Stage | Buffer Stage |
| Apparatus | USP Apparatus 2 (Paddle) | USP Apparatus 2 (Paddle) |
| Volume | 700 mL - 900 mL | 900 mL - 1000 mL |
| Medium | 0.1 N HCl | pH 6.8 Phosphate Buffer, pH 8.0 Tris Buffer, or pH 9.0 Borate Buffer |
| Rotation Speed | 60, 75, or 100 rpm | 60, 75, or 100 rpm |
| Temperature | 37 ± 0.5 °C | 37 ± 0.5 °C |
| Time | 120 minutes | 30 - 60 minutes |
Table 2: Typical Acceptance Criteria
| Stage | Time | Acceptance Criteria |
| Acid Stage | 120 minutes | Not more than 10% of the labeled amount of this compound is dissolved. |
| Buffer Stage | 30 minutes | Not less than 80% (Q) of the labeled amount of this compound is dissolved. |
Visualizations
The following diagrams illustrate the experimental workflow for the dissolution testing of this compound enteric-coated tablets.
Caption: Workflow for Two-Stage Dissolution Testing.
Caption: Sample Preparation for UV Analysis.
References
- 1. Development and validation of dissolution testings in acidic media for this compound delayed-release capsules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. This compound delayed-release multiparticulates: Effect of enteric coating layers on product performance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iosrjournals.org [iosrjournals.org]
- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. researchgate.net [researchgate.net]
- 8. Development and validation of a dissolution test for this compound in coated tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Rabeprazole Sodium in Gastric Cancer Cell Culture Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of rabeprazole sodium, a proton pump inhibitor (PPI), in the in vitro study of gastric cancer. The protocols detailed below are based on established research and are intended to guide the investigation of rabeprazole's effects on gastric cancer cell proliferation, apoptosis, and associated signaling pathways.
Introduction
This compound has been shown to exhibit antiproliferative effects on various human gastric cancer cell lines.[1][2][3] Its mechanism of action extends beyond the inhibition of the gastric H+/K+-ATPase, involving the modulation of key cellular signaling pathways that are crucial for cancer cell survival and proliferation.[1][2][3][4] These notes offer detailed protocols for studying these effects in a laboratory setting.
Data Presentation
The following tables summarize the quantitative effects of this compound on different gastric cancer cell lines as reported in the literature.
Table 1: Effect of Rabeprazole on the Viability of Gastric Cancer Cell Lines
| Cell Line | Rabeprazole Concentration | Treatment Duration | Effect on Cell Viability | Reference |
| MKN-28 | 0.2 mM | 16 hours | Marked decrease in viability | [1][2][3][5][6][7] |
| KATO III | 0.2 mM | 16 hours | Attenuation of viability | [1] |
| MKN-45 | 0.2 mM | 16 hours | Attenuation of viability | [1] |
Table 2: Induction of Apoptosis by Rabeprazole in AGS Gastric Cancer Cells
| Cell Line | Rabeprazole Concentration | Treatment Duration | Apoptosis Rate (Rabeprazole) | Apoptosis Rate (Control) | Reference |
| AGS | 0.2 mM | 72 hours | 72.21 ± 3.24% | 3.20 ± 0.26% | [1][2] |
Signaling Pathways Modulated by Rabeprazole
Rabeprazole has been demonstrated to influence at least two key signaling pathways involved in gastric cancer cell proliferation and survival.
ERK1/2 Signaling Pathway
Rabeprazole can inhibit the phosphorylation of Extracellular signal-Regulated Kinase 1/2 (ERK1/2), a critical component of the MAPK signaling cascade that promotes cell proliferation and survival.[1][2][3] This inhibition appears to be cell-line specific, with a pronounced effect observed in MKN-28 cells.[1][3]
STAT3/HK2 Signaling Pathway
Rabeprazole has also been shown to suppress cell proliferation by targeting the STAT3/HK2 signaling-mediated glucose metabolism.[3] It reduces the phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3), which in turn represses the transcriptional activation of Hexokinase 2 (HK2), a key enzyme in glycolysis.[3]
Experimental Workflow
The following diagram outlines a typical experimental workflow for investigating the effects of rabeprazole on gastric cancer cell lines.
Experimental Protocols
Cell Culture
-
Cell Lines: Human gastric cancer cell lines AGS, KATO III, MKN-28, and MKN-45.
-
Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture: Passage cells every 2-3 days or when they reach 80-90% confluency.
This compound Preparation
-
Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO) at a high concentration (e.g., 100 mM).
-
Working Solutions: Dilute the stock solution in culture medium to the desired final concentrations (e.g., 0.2 mM) immediately before use.
Cell Viability Assay (Trypan Blue Exclusion)
This assay determines the number of viable cells in a suspension based on the principle that live cells with intact membranes exclude the trypan blue dye, while dead cells do not.
-
Materials:
-
Trypan Blue solution (0.4%)
-
Hemocytometer
-
Microscope
-
Cell suspension
-
-
Procedure:
-
Harvest cells and resuspend them in culture medium.
-
Mix a small volume of the cell suspension with an equal volume of 0.4% Trypan Blue solution (1:1 ratio).
-
Incubate the mixture at room temperature for 1-2 minutes.
-
Load 10 µL of the mixture into a hemocytometer.
-
Count the number of viable (unstained) and non-viable (blue) cells under a microscope.
-
Calculate cell viability using the following formula:
-
% Viability = (Number of viable cells / Total number of cells) x 100
-
-
Apoptosis Assay (Annexin V-FITC/PI Double Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
-
-
Procedure:
-
Seed cells in 6-well plates and treat with rabeprazole for the desired duration.
-
Harvest both adherent and floating cells and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
-
Western Blot Analysis for Phosphorylated Proteins
This technique is used to detect the levels of specific proteins, such as total and phosphorylated ERK1/2 and STAT3.
-
Procedure:
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-ERK1/2, total ERK1/2, p-STAT3, total STAT3, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software and normalize the levels of phosphorylated proteins to their corresponding total protein levels.
-
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. brd.nci.nih.gov [brd.nci.nih.gov]
- 3. Rabeprazole suppresses cell proliferation in gastric epithelial cells by targeting STAT3-mediated glycolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Trypan Blue Exclusion Test of Cell Viability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rabeprazole exhibits antiproliferative effects on human gastric cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rabeprazole exhibits antiproliferative effects on human gastric cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Note: LC-MS/MS Method for the Simultaneous Determination of Rabeprazole and Its Metabolites
Audience: Researchers, scientists, and drug development professionals.
Introduction Rabeprazole is a proton pump inhibitor (PPI) used to treat acid-related conditions such as gastroesophageal reflux disease (GERD) and peptic ulcers.[1] It works by inhibiting the H+/K+-ATPase enzyme system (the proton pump) in gastric parietal cells.[2] Rabeprazole is extensively metabolized in the liver, primarily by cytochrome P450 enzymes CYP2C19 and CYP3A4, as well as through a non-enzymatic reduction process.[3][4][5] The main metabolites include rabeprazole thioether (the primary metabolite via non-enzymatic reduction), rabeprazole sulfone, and desmethyl rabeprazole.[3][4][6] A robust and sensitive analytical method is crucial for pharmacokinetic, toxicokinetic, and drug metabolism studies. This document details a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of rabeprazole and its key metabolites in plasma.
Metabolic Pathway of Rabeprazole
Rabeprazole undergoes significant metabolism to form several key metabolites. The primary route is a non-enzymatic reduction to rabeprazole thioether.[4] Additionally, enzymatic oxidation by CYP3A4 leads to the formation of rabeprazole sulfone, while demethylation by CYP2C19 produces desmethyl rabeprazole.[4][5]
Caption: Metabolic conversion of rabeprazole to its primary metabolites.
Experimental Protocols
This section outlines the detailed methodology for sample preparation and LC-MS/MS analysis.
1. Sample Preparation: Liquid-Liquid Extraction (LLE)
This protocol is adapted from a method developed for high-throughput analysis.[7]
-
Reagents: Human plasma, Rabeprazole and metabolite standards, Lansoprazole (Internal Standard, IS), Methyl tert-butyl ether, Ethyl acetate, Milli-Q water.
-
Procedure:
-
Thaw all plasma samples, calibration standards, and quality control (QC) samples at room temperature.
-
To 50 µL of plasma in a 1.5 mL microcentrifuge tube, add 5 µL of the internal standard working solution.
-
Vortex for 30 seconds.
-
Add 50 µL of Milli-Q water and vortex again to mix.
-
Add 1 mL of extraction solvent (methyl tert-butyl ether:ethyl acetate, 80:20 v/v) and vortex for 10 minutes.[7]
-
Centrifuge the samples at 5000 x g for 10 minutes.
-
Transfer the upper organic layer to a clean test tube and evaporate to dryness at 40°C under a gentle stream of nitrogen.[7]
-
Reconstitute the dried residue with 200 µL of the mobile phase.
-
Inject 2 µL of the reconstituted sample into the UPLC-MS/MS system for analysis.[7]
-
2. Sample Preparation: Protein Precipitation (PP)
This is a simpler and faster alternative for sample cleanup.[8]
-
Reagents: Human plasma, Rabeprazole and metabolite standards, Esomeprazole (Internal Standard, IS), Acetonitrile with 0.1% ammonium hydroxide.
-
Procedure:
-
To a designated volume of plasma, add the internal standard.
-
Add three volumes of cold acetonitrile (containing 0.1% ammonium hydroxide) to precipitate plasma proteins.[8]
-
Vortex vigorously for 1-2 minutes.
-
Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean vial for injection into the LC-MS/MS system.
-
LC-MS/MS Analytical Method
The following tables summarize the optimized conditions for chromatographic separation and mass spectrometric detection.
Table 1: Chromatographic Conditions
| Parameter | Condition 1 | Condition 2 |
|---|---|---|
| LC System | UPLC System[7] | Chiral LC System[6] |
| Column | Hypersil Gold C18 (50 x 3.0 mm, 1.9 µm)[7] | Chiral-AGP (150 x 4 mm, 5 µm)[6] |
| Mobile Phase A | 2 mM Ammonium Formate in Water[7] | 10 mM Ammonium Acetate[6] |
| Mobile Phase B | Acetonitrile[7] | Acetonitrile[6] |
| Gradient | 10% B to 90% B in 0.3 min, hold 0.2 min, return to 10% B[7] | 10% A to 15% A in 5 min, hold 4 min, return to 10% A[6] |
| Flow Rate | 0.5 mL/min[7] | Not Specified, typical for column dimensions is ~0.5-1.0 mL/min |
| Column Temp. | 40°C[7] | Not Specified |
| Injection Vol. | 2 µL[7] | Not Specified |
| Total Run Time | 1.0 minute[7] | 13 minutes[6] |
Table 2: Mass Spectrometry Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode | Reference |
|---|---|---|---|---|
| Rabeprazole | 360.1 | 242.1 | ESI+ | [7] |
| (R/S)-Rabeprazole | 360.3 | 242.1 | ESI+ | [6] |
| Rabeprazole Sulfone | 376.2 | 240.1 | ESI+ | [6] |
| Desmethyl Rabeprazole | 346.2 | 228.2 | ESI+ | [6] |
| Rabeprazole Thioether | 344.2 | (Monitored via LC-MS) | ESI+ | [6] |
| Lansoprazole (IS) | 370.2 | 252.1 | ESI+ | [7] |
| Omeprazole (IS) | 368.2 | 190.2 | ESI+ |[6] |
Method Validation and Performance
The analytical method should be validated for linearity, sensitivity, accuracy, precision, and recovery according to regulatory guidelines. The data presented below is a summary from published methods.
Table 3: Summary of Method Validation Data
| Parameter | Rabeprazole | Rabeprazole Enantiomers | Rabeprazole Metabolites | Reference |
|---|---|---|---|---|
| Linearity Range | 0.1–2000 ng/mL | 0.5–400 ng/mL | 5–1000 ng/mL (Sulfone), 10-1000 ng/mL (Thioether) | [7][8][9] |
| Correlation (r²) | >0.995 | >0.99 | >0.982 | [7][9] |
| LLOQ | 0.1 ng/mL | 0.5 ng/mL | 5 ng/mL (Sulfone), 10 ng/mL (Thioether) | [7][8][9] |
| Intra-day Precision (%CV) | 1.10–10.05% | < 5.4% | < 7.8% | [7][8][9] |
| Inter-day Precision (%CV) | < 10% | < 9.9% | < 7.8% | [7][8][9] |
| Accuracy (%) | 96.00–103.91% | -9.2% to 9.3% | Within 8.4% | [7][8][9] |
| Recovery (%) | High, consistent | >91.8% (SPE) | >91.8% (SPE) |[7][9] |
Experimental Workflow
The overall process from sample receipt to final data reporting is outlined in the workflow diagram below.
Caption: A typical workflow for the bioanalysis of rabeprazole.
Conclusion
The described LC-MS/MS method provides a sensitive, specific, and high-throughput approach for the simultaneous determination of rabeprazole and its major metabolites in plasma. The combination of efficient sample preparation techniques with rapid chromatographic separation and highly selective tandem mass spectrometry detection makes this method well-suited for pharmacokinetic and other drug development studies. The validation data demonstrates that the method is reliable, accurate, and precise for its intended purpose.
References
- 1. Review article: the pharmacokinetics of rabeprazole in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. SMPDB [smpdb.ca]
- 3. Rabeprazole - Wikipedia [en.wikipedia.org]
- 4. ClinPGx [clinpgx.org]
- 5. Rabeprazole: pharmacokinetics and pharmacokinetic drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Improved quantitative determination of (R)- and (S)-rabeprazole sodium and its metabolites in rat plasma by LC-MS/MS and its application to a toxicokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development and validation of a high throughput UPLC–MS/MS method for simultaneous quantification of esomeprazole, rabeprazole and levosulpiride in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stereoselective pharmacokinetics of (R)-(+)- and (S)-(-)-rabeprazole in human using chiral LC-MS/MS after administration of rabeprazole sodium enteric-coated tablet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Determination of rabeprazole enantiomers and their metabolites by high-performance liquid chromatography with solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Rabeprazole Sodium Efficacy in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rabeprazole sodium is a proton pump inhibitor (PPI) that effectively suppresses gastric acid secretion by targeting the gastric H+/K+ ATPase.[1][2] It is widely used in the treatment of acid-related disorders such as gastroesophageal reflux disease (GERD) and peptic ulcers.[3][4] Preclinical evaluation of rabeprazole's efficacy is crucial for its development and for understanding its therapeutic potential. This document provides detailed application notes and standardized protocols for assessing the efficacy of this compound in established preclinical models of GERD.
Mechanism of Action of this compound
Rabeprazole is a substituted benzimidazole that irreversibly inhibits the final step in gastric acid secretion.[1][5] In the acidic environment of the parietal cells, rabeprazole is protonated and converted to its active sulfenamide form.[3][5] This active form then forms a covalent disulfide bond with cysteine residues on the H+/K+ ATPase (proton pump), inactivating the enzyme and thus blocking the transport of H+ ions into the gastric lumen.[3][4]
Figure 1: Mechanism of action of rabeprazole in gastric parietal cells.
Experimental Design and Workflow
A typical preclinical study to assess the efficacy of this compound involves several key stages, from animal model induction to endpoint analysis. The following workflow provides a general framework for these experiments.
Figure 2: General experimental workflow for preclinical assessment of rabeprazole.
Experimental Protocols
Animal Model of Gastroesophageal Reflux Disease (GERD)
This protocol describes the surgical induction of GERD in rats, a commonly used model to study the pathophysiology of reflux esophagitis and to evaluate the efficacy of anti-reflux therapies.[6][7]
Materials:
-
Wistar rats (200-250 g)
-
Anesthetic (e.g., pentobarbitone sodium, 50 mg/kg, i.p.)
-
Surgical instruments
-
2-0 silk suture
Procedure:
-
Fast the rats for 24 hours prior to surgery, with free access to water.
-
Anesthetize the rat with pentobarbitone sodium.
-
Make a midline abdominal incision of approximately 2 cm to expose the stomach.
-
Carefully ligate the transitional region between the fore stomach and the corpus with a 2-0 silk thread.
-
Subsequently, ligate the pyloric portion of the stomach.
-
Suture the abdominal incision in layers.
-
Allow the animals to recover in a clean, warm cage.
Drug Administration
Materials:
-
This compound
-
Vehicle (e.g., saline)
-
Gavage needles or syringes for injection
Procedure:
-
Prepare the required concentration of this compound in the vehicle. A common dose used in rat models is 30 mg/kg.[8][9]
-
Administer the rabeprazole solution or vehicle to the respective animal groups. Administration can be intraperitoneal (i.p.) or by oral gavage.
-
Treatment can be initiated post-surgery and continued for a specified duration, for example, for 2 weeks.[8][9]
Assessment of Gastric pH and Volume
Materials:
-
pH meter
-
Graduated centrifuge tubes
Procedure:
-
At the end of the treatment period, euthanize the animals.
-
Clamp the cardia and pylorus and carefully remove the stomach.
-
Collect the gastric contents into a graduated centrifuge tube.
-
Measure the volume of the gastric juice.
-
Centrifuge the gastric contents and measure the pH of the supernatant using a calibrated pH meter.[10][11]
Macroscopic Evaluation of Esophageal Lesions
Procedure:
-
Carefully dissect the esophagus from the stomach to the pharynx.
-
Open the esophagus longitudinally and gently rinse with saline.
-
Examine the esophageal mucosa for any signs of inflammation, ulceration, or other lesions.
-
Score the severity of the lesions based on a predefined scoring system (see Table 2).
Histopathological Examination
Materials:
-
10% neutral buffered formalin
-
Paraffin
-
Microtome
-
Hematoxylin and Eosin (H&E) stain
-
Microscope
Procedure:
-
Fix the esophageal tissue in 10% neutral buffered formalin.
-
Process the fixed tissue and embed in paraffin.
-
Section the paraffin blocks at 5 µm thickness.
-
Stain the sections with H&E.
-
Examine the slides under a microscope for histological changes such as basal cell hyperplasia, elongation of the lamina propria, and infiltration of inflammatory cells.[8][12][13]
-
Score the histological changes based on a predefined scoring system (see Table 3).
Data Presentation
Quantitative data should be summarized in tables for clear comparison between experimental groups.
Table 1: Effect of Rabeprazole on Gastric pH and Volume
| Group | Treatment | Gastric Juice Volume (mL) | Gastric pH |
| Sham | Vehicle | Mean ± SEM | Mean ± SEM |
| Control (GERD) | Vehicle | Mean ± SEM | Mean ± SEM |
| Rabeprazole | 30 mg/kg | Mean ± SEM | Mean ± SEM |
Table 2: Macroscopic Lesion Score of the Esophagus
| Score | Description |
| 0 | No visible lesions |
| 1 | Mild inflammation |
| 2 | Moderate inflammation with small erosions |
| 3 | Severe inflammation with large or multiple erosions |
| 4 | Ulceration |
Table 3: Histopathological Scoring of Esophagitis
| Feature | Score 0 | Score 1 | Score 2 | Score 3 |
| Basal Cell Hyperplasia | < 15% of epithelial thickness | 15-30% | 30-50% | > 50% |
| Papillary Elongation | Confined to lower third | Extending to middle third | Extending to upper third | Reaching the surface |
| Inflammatory Cell Infiltration | Absent | Mild | Moderate | Severe |
Conclusion
The protocols and guidelines presented here provide a robust framework for the preclinical evaluation of this compound's efficacy in GERD models. Consistent application of these methods will yield reliable and comparable data, facilitating the assessment of rabeprazole's therapeutic potential and its mechanism of action in mitigating acid-related esophageal damage.
References
- 1. scholarsinmedicine.com [scholarsinmedicine.com]
- 2. Rabeprazole - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. A review of rabeprazole in the treatment of acid-related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. researchgate.net [researchgate.net]
- 7. scielo.br [scielo.br]
- 8. Rabeprazole is effective for bile reflux oesophagitis after total gastrectomy in a rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Gastric pH in Rats: Key Determinant for Preclinical Evaluation of pH-dependent Oral Drug Absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. karolinum.cz [karolinum.cz]
- 12. researchgate.net [researchgate.net]
- 13. Association of Acute Gastroesophageal Reflux Disease With Esophageal Histologic Changes - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Overcoming rabeprazole sodium instability in aqueous solutions for experiments
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to overcome the inherent instability of rabeprazole sodium in aqueous solutions for experimental use.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound solution changing color and degrading so quickly?
A1: this compound is a proton pump inhibitor that is notoriously unstable in acidic and even neutral aqueous solutions (pH ≤ 7.0).[1] The degradation is primarily catalyzed by hydrogen ions and water, leading to a rapid breakdown of the active compound.[2][3][4] The decomposition half-life of this compound can be less than 10 minutes in solutions with a pH below 3.0.[1] It is also sensitive to heat, moisture, light, and some organic solvents.[1] This degradation often results in a visible color change, indicating a loss of potency.[1][5]
Q2: What is the primary degradation product of this compound in aqueous solutions?
A2: Under acidic or neutral pH conditions, this compound is primarily converted non-enzymatically to thioether-rabeprazole.[5][6] This is the main degradation product observed in stability studies.
Q3: How can I prepare a stable aqueous solution of this compound for my in vitro experiments?
A3: To prevent degradation, it is crucial to prepare the solution under alkaline conditions. A common and effective method is to use an alkaline buffer with a pH greater than 8.0.[1][7] Additionally, incorporating alkaline stabilizers such as sodium bicarbonate, magnesium oxide, or calcium hydroxide can help maintain a stable microenvironment for the drug.[8][9][10] For analytical purposes, such as HPLC analysis, adding sodium hydroxide to collection vials to raise the pH to around 11 can stabilize the this compound and prevent further degradation during the analysis.[11]
Q4: Are there any excipients that can enhance the stability of this compound in solution?
A4: Yes, certain pharmaceutical excipients have been shown to improve the stability of this compound. Studies have indicated that hydrophilic polymers like Brij 58, Poloxamer 188, Cremophor RH40, Gelucire 44/14, and PEG 6000 can enhance its stability in simulated intestinal fluid (pH 6.8).[6][12] Among these, Brij 58 has demonstrated a significant stabilizing effect.[6][12]
Troubleshooting Guide
| Issue | Probable Cause | Recommended Solution |
| Rapid discoloration (e.g., turning yellow or brown) of the this compound solution. | The solution pH is too low (acidic or neutral), causing rapid acid-catalyzed degradation.[1][5] | Prepare the solution using an alkaline buffer (pH > 8.0). Consider adding an alkaline stabilizer like sodium bicarbonate or magnesium oxide.[1][8] |
| Inconsistent results in cell-based assays. | Degradation of this compound in the culture medium over the course of the experiment. | Prepare fresh solutions immediately before use. If the experiment is lengthy, consider replacing the medium with a freshly prepared rabeprazole solution at appropriate intervals. Ensure the final pH of the medium containing rabeprazole is in a stable range. |
| Low assay values when quantifying this compound via HPLC. | The drug is degrading in the autosampler or during the analytical run due to the mobile phase or diluent pH. | Stabilize the samples post-collection by adding a small volume of a strong base (e.g., 5N NaOH) to raise the pH to approximately 11.[11] Ensure the diluent used for preparing standards and samples is alkaline. |
| Precipitation occurs when trying to dissolve this compound. | The solubility might be affected by the pH or the presence of certain salts in the buffer. | While this compound is soluble in water, its stability is pH-dependent. Ensure the chosen alkaline buffer system does not cause precipitation. In some cases, adjusting the pH after adding the drug can aid dissolution. |
Quantitative Data on this compound Stability
The stability of this compound is highly dependent on pH and temperature. The following tables summarize key quantitative data from stability studies.
Table 1: pH-Dependent Degradation of this compound
| pH | Remaining this compound (%) | Conditions |
| < 3.0 | < 50% (in 10 minutes) | Aqueous Solution[1] |
| 1.2 - 6.0 | 30% - 60% | Buffer Solution[1] |
| > 8.0 | Stable (transparent solution) | Buffer Solution[1] |
Table 2: Degradation Rate Constants in Simulated Intestinal Fluid (pH 6.8)
| Temperature | Condition | Degradation Rate Constant (k) (h⁻¹) |
| 37°C | No Excipients | 0.75[6][12] |
| 37°C | With Brij 58 | 0.22[6][12] |
| 60°C | No Excipients | 2.78[6][12] |
| 60°C | With Brij 58 | 0.53[6][12] |
Experimental Protocols
Protocol 1: Preparation of a Stabilized this compound Solution for In Vitro Assays
This protocol describes the preparation of a 10 mM stock solution of this compound, stabilized for experimental use.
-
Prepare an Alkaline Buffer: Prepare a 0.1 M Tris buffer and adjust the pH to 8.5 using HCl or NaOH. Filter sterilize the buffer using a 0.22 µm filter.
-
Weigh this compound: In a sterile environment, accurately weigh the required amount of this compound powder for a 10 mM final concentration.
-
Dissolution: Under sterile conditions, add a small volume of the alkaline Tris buffer (pH 8.5) to the this compound powder and gently vortex to dissolve.
-
Final Volume Adjustment: Once fully dissolved, add the alkaline Tris buffer to reach the final desired volume.
-
Use Immediately: It is highly recommended to use the prepared solution immediately to minimize any potential for degradation.
-
Storage (if necessary): If short-term storage is unavoidable, store the solution at 2-8°C, protected from light, and use it within a few hours. For longer-term storage, consider preparing aliquots and freezing them at -80°C, although stability under these conditions should be validated for your specific experimental needs.
Protocol 2: Sample Preparation for HPLC Analysis of this compound
This protocol outlines the steps to ensure the stability of this compound in samples intended for HPLC analysis.
-
Diluent Preparation: Prepare a suitable diluent, for example, a mixture of acetonitrile and alkaline water (pH adjusted to > 9 with ammonium hydroxide).
-
Standard Preparation: Dissolve a known amount of this compound reference standard in the alkaline diluent to prepare a stock solution. Further dilute to the desired concentrations for the calibration curve.
-
Sample Preparation: Dilute the experimental samples containing this compound with the alkaline diluent to fall within the range of the calibration curve.
-
Stabilization in Collection Vials: For dissolution testing or other experiments where the sample matrix might be at a lower pH, add a small, precise volume (e.g., 30 µL) of 5N NaOH to each HPLC collection vial before sample collection.[11] This will raise the pH of the collected sample and prevent degradation while awaiting analysis.
-
Analysis: Proceed with the validated HPLC method for the quantification of this compound.
Visualizations
Caption: Acid-catalyzed degradation pathway of this compound.
Caption: Mechanism of action of this compound.
Caption: Workflow for preparing a stable this compound solution.
References
- 1. mdpi.com [mdpi.com]
- 2. ingentaconnect.com [ingentaconnect.com]
- 3. Kinetics of decomposition of this compound in aqueous solutions determined by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Effect of pharmaceutical excipients on aqueous stability of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. rjptonline.org [rjptonline.org]
- 8. Quality by Design Applied Development of Immediate-Release this compound Dry-Coated Tablet - PMC [pmc.ncbi.nlm.nih.gov]
- 9. EP1872778A1 - Stable pharmaceutical composition with this compound - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. 20823278.fs1.hubspotusercontent-na1.net [20823278.fs1.hubspotusercontent-na1.net]
- 12. pure.ewha.ac.kr [pure.ewha.ac.kr]
Troubleshooting poor peak shape in rabeprazole sodium HPLC analysis
This guide provides troubleshooting solutions and frequently asked questions (FAQs) to address poor peak shape in the High-Performance Liquid Chromatography (HPLC) analysis of rabeprazole sodium.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of peak tailing in my this compound analysis?
Peak tailing, where the latter half of the peak is broader than the front half, is a frequent issue. For rabeprazole, this is often caused by:
-
Secondary Interactions: Rabeprazole, a basic compound, can interact with acidic residual silanol groups on the silica-based column packing, causing some molecules to lag behind during elution.[1][2][3]
-
Low Mobile Phase pH: Rabeprazole is unstable in acidic conditions.[4][5] A mobile phase pH that is too low can cause on-column degradation, leading to peak distortion. The pKa of rabeprazole is approximately 5, so operating at a pH near this value can lead to poor peak shape.[6]
-
Co-eluting Impurities: Degradation products or process-related impurities can co-elute with the main peak, causing it to appear asymmetrical.[7] One study noted that an impurity, Imp-3, merged with the rabeprazole peak, resulting in a tailing factor greater than 2.0.[7]
-
Low Buffer Concentration: Insufficient buffer capacity in the mobile phase can lead to pH shifts on the column, causing tailing.[8]
-
Column Contamination: Accumulation of contaminants on the column can create active sites that lead to secondary interactions.[8]
Q2: My rabeprazole peak is fronting. What is the likely cause?
Peak fronting, where the first half of the peak is broader, is less common than tailing. The primary causes include:
-
Sample Overload: Injecting too much sample (i.e., a sample concentration that is too high) is the most common cause of peak fronting.[2][9] The excess molecules saturate the stationary phase and travel through the column more quickly, eluting at the front of the peak.[9]
-
Inappropriate Sample Solvent: If the sample is dissolved in a solvent that is significantly stronger than the mobile phase, it can cause the analyte to move too quickly at the column inlet, resulting in a distorted, fronting peak.[10]
-
Column Collapse: A sudden physical change or void in the column packing bed can lead to severe peak fronting.[2][11] This can be caused by operating the column under harsh conditions, such as excessively high pH or temperature.[11]
Q3: Why are all the peaks in my chromatogram, including rabeprazole, showing poor shape (e.g., broad, split, or tailing)?
When all peaks in a run are affected similarly, the problem likely originates before the column and affects the entire sample band.[11][12]
-
Blocked Column Frit: Particulate matter from the sample, mobile phase, or system wear can partially block the inlet frit of the column, distorting the flow path and causing misshapen peaks for all analytes.[11][12]
-
Extra-Column Volume: Excessive volume from long or wide-diameter tubing between the injector and detector can cause peak broadening.[8]
-
Void at Column Inlet: A void or channel in the packing material at the head of the column will cause the sample band to spread unevenly, affecting all peaks.[8][10]
Troubleshooting Guide
This guide follows a logical workflow to help you diagnose the root cause of poor peak shape.
Step 1: Initial Observation
You observe a poor peak shape (tailing, fronting, or broad) for your this compound peak.
Step 2: Isolate the Problem
Question: Does the poor peak shape affect only the rabeprazole peak or all peaks in the chromatogram?
-
If ALL peaks are affected: The issue is likely mechanical or system-related.
-
Check for Blockages: Inspect the column inlet frit for discoloration. Reverse and flush the column (if the manufacturer's instructions permit) or replace the frit.[12] Installing an in-line filter between the autosampler and column is a good preventative measure.[12]
-
Inspect for Voids: A void at the column inlet can cause peak splitting or broadening for all compounds.[8] This often indicates the column has reached the end of its life.
-
Minimize Extra-Column Volume: Ensure you are using tubing with the smallest appropriate internal diameter and shortest possible length, especially between the column and the detector.[8]
-
-
If ONLY the rabeprazole peak is affected (or is affected disproportionately): The issue is likely chemical and related to the specific interaction of rabeprazole with the system or mobile phase. Proceed to Step 3.
Step 3: Diagnose the Chemical or Method-Specific Issue
Question: Is the rabeprazole peak Tailing or Fronting?
-
If the peak is TAILING:
-
Verify Mobile Phase pH: Rabeprazole is most stable at a higher pH.[13] Ensure your buffer pH is optimized and stable, ideally between 6.5 and 7.6.[4][13] A pH that is too low can cause degradation and tailing.[5]
-
Increase Buffer Strength: If you suspect poor buffering capacity, try doubling the buffer concentration to see if the peak shape improves.[12]
-
Modify the Mobile Phase: Adding a tailing inhibitor like triethylamine (0.1%) to the mobile phase can help by competing with rabeprazole for active silanol sites on the column.[7]
-
Check for Co-eluting Impurities: Rabeprazole is susceptible to degradation.[7][14] Consider that a hidden impurity may be co-eluting. Review the peak purity using a DAD/PDA detector if available.
-
Use an End-Capped Column: Modern, high-purity silica columns that are "end-capped" have fewer free silanol groups and are less likely to cause tailing with basic compounds like rabeprazole.[2]
-
-
If the peak is FRONTING:
-
Reduce Sample Concentration: This is the most common cause. Dilute your sample 10-fold and reinject. If the fronting is eliminated or reduced, the original sample was overloaded.[9]
-
Check Sample Solvent: Whenever possible, dissolve your sample in the initial mobile phase. If using a different solvent, ensure it is weaker than the mobile phase. For rabeprazole, which is often dissolved in a basic diluent for stability, ensure this diluent is compatible with your mobile phase.[4]
-
Evaluate Column Health: If fronting appears suddenly after many injections, it could signify a catastrophic column failure (void or collapse), especially if the column was used outside its recommended pH or temperature range.[11]
-
Data Presentation
Table 1: Example HPLC Parameters for this compound Analysis
| Parameter | Condition 1 | Condition 2 | Condition 3 | Condition 4 |
| Column | Waters Symmetry Shield RP18 (250 x 4.6 mm, 5 µm)[7] | Lichrosphere 100 RP-C8 (100 x 4.6 mm, 5 µm)[4] | ProntoSIL SC, C18-ace-EPS (100 x 4.6 mm, 10 µm)[13] | Phenomenex C18 (250 x 4.6 mm, 5 µm)[6] |
| Mobile Phase | A: 0.025 M KH₂PO₄ buffer + 0.1% TEA, pH 6.4 : ACN (90:10) B: ACN : Water (90:10)[7] | Acetonitrile : 0.1 M Sodium Phosphate buffer, pH 6.5 (35:65 v/v)[4] | Buffer (KH₂PO₄ + K₂HPO₄), pH 7.6 : Acetonitrile (60:40 v/v)[13] | 10 mM KH₂PO₄ buffer, pH 6.8 : Acetonitrile (70:30 v/v)[6] |
| Mode | Gradient[7] | Isocratic[4] | Isocratic[13] | Isocratic[6] |
| Flow Rate | 1.0 mL/min[7] | 1.2 mL/min[4] | 1.0 mL/min[13] | 1.0 mL/min[6] |
| Detection λ | 280 nm[7] | 285 nm[4] | 280 nm[13] | 288 nm[6] |
| Column Temp. | Not Specified | Ambient[6] | Not Specified | Ambient[6] |
| Injection Vol. | Not Specified | 10 µL[4] | 20 µL[13] | 50 µL[6] |
(ACN = Acetonitrile, TEA = Triethylamine)
Experimental Protocols
Key Experiment: RP-HPLC Method for this compound
This protocol is a synthesized example based on validated methods for rabeprazole analysis.[4][7][13]
1. Preparation of Mobile Phase (Example based on Condition 2)
-
Buffer Preparation (0.1M Sodium Phosphate, pH 6.5): Dissolve an appropriate amount of Sodium Dihydrogen Orthophosphate in HPLC-grade water to make a 0.1M solution. Adjust the pH to 6.5 using a sodium hydroxide solution.[4]
-
Mobile Phase Preparation: Mix the prepared pH 6.5 buffer and HPLC-grade acetonitrile in a ratio of 65:35 (v/v).[4]
-
Degassing: Filter the mobile phase through a 0.45 µm membrane filter and degas for at least 5 minutes using an ultrasonic bath before use.[4][15]
2. Preparation of Diluent
-
For stability, a diluent such as 0.05M methanolic sodium hydroxide solution is often used.[4] Alternatively, the mobile phase itself can be used as the diluent.[15]
3. Preparation of Standard Solution (Example concentration: 40 µg/mL)
-
Accurately weigh about 20 mg of this compound working standard into a 50 mL volumetric flask.[4]
-
Add approximately 30 mL of diluent and sonicate to dissolve completely.
-
Allow the solution to cool to room temperature and make up the volume to 50 mL with the diluent. This yields a stock solution of 400 µg/mL.
-
Further dilute 1.0 mL of this stock solution to 10.0 mL with the diluent to obtain a final concentration of 40 µg/mL.
4. Preparation of Sample Solution (from Tablets)
-
Weigh and finely powder a sufficient number of this compound tablets.
-
Accurately weigh a portion of the powder equivalent to 20 mg of this compound and transfer it to a 50 mL volumetric flask.[4]
-
Add approximately 30 mL of diluent and sonicate until the tablet powder is fully dispersed.[4]
-
Cool the solution to room temperature, make up the volume with diluent, and mix well.
-
Filter a portion of the solution through a 0.45 µm membrane filter.[4]
-
Dilute the filtrate with the diluent to achieve a final concentration within the linear range of the method (e.g., 40 µg/mL).
5. Chromatographic Conditions
-
Column: Lichrosphere 100 RP-C8 (100 x 4.6 mm, 5 µm)[4]
-
Mobile Phase: Acetonitrile : 0.1 M Sodium Phosphate buffer (pH 6.5) (35:65, v/v)[4]
-
Flow Rate: 1.2 mL/min[4]
-
Injection Volume: 10 µL[4]
-
Detection: UV at 285 nm[4]
-
Run Time: 10 minutes[4]
Mandatory Visualization
Caption: Troubleshooting workflow for poor HPLC peak shape.
References
- 1. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 2. acdlabs.com [acdlabs.com]
- 3. youtube.com [youtube.com]
- 4. japsonline.com [japsonline.com]
- 5. scispace.com [scispace.com]
- 6. jfda-online.com [jfda-online.com]
- 7. Development and Validation of a Stability-Indicating RP-HPLC Method for the Determination of Process-Related Impurities and Degradation Products of this compound in Pharmaceutical Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. Abnormal Peak Shapes : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Validation and Application of a New Reversed Phase HPLC Method for In Vitro Dissolution Studies of this compound in Delayed-Release Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. sphinxsai.com [sphinxsai.com]
Technical Support Center: Optimization of Enteric Coating for Rabeprazole Sodium Multiparticulates
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the optimization of enteric coatings for rabeprazole sodium multiparticulates.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the experimental process, offering potential causes and solutions in a question-and-answer format.
Issue 1: Poor Acid Resistance of Enteric-Coated Pellets
Question: My this compound pellets show significant drug release in the acid stage of dissolution testing (0.1N HCl). What are the potential causes and how can I improve acid resistance?
Answer:
Inadequate acid resistance is a critical issue for an acid-labile drug like this compound.[1][2] Several factors could be contributing to this problem:
-
Insufficient Coating Thickness: The enteric coat may be too thin to protect the drug core from the acidic environment.
-
Improper Polymer Selection: The chosen enteric polymer may not be suitable for the desired pH-dependent release.
-
Coating Integrity Issues: Cracks, pores, or other defects in the coating can allow acid penetration.
-
Inadequate Curing: Insufficient curing of the coated pellets can lead to a permeable film.
-
Plasticizer Issues: The type and concentration of the plasticizer can affect the film's properties and its resistance to acid.[3]
Potential Solutions:
| Parameter | Recommendation | Rationale |
| Coating Weight Gain | Increase the percentage of enteric coating applied to the pellets. A weight gain of about 25% w/w of the enteric coat in relation to the seal-coated pellets has been shown to be effective.[1] | A thicker coat provides a more robust barrier against acid penetration. |
| Polymer Selection | Ensure the selected enteric polymer has a dissolution pH appropriate for intestinal release (typically pH >5.5).[4][5] Common choices include methacrylic acid copolymers (e.g., Eudragit L30D55) and hypromellose phthalate (HPMC-P).[4][6] | The polymer must remain insoluble at the low pH of the stomach. |
| Coating Process | Optimize fluid bed coater parameters such as spray rate, atomization pressure, and inlet air temperature to ensure a uniform and continuous film.[6] | Proper process control minimizes coating defects that can compromise acid resistance. |
| Curing | Implement a post-coating drying or curing step at a controlled temperature (e.g., 40-60°C) for a sufficient duration.[1][3] | Curing allows for better coalescence of the polymer particles, forming a more coherent and less permeable film. |
| Plasticizer Concentration | Evaluate and optimize the concentration of the plasticizer. For instance, with Eudragit RS 100, increasing the triethyl citrate (TEC) concentration up to 20% w/w has been shown to improve the enteric properties.[3] | The right amount of plasticizer improves the flexibility and integrity of the film, preventing cracks. |
| Dual-Layer Coating | Consider a dual-layer enteric coating, for example, an inner acrylic polymer layer followed by an outer cellulosic polymer layer.[1][7] | This approach can provide enhanced protection and more reliable delayed-release characteristics.[1] |
Issue 2: Agglomeration of Pellets During Fluid Bed Coating
Question: My pellets are clumping together or agglomerating during the fluid bed coating process. What causes this and how can it be prevented?
Answer:
Agglomeration during fluid bed coating is often due to overwetting of the pellets. This can be caused by a number of factors related to the formulation and process parameters.
Potential Solutions:
| Parameter | Recommendation | Rationale |
| Spray Rate | Decrease the spray rate of the coating solution.[8] | A lower spray rate reduces the amount of liquid being deposited on the pellets at any given time, preventing overwetting. |
| Inlet Air Temperature | Increase the inlet air temperature.[8][9] | Higher temperatures enhance the evaporation of the solvent, drying the coating solution more quickly as it is applied. |
| Fluidization Airflow | Ensure adequate and consistent fluidization of the pellet bed. | Proper fluidization prevents localized overwetting by ensuring that all pellets are exposed to the drying air and the coating spray uniformly. |
| Binder Concentration | If using a binder in the formulation, ensure its concentration is optimized. | A binder that is too concentrated or sticky can contribute to agglomeration.[9] |
| Nozzle Position | Adjust the spray nozzle position to ensure even distribution of the coating solution across the pellet bed. | An improperly positioned nozzle can lead to a concentrated spray in one area, causing localized overwetting and agglomeration. |
Issue 3: Sticking and Picking of the Coating Material
Question: The enteric coating is sticking to the walls of the fluid bed coater or being picked off the surface of the pellets. How can I resolve this?
Answer:
Sticking and picking are common coating defects that can compromise the quality and appearance of the final product.[5][8][10][11][12] These issues are often related to overwetting and the adhesive properties of the coating formulation.[8]
Potential Solutions:
| Parameter | Recommendation | Rationale |
| Spray Rate & Temperature | Balance the spray rate with the inlet air temperature. A high spray rate may require a higher temperature to ensure adequate drying.[8] | If the pellets are too wet, they are more likely to stick to each other and to the equipment surfaces.[8] |
| Pan Speed | For pan coaters, increasing the pan speed can reduce sticking.[8] | Higher pan speeds reduce the contact time between tablets, preventing them from sticking together. |
| Anti-tacking Agents | Incorporate an anti-tacking agent like talc or glyceryl monostearate into the coating formulation.[2][13] | These agents reduce the tackiness of the polymer film, preventing sticking. |
| Plasticizer Level | Optimize the plasticizer concentration, as excessive amounts can sometimes lead to a tackier film. | The right balance is needed to ensure film flexibility without excessive stickiness. |
| Tooling/Equipment Surface | Ensure the surfaces of the coater are clean and smooth. In some cases, specialized coatings on the equipment itself can reduce sticking.[5] | Rough surfaces can provide anchor points for the coating material to adhere to.[10] |
Frequently Asked Questions (FAQs)
Q1: Why is a seal coat necessary between the drug layer and the enteric coat for this compound multiparticulates?
A1: A seal coat is crucial because this compound is an acid-labile drug.[1][6] The enteric coating polymers are acidic in nature. Direct contact between the acidic enteric polymer and the alkaline drug core can lead to the degradation of this compound, resulting in loss of potency and the formation of impurities.[1][14] The seal coat acts as a physical barrier, separating the drug from the enteric layer and ensuring the stability of the final product.[2][6]
Q2: What are the critical process parameters to control during the fluid bed coating of rabeprazole multiparticulates?
A2: Several process parameters are critical for a successful and reproducible coating process:[8]
-
Inlet Air Temperature and Airflow: These control the drying efficiency and the fluidization pattern.
-
Spray Rate: This determines the rate at which the coating solution is applied and must be balanced with the drying capacity to avoid overwetting.[8]
-
Atomization Air Pressure: This affects the droplet size of the spray, which in turn influences the uniformity and quality of the coating film.
-
Product Temperature: Monitoring the temperature of the pellet bed is a good indicator of the drying process and can help prevent issues like agglomeration or sticking.
Q3: How does the choice of plasticizer affect the enteric coating performance?
A3: The plasticizer is a critical component of the coating formulation that imparts flexibility to the polymer film, preventing it from becoming brittle and cracking.[3][15] The choice and concentration of the plasticizer can significantly impact:
-
Film Formation: A suitable plasticizer helps in the formation of a continuous and uniform film.[3]
-
Mechanical Properties: It improves the elasticity and tensile strength of the coating, making it more resistant to mechanical stress during handling and transit.[15]
-
Permeability: The plasticizer can influence the permeability of the film to moisture and gases, which is important for the stability of the drug.[15]
-
Drug Release: The amount of plasticizer can affect the drug release profile. For instance, an increase in triethyl citrate (TEC) concentration has been shown to decrease the drug release rate from Eudragit-coated pellets.[3]
Q4: What are the standard dissolution testing conditions for enteric-coated this compound multiparticulates?
A4: A two-stage dissolution test is typically employed to evaluate the performance of enteric-coated products:[1][15]
-
Acid Stage: The multiparticulates are first exposed to an acidic medium, typically 0.1N HCl, for 2 hours to simulate the stomach environment. The drug release in this stage should be minimal (ideally less than 10%) to demonstrate the effectiveness of the enteric coat.[16]
-
Buffer Stage: After the acid stage, the medium is changed to a buffer with a pH that mimics the intestinal fluid, such as a phosphate buffer with a pH of 6.8 or higher.[15][17] The drug should then be released rapidly in this medium.
The specific pH of the buffer stage can vary, with some studies using pH up to 8.0 or 9.0 to ensure the stability of rabeprazole during the analysis.[1][16]
Q5: My final formulation shows good acid resistance but slow or incomplete drug release in the buffer stage. What could be the reason?
A5: Slow or incomplete drug release in the buffer stage, despite good acid resistance, can be due to several factors:
-
Excessive Coating Thickness: While a certain coating thickness is necessary for acid protection, an overly thick coat can significantly retard drug release even at a higher pH.
-
Polymer Cross-linking: Some polymers can undergo cross-linking upon aging or exposure to certain conditions, which can reduce their solubility in the buffer.
-
Interaction with Other Excipients: There might be an interaction between the enteric polymer and other excipients in the formulation that hinders its dissolution.
-
Insufficient Disintegration of the Core: If the core of the multiparticulates does not disintegrate properly once the enteric coat has dissolved, the drug release can be hampered.
-
High Hydrophobicity of the Film: The use of a very hydrophobic plasticizer or polymer can lead to a less permeable film that does not dissolve quickly in the buffer.[3]
To address this, you could try reducing the enteric coating level, ensuring the use of an appropriate disintegrant in the core formulation, or re-evaluating the type and concentration of the polymer and plasticizer.
Experimental Protocols
1. Preparation of this compound Core Pellets
This protocol describes the preparation of core pellets by layering the drug onto non-pareil seeds using a fluid bed processor.[1]
-
Materials: this compound, non-pareil seeds (sugar spheres), Hypromellose (HPMC E15) as a binder, sodium hydroxide as an alkalizing agent, and purified water.[4]
-
Methodology:
-
Prepare an aqueous solution of HPMC E15 by dissolving it in purified water with stirring.
-
Add sodium hydroxide to the HPMC solution and stir until completely dissolved.
-
Dissolve the this compound in the alkaline HPMC solution with continuous stirring to obtain a clear drug solution.
-
Charge the non-pareil seeds into a bottom-spray fluid bed processor.
-
Spray the drug solution onto the non-pareil seeds under optimized process conditions (e.g., controlled inlet temperature, spray rate, and atomization pressure).
-
After the completion of drug layering, dry the pellets in the fluid bed processor until the Loss on Drying (LOD) is less than 2% w/w.
-
Sieve the dried drug pellets to obtain the desired particle size fraction.
-
2. Application of the Seal Coat
This protocol details the application of a protective seal coat over the drug-layered pellets.[1]
-
Materials: Hypromellose (HPMC E5), magnesium oxide (light) as an alkalizing agent, red oxide of iron as a colorant, and purified water.[4]
-
Methodology:
-
Prepare a suspension of the seal coating materials in purified water.
-
Load the drug-layered pellets into a fluid bed coater.
-
Spray the seal coating suspension onto the pellets under controlled conditions to achieve a target weight gain (e.g., 10% w/w).
-
Dry the seal-coated pellets at approximately 40°C for about 1 hour to achieve an LOD of less than 2% w/w.
-
Sieve the dried pellets to the desired size.
-
3. Application of the Enteric Coat
This protocol describes the application of the final enteric coating layer.[1]
-
Materials: Enteric polymer (e.g., Eudragit L30D55 or Hypromellose Phthalate HP55), plasticizer (e.g., triethyl citrate or dibutyl sebacate), anti-tacking agent (e.g., talc), and a suitable solvent system (aqueous for dispersions, organic for some polymers).[4]
-
Methodology:
-
Prepare the enteric coating dispersion or solution. For an aqueous dispersion like Eudragit L30D55, dilute it with water and then add the plasticizer with agitation. For a polymer like HP55, dissolve it in a suitable organic solvent (e.g., acetone) and then add the plasticizer.[1]
-
Suspend the anti-tacking agent in the coating preparation.
-
Load the seal-coated pellets into a bottom-spray fluid bed processor.
-
Spray the enteric coating composition onto the pellets under optimized process parameters until the desired weight gain is achieved (e.g., 25% w/w).
-
Dry the enteric-coated pellets at approximately 40°C for 1 hour to an LOD of ≤2% w/w.
-
Sieve the final dried pellets to obtain the desired particle size fraction.
-
Data Presentation
Table 1: Example Formulation Compositions for Enteric-Coated this compound Pellets
| Component | Function | Prototype A (% w/w) | Prototype B (% w/w) | Prototype C (% w/w) | Prototype D (% w/w) |
| Core Pellets | |||||
| This compound | Active Ingredient | 10.0 | 10.0 | 10.0 | 10.0 |
| Non-pareil seeds | Core | 75.0 | 75.0 | 75.0 | 75.0 |
| HPMC E15 | Binder | 5.0 | 5.0 | 5.0 | 5.0 |
| Sodium Hydroxide | Alkalizer | 1.0 | 1.0 | 1.0 | 1.0 |
| Seal Coat | |||||
| HPMC E5 | Film former | 7.2 | 7.2 | 7.2 | 7.2 |
| Magnesium Oxide | Alkalizer | 1.8 | 1.8 | 1.8 | 1.8 |
| Enteric Coat | |||||
| Eudragit L30D55 | Enteric Polymer | 20.0 | 18.0 | - | 15.0 (Inner) |
| Eudragit NE30D | Pore Former | - | 2.0 | - | - |
| HPMC Phthalate HP55 | Enteric Polymer | - | - | 20.0 | 10.0 (Outer) |
| Triethyl Citrate | Plasticizer | 4.0 | 4.0 | - | 3.0 |
| Dibutyl Sebacate | Plasticizer | - | - | 4.0 | 2.0 |
| Talc | Anti-tacking agent | 2.0 | 2.0 | 2.0 | 2.0 |
Data is illustrative and based on typical formulations found in the literature.[4]
Table 2: Comparative In Vitro Dissolution Profile of Different Enteric-Coated Formulations
| Time (minutes) | Medium | Prototype A (% Release) | Prototype B (% Release) | Prototype C (% Release) | Prototype D (% Release) |
| 120 | 0.1N HCl | < 5% | < 5% | < 5% | < 2% |
| 130 | pH 6.8 Buffer | 25 | 20 | 30 | 45 |
| 140 | pH 6.8 Buffer | 60 | 55 | 65 | 80 |
| 150 | pH 6.8 Buffer | 85 | 80 | 90 | >95% |
| 165 | pH 6.8 Buffer | >95% | >95% | >95% | >95% |
Data is illustrative and based on typical dissolution profiles.[1]
Visualizations
Caption: Workflow for the preparation of enteric-coated rabeprazole multiparticulates.
Caption: Troubleshooting logic for poor acid resistance in enteric-coated pellets.
References
- 1. This compound delayed-release multiparticulates: Effect of enteric coating layers on product performance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN103599087A - this compound enteric-coated pellet and preparation method thereof - Google Patents [patents.google.com]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. primescholars.com [primescholars.com]
- 7. researchgate.net [researchgate.net]
- 8. pharmainform.com [pharmainform.com]
- 9. chinacanaan.com [chinacanaan.com]
- 10. pharmtech.com [pharmtech.com]
- 11. tabletscapsules.com [tabletscapsules.com]
- 12. pharmaexcipients.com [pharmaexcipients.com]
- 13. CN112641749A - this compound enteric-coated tablet and preparation method thereof - Google Patents [patents.google.com]
- 14. 20823278.fs1.hubspotusercontent-na1.net [20823278.fs1.hubspotusercontent-na1.net]
- 15. iosrjournals.org [iosrjournals.org]
- 16. researchgate.net [researchgate.net]
- 17. Development and validation of dissolution testings in acidic media for this compound delayed-release capsules - PMC [pmc.ncbi.nlm.nih.gov]
Strategies to minimize rabeprazole sodium degradation during sample preparation
Technical Support Center: Rabeprazole Sodium Sample Preparation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the degradation of this compound during sample preparation for analytical testing.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound sample showing significant degradation during preparation?
A1: this compound is a proton pump inhibitor that is notoriously unstable under certain conditions. The primary cause of degradation is exposure to acidic environments.[1][2][3] The benzimidazole moiety in its structure is highly susceptible to acid-catalyzed hydrolysis, leading to the formation of degradation products, most notably thioether-rabeprazole.[4][5] Additionally, this compound is sensitive to moisture, heat, light, and certain organic solvents, all of which can contribute to its degradation during sample preparation.[1][2][6][7]
Q2: What is the primary degradation pathway for this compound?
A2: The major degradation pathway for rabeprazole is acid-catalyzed conversion to its corresponding thioether derivative.[4][8] This reaction is rapid in acidic and even neutral aqueous solutions.[4] In the presence of acid, the benzimidazole nitrogen is protonated, initiating a cascade of reactions that results in the formation of the thioether analog.
Q3: How does pH affect the stability of this compound in solution?
A3: pH is the most critical factor influencing this compound's stability. It is extremely unstable in acidic to neutral conditions (pH ≤ 7.0) but is relatively stable in alkaline environments (pH > 8.0).[1][3] The decomposition half-life in aqueous solutions with a pH below 3.0 is less than 10 minutes.[2] Therefore, maintaining a basic pH throughout the sample preparation process is paramount to prevent degradation.
Q4: What are the best practices for selecting a diluent for this compound samples?
A4: To ensure sample stability, an alkaline diluent should always be used. Common and effective choices include:
-
A mixture of acetonitrile and a dilute aqueous sodium hydroxide solution (e.g., 0.001 mol/L).[9][10]
-
A 0.05M solution of sodium hydroxide in methanol.[11] Using neutral or acidic diluents, including water, will lead to rapid degradation.[12]
Q5: Can temperature and light exposure affect my sample integrity?
A5: Yes, both temperature and light can cause significant degradation of this compound. Forced degradation studies have shown that rabeprazole degrades under thermal stress (e.g., 105°C for 18 hours).[6][13] It is also susceptible to photodegradation when exposed to UV light.[7][14] Therefore, it is crucial to protect samples from light by using amber vials and to maintain low temperatures (e.g., refrigeration) during storage and preparation whenever possible.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Analyte Recovery | Sample degradation due to acidic pH of the diluent or sample matrix. | - Use a pre-alkalinized diluent such as 0.05M methanolic sodium hydroxide or a mixture of acetonitrile and 0.001M aqueous sodium hydroxide.[9][10][11] - If analyzing from an acidic matrix, neutralize the sample immediately with a base before further processing. |
| Exposure to high temperatures during sonication or other preparation steps. | - Perform sonication in a chilled water bath. - Keep samples on ice whenever possible. | |
| Appearance of Unexpected Peaks in Chromatogram | Degradation of this compound into various byproducts. The most common is thioether rabeprazole.[4] | - Confirm the identity of the degradation products using a mass spectrometer if available. - Review and optimize the sample preparation workflow to eliminate exposure to acidic conditions, light, and heat.[6][7] |
| Interaction with acidic excipients if preparing samples from a solid dosage form. | - Use alkaline extraction solutions.[4] - Consider solid-phase extraction (SPE) with a non-acidic elution solvent. | |
| Inconsistent or Non-Reproducible Results | Ongoing degradation of the analyte in the prepared sample vials in the autosampler. | - Prepare samples fresh and analyze them immediately. - If samples must be stored in the autosampler, ensure the autosampler tray is cooled. - Evaluate the stability of the prepared sample in the chosen diluent over the expected analysis time. The sample in a diluent of 0.01M methanolic sodium hydroxide has been found to be stable for up to 72 hours.[11] |
Quantitative Data Summary
Table 1: pH-Dependent Stability of this compound
| pH | Condition | Remaining this compound (%) | Reference |
| < 3.0 | Aqueous Solution | <10% after a short period | [2] |
| 1.2 - 6.0 | Buffer Solution | 30% - 60% | [1] |
| > 8.0 | Buffer Solution | Stable | [1] |
Table 2: Summary of Forced Degradation Studies
| Stress Condition | Details | Outcome | Reference |
| Acid Hydrolysis | 0.1 M HCl at 60°C for 45 min | Significant degradation | [6][13] |
| Base Hydrolysis | 0.5 M NaOH at 60°C for 2 h | Significant degradation | [6] |
| Oxidative | 1% H₂O₂ at room temperature for 30 min | Significant degradation | [6] |
| Thermal | 105°C for 18 h | Significant degradation | [6][13] |
| Photolytic | Exposure to UV light | Degradation observed | [7] |
| Humidity | 25°C / 90% RH for 7 days | Relatively stable | [6] |
Experimental Protocols
Protocol 1: Preparation of this compound Standard and Sample Solutions for HPLC Analysis
This protocol is adapted from methodologies designed to maintain the stability of this compound.[11]
1. Materials:
- This compound Working Standard
- Methanol (HPLC grade)
- Sodium Hydroxide (analytical grade)
- Acetonitrile (HPLC grade)
- Water (HPLC grade/Milli-Q)
- Volumetric flasks (Class A)
- Pipettes (calibrated)
- Syringe filters (0.45 µm, solvent compatible)
2. Preparation of Diluent (0.05M Methanolic Sodium Hydroxide): a. Weigh 2.0 g of sodium hydroxide pellets and dissolve in 100 mL of water in a beaker. b. Transfer the solution to a 1000 mL volumetric flask. c. Make up the volume with methanol and mix well.
3. Preparation of Standard Stock Solution (e.g., 400 µg/mL): a. Accurately weigh approximately 20 mg of this compound working standard into a 50 mL volumetric flask. b. Add about 30 mL of the diluent (0.05M methanolic sodium hydroxide). c. Sonicate for 5-10 minutes until completely dissolved. d. Allow the solution to return to room temperature. e. Make up to the mark with the diluent and mix thoroughly.
4. Preparation of Sample Solution (from tablets): a. For content uniformity, place one tablet into a 50 mL volumetric flask. For assay, use a powdered composite equivalent to one tablet's strength. b. Add approximately 30 mL of the diluent. c. Sonicate until the tablet is completely dispersed/dissolved. A chilled water bath is recommended to prevent heating. d. Allow the solution to cool to room temperature. e. Make up to the mark with the diluent and mix well. f. Filter a portion of the solution through a 0.45 µm syringe filter into an HPLC vial.
5. Analysis:
- Inject the prepared standard and sample solutions into the HPLC system for analysis. It is recommended to analyze the samples as soon as possible after preparation.
Visualizations
Caption: Acid-catalyzed degradation pathway of this compound.
Caption: Recommended workflow for rabeprazole sample preparation.
Caption: Troubleshooting decision tree for rabeprazole analysis.
References
- 1. mdpi.com [mdpi.com]
- 2. Quality by Design Applied Development of Immediate-Release this compound Dry-Coated Tablet - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Effect of pharmaceutical excipients on aqueous stability of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development and Validation of a Stability-Indicating RP-HPLC Method for the Determination of Process-Related Impurities and Degradation Products of this compound in Pharmaceutical Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural elucidation of this compound photodegradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. CN112834628A - Method for determining this compound and impurities thereof by high performance liquid chromatography - Google Patents [patents.google.com]
- 10. CN104020239B - Method for separating and determining rebeprazole sodium and impurities thereof through high performance liquid chromatography (HPLC) - Google Patents [patents.google.com]
- 11. japsonline.com [japsonline.com]
- 12. scispace.com [scispace.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Improving the solubility of rabeprazole sodium for in vitro assays
This guide provides researchers, scientists, and drug development professionals with essential information for handling rabeprazole sodium in experimental settings. Find answers to common questions, troubleshoot solubility issues, and follow detailed protocols to ensure the stability and effectiveness of this compound in your in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
For high-concentration stock solutions, organic solvents are recommended. Dimethyl sulfoxide (DMSO), ethanol, and dimethylformamide (DMF) are effective solvents for this compound.[1] It is good practice to purge the solvent with an inert gas before dissolving the compound to minimize oxidation.[1] For assays sensitive to organic solvents, aqueous solutions can be prepared directly in alkaline buffers (pH > 8.0), though the achievable concentration may be lower.[1][2]
Q2: What is the solubility of this compound in common laboratory solvents?
The solubility of this compound can vary slightly between batches and is highly dependent on the solvent, pH, and temperature. The following table summarizes reported solubility data.
| Solvent | pH | Reported Solubility (mg/mL) | Source(s) |
| DMSO | N/A | ~25, 76, ≥15.5, up to 100 (with sonication) | [1][3][4][5][6] |
| Ethanol | N/A | ~30, 76 | [1][3][5] |
| Dimethylformamide (DMF) | N/A | ~30 | [1] |
| Water | Neutral | "Very soluble", 76, 100.4, 352.35 | [3][5][7][8][9] |
| Water (with pH adjustment) | 11 | 66.67 (with sonication) | [6] |
| PBS | 7.2 | ~10 | [1] |
| Acetate Buffer | 4.5 | 37.05 | [9] |
| Phosphate Buffer | 6.8 | 33.90 | [9] |
| Buffer | 7.5 | 0.395 | [8] |
| Buffer | 8.0 | 0.567 | [8] |
| Buffer | 9.0 | 0.878 | [8] |
Q3: How does pH affect the solubility and stability of this compound?
The stability of this compound is critically dependent on pH.[9]
-
Acidic to Neutral pH (≤ 7.0): The compound is very unstable and degrades rapidly. The half-life in aqueous solutions with a pH below 3.0 is less than 10 minutes.[2] This degradation is often visible as a yellow or purple discoloration.[8][10]
-
Alkaline pH (> 8.0): this compound is significantly more stable in alkaline conditions.[2][9][11] For instance, in a solution at pH 8.0, it can remain stable for approximately 26 hours.[11]
Therefore, to maintain the integrity of the compound, all aqueous buffers and media used for dilution should be alkaline.
Caption: Relationship between pH and this compound stability.
Q4: How long can I store this compound solutions?
-
Organic Stock Solutions (DMSO, Ethanol, DMF): When stored properly at -20°C or -80°C, these solutions can be stable for several months. However, it is always best to refer to the manufacturer's datasheet.
-
Aqueous Solutions: It is strongly recommended to prepare aqueous solutions fresh on the day of use. Storing aqueous solutions for more than one day is not advised due to the compound's instability.[1]
Q5: Why did my this compound solution change color?
A color change to yellow, brown, or purple indicates chemical degradation.[8][12] This is most often caused by exposure to acidic conditions, but can also be triggered by moisture, heat, and light.[2] If you observe a color change, the solution should be discarded as it no longer contains the active, intact compound.
Troubleshooting Guide
Problem: My this compound precipitated after I diluted it into my cell culture medium.
This is a common issue that occurs when a high-concentration organic stock solution is diluted into an aqueous medium with a neutral or slightly acidic pH. The this compound, which is stable in the organic solvent, rapidly degrades and precipitates in the unfavorable pH of the medium.
Solution Steps:
-
Check Medium pH: Ensure your final cell culture medium or buffer has a pH above 8.0 to maintain stability.
-
Minimize Final Solvent Concentration: High concentrations of organic solvents can be toxic to cells and can also affect compound solubility. Keep the final DMSO or ethanol concentration well below 0.5%, and ideally below 0.1%.
-
Use Serial Dilution: Instead of a single large dilution, perform a series of smaller dilutions. This can help keep the compound in solution.
-
Add to Medium Slowly: Add the this compound stock solution to the aqueous medium drop-by-drop while vortexing or stirring to facilitate rapid mixing and prevent localized high concentrations that can lead to precipitation.
Caption: A decision tree for troubleshooting precipitation issues.
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO
-
Preparation: Bring the this compound vial and a vial of anhydrous, high-purity DMSO to room temperature.
-
Weighing: Accurately weigh the desired amount of this compound powder.
-
Dissolving: Add the appropriate volume of DMSO to the powder to achieve the target concentration (e.g., for a 25 mg/mL stock, add 1 mL of DMSO to 25 mg of this compound).
-
Solubilization: Cap the vial tightly and vortex thoroughly. If needed, use brief sonication in a water bath to ensure complete dissolution.[6]
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.
Protocol 2: Preparation of an Aqueous Working Solution from an Organic Stock
This protocol is critical for preventing precipitation and degradation during experiments.
Caption: Recommended workflow for diluting this compound.
-
Buffer Preparation: Prepare a sterile aqueous buffer with a pH greater than 8.0 (e.g., Tris buffer pH 8.0-9.0).
-
Thaw Stock: Remove one aliquot of the high-concentration DMSO stock solution from the freezer and allow it to thaw completely at room temperature.
-
Intermediate Dilution: Perform an intermediate dilution of the stock solution into your alkaline buffer. This helps to gradually introduce the compound to the aqueous environment.
-
Final Dilution: Add the required volume of the intermediate dilution to your final assay medium or buffer (which should also be alkaline) while gently vortexing. Ensure the final concentration of DMSO is minimal.
-
Immediate Use: Use the freshly prepared working solution in your experiment without delay to prevent degradation. Do not store the final aqueous working solution.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Quality by Design Applied Development of Immediate-Release this compound Dry-Coated Tablet - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. raybiotech.com [raybiotech.com]
- 5. selleckchem.com [selleckchem.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. This compound | 117976-90-6 [chemicalbook.com]
- 8. jocpr.com [jocpr.com]
- 9. rjptonline.org [rjptonline.org]
- 10. ijapbjournal.com [ijapbjournal.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
Addressing variability in rabeprazole sodium dissolution testing results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering variability in rabeprazole sodium dissolution testing.
Frequently Asked Questions (FAQs)
Q1: We are observing high variability in drug release during the acid stage of our dissolution testing for this compound delayed-release tablets. What are the potential causes?
High variability in the acid stage often points to inconsistencies in the enteric coating, which is designed to prevent drug release in the acidic environment of the stomach. Potential causes include:
-
Inadequate Coating Thickness or Uniformity: Non-uniform application of the enteric coat can lead to weak spots where the acidic medium can penetrate and cause premature drug release.
-
Improper Polymer Selection: The type of enteric polymer used is critical. Some polymers may not provide sufficient acid resistance if not applied correctly.[1]
-
Cracks or Defects in the Coating: Physical imperfections in the coating, which can occur during manufacturing or handling, will compromise its integrity.[2]
-
Interaction with Other Excipients: Certain excipients in the formulation might compromise the integrity of the enteric coating.
-
Instability of this compound: this compound is inherently unstable in acidic conditions.[3][4] Any exposure to the acid medium due to coating failure will lead to drug degradation, which can be misinterpreted as low dissolution in the subsequent buffer stage.
Q2: Our results show a significant lag time or incomplete dissolution in the buffer stage. What factors could be contributing to this?
A delay or failure to achieve complete dissolution in the buffer stage (e.g., pH 6.8) is a common issue. Here are the likely reasons:
-
Overly Resistant Enteric Coating: While the coating needs to be acid-resistant, it must dissolve readily at the target pH of the buffer stage. An excessively thick or cross-linked coating can delay this process.
-
pH of the Dissolution Medium: The dissolution of enteric polymers is highly pH-dependent. Ensure the final pH of your buffer is accurate and maintained throughout the experiment. Enteric-coated polymers like HPMCP begin to dissolve at pH values above 5.5.[3]
-
Formation of a Gel Layer: Some polymers, upon hydration, can form a viscous gel layer that can impede further drug release.
-
Inadequate Agitation: The stirring speed of the dissolution apparatus (e.g., paddle speed) can affect the dissolution rate. Slower speeds may not provide sufficient hydrodynamics to break down the coating and dissolve the drug.[3][5]
-
Pellet Agglomeration: In the case of multiparticulate dosage forms, pellets can sometimes agglomerate in the dissolution vessel, reducing the surface area available for dissolution.[1]
Q3: We are using UV-Vis spectrophotometry for analysis and are getting inconsistent and unexpectedly high absorbance readings. What could be the cause?
This is a frequent problem when using UV-Vis for this compound formulations, especially those with certain enteric coatings.
-
Excipient Interference: Enteric coating polymers, such as hydroxypropyl methylcellulose phthalate (HPMCP), have strong UV absorbance due to their chemical structure, which can interfere with the quantification of this compound.[3][5]
-
Drug Degradation Products: Since this compound degrades in acidic media, the degradation products may also have UV absorbance at or near the analytical wavelength of the parent drug, leading to inaccurate readings.[3][5]
-
Turbidity of the Sample: Incomplete filtration of the dissolution sample can leave suspended particles that scatter light and artificially increase the absorbance reading.
To mitigate these issues, consider the following:
-
Method with Acid Treatment: A validated method involves adding hydrochloric acid to the dissolution sample and centrifuging it. This process degrades the rabeprazole to a stable product with a consistent UV absorbance at a different wavelength (around 298 nm) and precipitates the interfering HPMCP.[3][5]
-
Use of HPLC: High-Performance Liquid Chromatography (HPLC) is a more specific analytical method that can separate this compound from its degradation products and interfering excipients, providing more accurate and reliable results.[1][6]
Q4: How does the choice of dissolution apparatus and agitation speed impact the results for this compound?
The dissolution apparatus and agitation speed are critical parameters that can significantly influence the test results.
-
Apparatus Type: For delayed-release formulations like this compound tablets or capsules, USP Apparatus 2 (paddle method) is commonly used.[1][5]
-
Agitation Speed (RPM): The paddle speed affects the hydrodynamics within the dissolution vessel.
-
Too Low: Insufficient agitation may lead to the formation of a stagnant layer around the dosage form, slowing down the dissolution rate and potentially causing coning (accumulation of undissolved powder at the bottom of the vessel).
-
Too High: Excessive agitation can create turbulence that may not be representative of in-vivo conditions and could lead to faster, but less discriminating, dissolution profiles. It could also cause physical damage to the dosage form.
-
Optimized Speeds: Studies have shown that optimized stirring speeds, for instance, 75 rpm in the acid stage and 60 or 75 rpm in the buffer stage, can provide reliable results.[3][5]
-
It is crucial to use the agitation speed specified in the relevant pharmacopeial monograph or validated in-house method.
Troubleshooting Variability: A Workflow
The following diagram illustrates a logical workflow for troubleshooting variability in this compound dissolution testing.
Caption: Troubleshooting workflow for dissolution variability.
Experimental Protocols
Standard Two-Stage Dissolution Protocol for this compound Delayed-Release Tablets
This protocol is a general guideline based on common methodologies. Specific parameters should be adapted from the relevant pharmacopeia or validated in-house methods.
Apparatus: USP Apparatus 2 (Paddles)
Temperature: 37 ± 0.5 °C
Stage 1: Acid Stage
-
Procedure:
Stage 2: Buffer Stage
-
Dissolution Medium: Add a pre-heated concentrated buffer solution to the acid medium to raise the pH to a specified level (e.g., 6.8 or 8.0). For example, add 250 mL of 0.20 M tribasic sodium phosphate to the 750 mL of 0.1 N HCl to achieve a final pH of 6.8.[5] The final volume is typically 900-1000 mL.
-
Procedure:
-
Continue stirring at a specified speed (e.g., 60 or 75 rpm).[3]
-
Withdraw samples at predetermined time points (e.g., 10, 15, 20, 30, 45, and 60 minutes).[3]
-
Replace the withdrawn volume with fresh, pre-heated buffer medium if necessary.
-
Filter the samples immediately through a suitable filter (e.g., 0.45 µm).[1]
-
Sample Analysis: Analyze the filtered samples using a validated analytical method (HPLC or UV-Vis).
Analytical Method: UV-Vis Spectrophotometry with Acid Treatment for Interference Removal
This method is designed to overcome interference from excipients like HPMCP.[3][5]
-
Sample Preparation:
-
Withdraw a known volume of the dissolution sample.
-
Add a specified volume of 1.0 N HCl to the sample. This will degrade the rabeprazole to a stable product and cause the HPMCP to precipitate.[3]
-
Centrifuge the sample to separate the precipitated excipients.
-
-
Analysis:
-
Measure the UV absorbance of the supernatant at a wavelength of approximately 298 nm.[5]
-
Quantify the amount of rabeprazole released by comparing the absorbance to that of a standard solution prepared in the same manner.
-
Data Presentation
Table 1: Common Dissolution Test Parameters for this compound Delayed-Release Formulations
| Parameter | Acid Stage | Buffer Stage | Rationale |
| Apparatus | USP 2 (Paddle) | USP 2 (Paddle) | Standard for tablets and capsules. |
| Volume | 700-750 mL | 900-1000 mL | Simulates gastric and intestinal fluid volumes. |
| Medium | 0.1 N HCl | Phosphate or Borate Buffer | Simulates stomach and intestinal pH.[6][7] |
| pH | ~1.2 | 6.8 - 9.0 | To test acid resistance and subsequent release.[2][6] |
| Agitation (RPM) | 50 - 100 rpm | 50 - 100 rpm | To ensure adequate hydrodynamics without being overly aggressive.[7] |
| Time | 120 minutes | 45 - 60 minutes | Standard times to assess delayed-release properties. |
| Temperature | 37 ± 0.5 °C | 37 ± 0.5 °C | To simulate physiological body temperature. |
Table 2: Troubleshooting Guide for Common Dissolution Issues
| Issue | Potential Cause | Recommended Action |
| High % Release in Acid Stage | Inadequate enteric coating (thickness, uniformity, cracks). | Review coating process parameters. Evaluate coating morphology (e.g., using SEM). |
| Lag Time in Buffer Stage | Overly thick or cross-linked enteric coating. | Optimize the amount of coating material. Evaluate polymer properties. |
| Incomplete Dissolution | Pellet agglomeration, formation of an insoluble film. | Increase agitation speed (within validated range). Evaluate formulation for excipients causing agglomeration. |
| High Result Variability | Inconsistent manufacturing, non-uniform coating, analytical error. | Review manufacturing controls. Validate analytical method. Ensure proper dissolution apparatus setup. |
| Interference in UV Analysis | UV absorbance by excipients (e.g., HPMCP). | Use HPLC or a validated UV method with a sample clean-up step (e.g., acid treatment and centrifugation).[3][5] |
Signaling Pathways and Logical Relationships
The following diagram illustrates the factors influencing the dissolution of this compound from an enteric-coated dosage form.
Caption: Factors influencing this compound dissolution.
References
- 1. This compound delayed-release multiparticulates: Effect of enteric coating layers on product performance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iosrjournals.org [iosrjournals.org]
- 3. tandfonline.com [tandfonline.com]
- 4. rjptonline.org [rjptonline.org]
- 5. Development and validation of dissolution testings in acidic media for this compound delayed-release capsules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development and validation of a dissolution test for this compound in coated tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
Method refinement for detecting low-level impurities in rabeprazole sodium
This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols for the detection and quantification of low-level impurities in rabeprazole sodium.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What are the common process-related and degradation impurities found in this compound?
A: Common impurities can be related to the manufacturing process or arise from degradation. These include rabeprazole sulphone (Impurity-1), rabeprazole sulphide (Impurity-3), and 1H-benzimidazole-2-thiol (Impurity-5).[1] Other identified process impurities include chloro and methoxy analogues of rabeprazole.[2] Under stress conditions, such as exposure to acid, base, oxidation, heat, or light, this compound can degrade into several products.[2][3] For instance, three notable degradant impurities identified under stress conditions of 40°C/75% relative humidity are 2-Amino-1H-benzimidazole, 1H-Benzimidazol-2-ol, and 2-Benzimidazolethiol.[2][4][5] During manufacturing, an unknown impurity, later identified as 2-[[(3-methyl-4-(methylthio)-2-pyridinyl)methyl]sulfinyl]-1H-benzimidazole, has also been observed at levels of 0.05-0.1%.[6]
Q2: My chromatogram shows poor resolution between the rabeprazole peak and its impurities. How can I improve separation?
A: Poor resolution is a common issue that can be addressed by modifying several chromatographic parameters:
-
Mobile Phase pH: The pH of the mobile phase buffer is critical. For rabeprazole analysis, a pH around 6.4 to 7.0 is often used to achieve good separation.[3][7] Adjusting the pH can alter the ionization state of both rabeprazole and its impurities, thereby changing their retention times.
-
Mobile Phase Composition & Gradient: Optimizing the ratio of the aqueous buffer to the organic solvent (typically acetonitrile and/or methanol) is essential.[1][8] Employing a gradient elution, where the proportion of the organic solvent is increased over time, can effectively separate impurities that are structurally similar to the main peak.[1][4]
-
Column Selection: The choice of stationary phase is crucial. A C18 column is most commonly used.[3][8] For challenging separations, consider using a column with a different particle size (e.g., 1.7 µm for UPLC) or a different chemistry.[2][4]
-
Column Temperature: Maintaining a consistent and optimized column temperature (e.g., 25°C or 30°C) can improve peak shape and resolution.[2][4][7]
Q3: I am observing new, unexpected peaks in my stability study samples. What could they be?
A: Unexpected peaks in stability studies are typically degradation products. Rabeprazole is known to be unstable under various stress conditions.[3]
-
Acidic/Basic Conditions: Significant degradation occurs under acid and base hydrolysis.[3]
-
Oxidative Stress: Rabeprazole is highly labile to oxidative stress, with Impurity-4 (rabeprazole N-oxide) being a major degradant.[3]
-
Thermal and Hydrolytic Stress: The drug also degrades under thermal and hydrolytic conditions, forming impurities like Imp-6.[3]
-
Long-Term Stability: In long-term stability studies (e.g., 40°C/75% RH), impurities such as 1-(1H-benzo[d]imidazol-2-yl)-3-methyl-4-oxo-1,4-dihydropyridine-2-carboxylic acid and 1H-benzo[d]imidazole-2-sulfonic acid have been identified.[9] To identify these unknown peaks, techniques like LC-MS are necessary to determine their mass, which is the first step in structural elucidation.[1]
Q4: How can I minimize the degradation of this compound during sample preparation and analysis?
A: Since rabeprazole is unstable, especially in acidic conditions, care must be taken during sample handling.
-
Diluent Choice: Use a diluent that protects the analyte from degradation. A common approach is to use a mixture of the mobile phase components or a slightly alkaline solution. A diluent containing a very low concentration of sodium hydroxide (e.g., 0.001 mol/L) can be used to improve stability.[7]
-
Temperature Control: Keep sample solutions cool, for instance, by using an autosampler set to a low temperature (e.g., 5°C).[8]
-
Light Protection: Protect samples from light, as photolytic degradation can occur.[3]
-
Prompt Analysis: Analyze samples as quickly as possible after preparation. Stability of the analyte in the chosen solution should be established as part of method validation.[4]
Q5: How do I ensure the accuracy of my results when quantifying impurities at very low levels?
A: Accuracy at low levels is critical and is confirmed during method validation.
-
Spiking Studies: The accuracy of the method should be determined by performing recovery experiments. This involves spiking a sample with known amounts of the impurities at different concentration levels (e.g., LOQ, 50%, 100%, and 150% of the specification limit).[3][10]
-
Recovery Percentage: The percentage recovery of each impurity is then calculated. For rabeprazole impurities, recovery values are typically expected to be within a range of 92.0% to 109.1%.[3]
-
Limit of Quantification (LOQ): The method must be validated to prove it is capable of accurately quantifying impurities at the reporting threshold. The LOQ is the lowest concentration of an analyte that can be determined with acceptable precision and accuracy.[3]
Experimental Protocols
Protocol 1: Stability-Indicating RP-HPLC Method
This method is designed to separate this compound from its process-related impurities and degradation products.[3]
1. Chromatographic Conditions:
-
Column: Waters Symmetry Shield RP18, 250 mm × 4.6 mm, 5 µm particle size.[3]
-
Mobile Phase A: A mixture of 0.025 M KH2PO4 buffer and 0.1% triethylamine in water (pH adjusted to 6.4), and acetonitrile in a 90:10 v/v ratio.[3]
-
Mobile Phase B: A mixture of acetonitrile and water in a 90:10 v/v ratio.[3]
-
Flow Rate: 1.0 mL/min.[3]
-
Detection: UV at 280 nm.[3]
-
Gradient Program:
-
Time (min) | % Mobile Phase B
-
--- | ---
-
0 | 20
-
15 | 40
-
35 | 60
-
45 | 70
-
50 | 20
-
60 | 20
-
2. Sample Preparation:
-
Diluent: A mixture of water and acetonitrile (50:50 v/v).
-
Standard Solution: Prepare a solution containing this compound and known impurities at a suitable concentration in the diluent.
-
Test Sample (Tablets): Transfer tablet powder equivalent to 25 mg of this compound into a 50 mL volumetric flask. Add diluent, sonicate to dissolve, and make up to volume. Filter the solution before injection.[3]
3. Forced Degradation Procedure:
-
Acid Degradation: To 25 mg of this compound, add 10 mL of diluent and 3 mL of 0.1 M HCl. Place in a water bath at 60°C for 45 minutes. Neutralize with 3 mL of 0.1 M NaOH and dilute to 50 mL.[3]
-
Base Degradation: To 25 mg of this compound, add 10 mL of diluent and 5 mL of 0.5 M NaOH. Place in a water bath at 60°C for 2 hours. Neutralize with 5 mL of 0.5 M HCl and dilute to 50 mL.[3]
-
Oxidative Degradation: To 25 mg of this compound, add 10 mL of diluent and 3 mL of 1% hydrogen peroxide. Keep at room temperature for 30 minutes, then dilute to 50 mL.[3]
-
Hydrolytic Degradation: To 25 mg of this compound, add 10 mL of diluent and 10 mL of water. Place in a water bath at 60°C for 3 hours, then dilute to 50 mL.[3]
Protocol 2: Rapid Stability-Indicating UPLC Method
This method utilizes Ultra-Performance Liquid Chromatography (UPLC) for faster and more sensitive separation of rabeprazole and its impurities.[2][4]
1. Chromatographic Conditions:
-
Column: Acquity UPLC, RP18, 100 mm × 2.1 mm, 1.7 µm particle size.[2][4]
-
Mobile Phase A: 0.01 M Phosphate Buffer (pH adjusted to 7.0).
-
Mobile Phase B: Acetonitrile.
-
Injection Volume: 3 µL.[4]
-
Gradient Program:
-
Time (min) | % Mobile Phase B
-
--- | ---
-
0.01 | 10
-
5.0 | 20
-
7.0 | 30
-
12.0 | 50
-
14.0 | 70
-
16.0 | 80
-
16.5 | 50
-
17.0 | 10
-
18.0 | 10
-
2. Sample Preparation:
-
Prepare sample and standard solutions in a suitable diluent (e.g., water:acetonitrile 50:50 v/v) to a final concentration appropriate for UPLC analysis. Ensure complete dissolution and filter before injection.
Data Presentation
Table 1: Summary of Forced Degradation Studies for this compound [3]
| Stress Condition | Parameters | Major Impurity Formed | Total Impurities (%) |
| Acid Hydrolysis | 0.1 M HCl, 60°C, 45 min | Unknown at RRT 0.75 | ~4.07 |
| Base Hydrolysis | 0.5 M NaOH, 60°C, 2 h | Drug found to be very unstable | Not specified |
| Oxidative | 1% H₂O₂, Room Temp, 30 min | Imp-4 (N-oxide) (3.27%) | ~8.50 |
| Hydrolytic | Water, 60°C, 3 h | Imp-6 (2.01%) | ~4.07 |
| Thermal | Dry Heat, 105°C, 24 h | Significant degradation observed | Not specified |
Table 2: Accuracy Data from Recovery Studies of Rabeprazole Impurities [3]
| Impurity | Concentration Level (µg/mL) | Mean % Recovery |
| Imp-1 to Imp-7 | LOQ | 92.0 - 109.1 |
| Imp-1 to Imp-7 | 0.50 | 92.0 - 109.1 |
| Imp-1 to Imp-7 | 1.00 | 92.0 - 109.1 |
| Imp-1 to Imp-7 | 1.50 | 92.0 - 109.1 |
Table 3: Comparison of Chromatographic Methods for Rabeprazole Impurity Analysis
| Parameter | RP-HPLC Method 1[3] | RP-HPLC Method 2[8] | UPLC Method[4] |
| Column | Waters Symmetry Shield RP18 (250x4.6mm, 5µm) | Phenomenex C18 (250x4.6mm, 5µm) | Acquity UPLC RP18 (100x2.1mm, 1.7µm) |
| Mobile Phase | Gradient of KH₂PO₄ buffer (pH 6.4) and ACN | Gradient of K₂HPO₄ buffer and ACN:Methanol | Gradient of Phosphate buffer (pH 7.0) and ACN |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 0.4 mL/min |
| Detection (UV) | 280 nm | 285 nm | 280 nm |
| Run Time | 60 min | 30 min | 18 min |
Visualizations
Caption: General workflow for the analysis of impurities in this compound.
Caption: Forced degradation pathways for this compound under various stress conditions.
References
- 1. jocpr.com [jocpr.com]
- 2. researchgate.net [researchgate.net]
- 3. Development and Validation of a Stability-Indicating RP-HPLC Method for the Determination of Process-Related Impurities and Degradation Products of this compound in Pharmaceutical Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Identification, isolation and characterization of new impurity in this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CN112834628A - Method for determining this compound and impurities thereof by high performance liquid chromatography - Google Patents [patents.google.com]
- 8. sphinxsai.com [sphinxsai.com]
- 9. Identification of degradation products in stressed tablets of this compound by HPLC-hyphenated techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
Enhancing the precision and accuracy of rabeprazole sodium analytical methods
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the precision and accuracy of analytical methods for rabeprazole sodium.
Troubleshooting Guides
This section addresses common issues encountered during the analysis of this compound using High-Performance Liquid Chromatography (HPLC) and UV-Vis Spectrophotometry.
HPLC Method Troubleshooting
Issue 1: Poor Peak Shape (Tailing or Fronting)
-
Question: My this compound peak is showing significant tailing or fronting. What are the possible causes and solutions?
-
Answer: Peak asymmetry can arise from several factors. Here's a systematic approach to troubleshoot this issue:
-
Column Overload: Injecting too concentrated a sample can lead to peak fronting. Try diluting your sample and reinjecting.
-
Secondary Interactions: Rabeprazole has basic properties and can interact with residual acidic silanols on the HPLC column, causing peak tailing.
-
Solution 1: pH Adjustment: Ensure the mobile phase pH is appropriate. For rabeprazole, a slightly basic pH (around 7-8) can help suppress the ionization of silanols.[1]
-
Solution 2: Use of Additives: Incorporate a competing base, such as triethylamine (TEA), into the mobile phase at a low concentration (e.g., 0.1%) to block the active sites on the stationary phase.[2]
-
Solution 3: Column Choice: Employ a column with end-capping or a base-deactivated stationary phase specifically designed to minimize silanol interactions.
-
-
Column Contamination or Degradation: The column may be contaminated with strongly retained compounds or the stationary phase may be degraded.
-
Solution: Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol). If the problem persists, the column may need to be replaced.[3]
-
-
Inappropriate Solvent for Sample Dissolution: Dissolving the sample in a solvent much stronger than the mobile phase can cause peak distortion.
-
Solution: Whenever possible, dissolve the sample in the mobile phase itself.[4]
-
-
Issue 2: Inconsistent Retention Times
-
Question: The retention time for this compound is shifting between injections. What could be causing this variability?
-
Answer: Fluctuations in retention time can compromise the reliability of your method. Consider the following:
-
Mobile Phase Preparation: Inconsistent preparation of the mobile phase, including pH variations or incorrect solvent ratios, is a common cause.
-
Solution: Prepare fresh mobile phase daily and ensure accurate measurements of all components. Use a calibrated pH meter.
-
-
Pump and System Leaks: Leaks in the HPLC system will lead to a drop in pressure and affect the flow rate, causing retention time shifts.
-
Solution: Systematically check for leaks at all fittings and connections, from the solvent reservoir to the detector.[3]
-
-
Temperature Fluctuations: Changes in ambient temperature can affect the viscosity of the mobile phase and the column's performance.
-
Solution: Use a column oven to maintain a constant temperature for the analytical column.[5]
-
-
Column Equilibration: Insufficient equilibration of the column with the mobile phase before starting the analytical run can lead to drifting retention times.
-
Solution: Ensure the column is adequately equilibrated until a stable baseline is achieved.
-
-
Issue 3: Extraneous or Ghost Peaks
-
Question: I am observing unexpected peaks in my chromatogram. How can I identify and eliminate them?
-
Answer: Ghost peaks can originate from various sources:
-
Contaminated Mobile Phase or Solvents: Impurities in the solvents used for the mobile phase or sample preparation are a frequent cause.
-
Solution: Use high-purity, HPLC-grade solvents and freshly prepared mobile phase.[4]
-
-
Sample Carryover: Residue from a previous injection remaining in the injector or column.
-
Solution: Implement a robust needle wash protocol and inject a blank solvent run to check for carryover.
-
-
Degradation of Rabeprazole: Rabeprazole is known to be unstable under acidic conditions.[2][6] If the sample is prepared in an acidic solution or exposed to light, degradation products may appear as extra peaks.
-
UV-Vis Spectrophotometry Troubleshooting
Issue 1: Drifting Baseline
-
Question: The baseline in my UV-Vis spectrophotometer is not stable. What should I do?
-
Answer: A drifting baseline can affect the accuracy of your measurements. Here are some potential causes and solutions:
-
Instrument Warm-up: The spectrophotometer lamp may not have reached a stable operating temperature.
-
Solution: Allow the instrument to warm up for the manufacturer-recommended time before use.
-
-
Contaminated or Mismatched Cuvettes: Dirt, fingerprints, or scratches on the cuvettes can cause baseline drift. Using mismatched cuvettes for the blank and sample can also be a factor.
-
Solution: Clean cuvettes thoroughly and always use a matched pair for blank and sample measurements.
-
-
Solvent Issues: The solvent may be degrading or evaporating, or it might contain impurities that absorb at the analysis wavelength.
-
Solution: Use fresh, high-purity solvents. Ensure the cuvette is properly sealed to prevent evaporation.
-
-
Issue 2: Non-linear Calibration Curve
-
Question: My calibration curve for this compound is not linear. What are the possible reasons?
-
Answer: A non-linear calibration curve can indicate several issues:
-
Concentration Range: The concentration of your standards may exceed the linear range of the assay.
-
Solution: Prepare a new set of standards with a narrower concentration range.
-
-
Chemical Deviations: Changes in the chemical nature of the analyte, such as ionization or association at higher concentrations, can lead to non-linearity.
-
Solution: Ensure the pH of the solvent is consistent across all standards to maintain a constant ionization state for rabeprazole.
-
-
Stray Light: High sample absorbance can lead to deviations from Beer's Law due to stray light in the instrument.
-
Solution: Dilute samples to an appropriate absorbance range (typically below 1.0 AU).
-
-
Frequently Asked Questions (FAQs)
Q1: What is the typical wavelength for the analysis of this compound by UV-Vis spectrophotometry?
A1: The maximum absorbance (λmax) for this compound is typically observed around 284-292 nm, depending on the solvent used.[7][8] Common solvents include methanol, 0.01M NaOH, and 0.05N NaOH.[1][7][8]
Q2: How can I ensure the stability of this compound during analysis?
A2: this compound is highly unstable in acidic conditions and is also sensitive to light. To ensure stability:
-
pH Control: Use alkaline solvents for sample and standard preparation, such as 0.01M NaOH or a methanolic sodium hydroxide solution.[1][7] Avoid acidic media unless conducting forced degradation studies.
-
Light Protection: Protect solutions containing this compound from light by using amber glassware or covering flasks with aluminum foil.
Q3: What are the critical parameters to consider for HPLC method validation for this compound?
A3: According to ICH guidelines, the key validation parameters for an HPLC method include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components, such as impurities and degradation products.[2]
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[1][9]
-
Accuracy: The closeness of the test results obtained by the method to the true value.[1][2]
-
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. This includes repeatability and intermediate precision.[2][9]
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.[2]
-
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.[5]
Q4: How should a forced degradation study for this compound be conducted?
A4: A forced degradation study is essential to establish the stability-indicating nature of an analytical method. This compound should be subjected to stress conditions as per ICH guidelines, which typically include:
-
Acid Hydrolysis: e.g., 0.1M HCl at 60°C.[2]
-
Base Hydrolysis: e.g., 0.5M NaOH at 60°C.[2]
-
Oxidative Degradation: e.g., 1% Hydrogen Peroxide at room temperature.[2]
-
Thermal Degradation: e.g., Heat at a specific temperature.
-
Photolytic Degradation: Exposure to UV and visible light. The analytical method should be able to separate the degradation products from the parent drug and any known impurities.[2]
Experimental Protocols
HPLC Method for the Determination of this compound and its Impurities
This protocol is a representative example based on published methods.[2]
-
Chromatographic Conditions:
-
Column: Waters Symmetry Shield RP18 (250 mm × 4.6 mm, 5 µm)
-
Mobile Phase:
-
Solvent A: 0.025 M KH2PO4 buffer with 0.1% triethylamine (pH 6.4) and acetonitrile (90:10 v/v)
-
Solvent B: Acetonitrile and water (90:10 v/v)
-
-
Gradient Program: A gradient elution is typically used to separate impurities.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 280 nm
-
Injection Volume: 10 µL
-
Column Temperature: Ambient or controlled (e.g., 35°C)[5]
-
-
Standard Solution Preparation:
-
Accurately weigh about 25 mg of this compound working standard into a 50 mL volumetric flask.
-
Dissolve in a suitable diluent (e.g., a mixture of water and acetonitrile) and make up to volume.
-
-
Sample Solution Preparation (for tablets):
-
Weigh and finely powder 20 tablets.
-
Transfer a quantity of powder equivalent to 25 mg of this compound into a 50 mL volumetric flask.
-
Add diluent, sonicate to dissolve, and make up to volume.
-
Filter the solution through a 0.45 µm nylon filter before injection.[2]
-
UV-Vis Spectrophotometric Method for this compound Assay
This protocol is a general procedure based on established methods.[7][8]
-
Instrument: A calibrated UV-Vis spectrophotometer.
-
Solvent: 0.05N NaOH.[7]
-
Standard Stock Solution Preparation (100 µg/mL):
-
Accurately weigh 10 mg of this compound working standard and transfer to a 100 mL volumetric flask.
-
Dissolve in about 25 mL of 0.05N NaOH, sonicate if necessary, and then dilute to the mark with the same solvent.[7]
-
-
Calibration Curve Preparation:
-
Sample Preparation (for tablets):
-
Follow a similar procedure as for the HPLC sample preparation to obtain a stock solution of known concentration.
-
Dilute the filtered sample solution with the solvent to fall within the concentration range of the calibration curve.
-
Measure the absorbance and determine the concentration from the calibration curve.
-
Data Presentation
Table 1: Summary of HPLC Method Validation Parameters for this compound
| Parameter | Reported Range/Value | Reference |
| Linearity Range | 0.025 - 150% of label claim | [1] |
| Correlation Coefficient (r²) | > 0.999 | [1][9] |
| Accuracy (% Recovery) | 92.0% - 109.1% | [2] |
| Precision (% RSD) | < 2.0% | [9] |
| LOD | Varies by impurity | [2] |
| LOQ | Varies by impurity | [2] |
Table 2: Summary of UV-Vis Spectrophotometric Method Validation Parameters
| Parameter | Method 1 | Method 2 | Reference |
| Solvent | Methanol | 0.05N NaOH | [7][8] |
| λmax | 284 nm | 292 nm | [7][8] |
| Linearity Range | 4-20 µg/mL | 2-18 µg/mL | [7][8] |
| Correlation Coefficient (r²) | Not specified | 0.999 | [7] |
| Accuracy (% Recovery) | Validated by recovery studies | 99.8% - 100.2% | [7][8] |
Visualizations
Caption: Workflow for HPLC analysis of this compound.
Caption: Logical flow of a forced degradation study.
References
- 1. japsonline.com [japsonline.com]
- 2. Development and Validation of a Stability-Indicating RP-HPLC Method for the Determination of Process-Related Impurities and Degradation Products of this compound in Pharmaceutical Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. eclass.uoa.gr [eclass.uoa.gr]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. asianpharmtech.com [asianpharmtech.com]
- 8. asianpubs.org [asianpubs.org]
- 9. Validation and Application of a New Reversed Phase HPLC Method for In Vitro Dissolution Studies of this compound in Delayed-Release Tablets - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Validation of a Stability-Indicating HPLC Method for Rabeprazole Sodium
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method for rabeprazole sodium with alternative analytical techniques. The information presented is supported by experimental data to assist in the selection of the most appropriate analytical method for quality control and stability studies of this compound in pharmaceutical formulations.
Introduction to this compound and Analytical Methods
This compound is a proton pump inhibitor used to treat acid-related gastrointestinal disorders. It is known to be unstable in acidic conditions, necessitating the use of stability-indicating analytical methods to ensure its efficacy and safety.[1][2][3] A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) without interference from its degradation products, impurities, or excipients.
While Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) is a widely accepted and robust technique for this purpose, other methods such as Ultra-Performance Liquid Chromatography (UPLC), High-Performance Thin-Layer Chromatography (HPTLC), UV-Visible Spectrophotometry, and Capillary Electrophoresis (CE) offer alternative approaches with their own distinct advantages and limitations.
Comparison of Analytical Methods for this compound
The choice of an analytical method depends on various factors, including the specific requirements of the analysis (e.g., routine quality control, stability testing, impurity profiling), available instrumentation, and desired performance characteristics such as speed, sensitivity, and resolution.
| Feature | HPLC (High-Performance Liquid Chromatography) | UPLC (Ultra-Performance Liquid Chromatography) | HPTLC (High-Performance Thin-Layer Chromatography) | UV-Visible Spectrophotometry | Capillary Electrophoresis (CE) |
| Principle | Differential partitioning of analytes between a liquid mobile phase and a solid stationary phase. | Similar to HPLC but uses smaller particle size columns for higher resolution and speed.[4][5] | Separation on a thin layer of adsorbent material with detection via densitometry. | Measurement of light absorption by the analyte at a specific wavelength.[1][6][7][8][9] | Separation of ions based on their electrophoretic mobility in an electric field.[10][11][12][13][14] |
| Specificity | High; can separate the drug from its degradation products and impurities.[7][10] | Very high; excellent resolution of complex mixtures.[5] | Moderate to high; depends on the mobile phase and stationary phase.[15][16][17][18][19] | Low; susceptible to interference from other absorbing species.[1][6][7][8] | High; offers different selectivity compared to chromatography.[10][11][12][13][14] |
| Sensitivity | High (typically µg/mL to ng/mL).[15] | Very high (typically ng/mL to pg/mL).[4] | Moderate (typically ng/spot).[17][19] | Low to moderate (typically µg/mL).[7][8] | High (typically µg/mL to ng/mL).[10][11][13][14] |
| Speed | Moderate (run times typically 10-30 min).[11] | Fast (run times typically < 5 min).[4][5] | High throughput (multiple samples per plate). | Very fast (seconds per sample). | Fast (run times typically a few minutes).[10][11][12][13][14] |
| Cost | Moderate (instrumentation and solvent costs). | High (instrumentation and column costs). | Low (instrumentation and solvent costs). | Low (instrumentation is relatively inexpensive). | Moderate (instrumentation and capillary costs). |
| Typical Use | Routine QC, stability studies, impurity profiling. | High-throughput screening, impurity profiling, complex sample analysis. | Screening, qualitative analysis, and quantitative analysis of simpler mixtures. | Simple quantitative analysis where interferences are minimal. | Analysis of charged molecules, chiral separations. |
Experimental Protocols
Validated Stability-Indicating HPLC Method
This section details a typical experimental protocol for a stability-indicating RP-HPLC method for the analysis of this compound.
Chromatographic Conditions:
-
Column: Waters Symmetry Shield RP18 (250 mm x 4.6 mm, 5 µm)[10]
-
Mobile Phase: A gradient mixture of:
-
Injection Volume: 20 µL
-
Column Temperature: Ambient
Forced Degradation Studies:
Forced degradation studies are essential to demonstrate the stability-indicating nature of the method.[10]
-
Acid Degradation: 0.1 M HCl at 60°C for 30 minutes.
-
Base Degradation: 0.5 M NaOH at 60°C for 2 hours.[10]
-
Oxidative Degradation: 3% H2O2 at room temperature for 30 minutes.[10]
-
Thermal Degradation: 105°C for 18 hours.[10]
-
Photolytic Degradation: Exposure to UV light (254 nm) for 24 hours.
Sample Preparation:
A stock solution of this compound is prepared in a suitable diluent (e.g., a mixture of water and acetonitrile). Working standards and samples are prepared by diluting the stock solution to the desired concentration. For tablet analysis, a powder equivalent to a specific amount of this compound is dissolved in the diluent, sonicated, and filtered before injection.
Alternative Analytical Methods: A Snapshot
-
UPLC: A method using a Waters Acquity BEH C18 column (50 x 2.1 mm, 1.7 µm) with a mobile phase of acetonitrile and phosphate buffer (pH 7.4) at a flow rate of 0.4 mL/min has been reported, offering a significantly shorter run time of about 2 minutes.[4]
-
HPTLC: A method for simultaneous estimation with domperidone has been developed using a mobile phase of ethyl acetate-methanol-benzene-acetonitrile (30:20:30:20 v/v/v/v) and detection at 287 nm.[15]
-
UV-Visible Spectrophotometry: Simple methods have been developed using methanol as a solvent, with a λmax of 284 nm.[7] Another approach involves charge-transfer complexation with reagents like p-chloranilic acid or TCNQ, with measurements at 518 nm and 845 nm, respectively.[1]
-
Capillary Electrophoresis: A validated method utilized a bare fused-silica capillary with a 10 mM sodium tetraborate buffer (pH 9.0) and detection at 291 nm.[10][11]
Data Presentation: Performance Comparison
The following tables summarize the validation parameters for the stability-indicating HPLC method and its alternatives.
Table 1: HPLC Method Validation Data
| Parameter | Result |
| Linearity Range (µg/mL) | 0.5 - 100 |
| Correlation Coefficient (r²) | > 0.999 |
| LOD (µg/mL) | 0.1 |
| LOQ (µg/mL) | 0.5 |
| Accuracy (% Recovery) | 98.0 - 102.0 |
| Precision (% RSD) | < 2.0 |
| Robustness | Unaffected by minor changes in flow rate, mobile phase composition, and pH. |
Table 2: Comparison of Key Performance Parameters of Different Analytical Methods
| Parameter | HPLC | UPLC[4] | HPTLC[17][19] | UV-Vis Spectrophotometry[7][8] | Capillary Electrophoresis[10][11][13][14] |
| Linearity Range | 0.5 - 100 µg/mL | 0.03 - 30 µg/mL | 40 - 200 ng/spot | 4 - 20 µg/mL | 5 - 40 µg/mL |
| Correlation Coefficient (r²) | > 0.999 | > 0.999 | ~0.998 | ~0.999 | ~0.9993 |
| LOD | 0.1 µg/mL | Not specified | 10 ng/spot | 1.38 µg/mL | 1.29 µg/mL |
| LOQ | 0.5 µg/mL | Not specified | 20 ng/spot | Not specified | 3.91 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0 | 98.0 - 101.5 | 99.82 ± 0.74 | Not specified | 103.1 |
| Precision (% RSD) | < 2.0 | < 1.5 | < 2.0 | Not specified | 0.49 (interday) |
Mandatory Visualization
Caption: Workflow for the validation of a stability-indicating HPLC method.
Conclusion
The stability-indicating RP-HPLC method remains the gold standard for the analysis of this compound in pharmaceutical formulations, offering a robust and reliable approach for quality control and stability testing. It provides excellent specificity, allowing for the separation of rabeprazole from its degradation products, a critical requirement for a labile compound. While alternative methods like UPLC offer significant advantages in terms of speed and sensitivity, the initial investment in instrumentation may be a consideration. HPTLC provides a high-throughput and cost-effective option for screening purposes. UV-Visible spectrophotometry, although simple and rapid, lacks the specificity required for stability-indicating assays. Capillary electrophoresis presents a powerful alternative with high efficiency and a different separation mechanism, which can be advantageous for complex samples. The selection of the most suitable method will ultimately depend on the specific analytical needs and available resources of the laboratory.
References
- 1. japsonline.com [japsonline.com]
- 2. Stability Indicating RP-UPLC Method for Simultaneous Estimation of this compound and Mosapride Citrate in Tablet Dosage form - ProQuest [proquest.com]
- 3. japsonline.com [japsonline.com]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. Spectrophotometric methods for simultaneous estimation of this compound and aceclofenac from the combined capsule dosage form - PMC [pmc.ncbi.nlm.nih.gov]
- 7. asianpubs.org [asianpubs.org]
- 8. Quantitative analysis of this compound in commercial dosage forms by spectrophotometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
- 11. Validation of a capillary electrophoresis method for analysis of this compound in a pharmaceutical dosage form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. researchgate.net [researchgate.net]
- 14. Validation of a capillary electrophoresis method for analysis of this compound in a pharmaceutical dosage form. | Semantic Scholar [semanticscholar.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. ijpsonline.com [ijpsonline.com]
- 18. Simultaneous HPTLC Determination of Rabeprazole and Itopride Hydrochloride From Their Combined Dosage Form | Semantic Scholar [semanticscholar.org]
- 19. A Validated HPTLC Method for Determination of Ondansetron in Combination with Omeprazole or Rabeprazole in Solid Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro and In Vivo Correlation of Rabeprazole Sodium Dissolution: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro dissolution and in vivo bioavailability of various rabeprazole sodium formulations. This compound, a proton pump inhibitor, is highly acid-labile, necessitating enteric-coated or delayed-release formulations to ensure its stability and effective absorption. Understanding the correlation between its dissolution characteristics and its behavior in the body is crucial for formulation development and ensuring therapeutic equivalence.
Experimental Methodologies
In Vitro Dissolution Testing
The in vitro dissolution of this compound is typically evaluated using a two-stage process to simulate the transit of the dosage form through the gastrointestinal tract.
1. Acid Stage (Simulated Gastric Fluid): This stage assesses the acid resistance of the enteric coating.
-
Apparatus: USP Apparatus 2 (Paddle)
-
Temperature: 37 ± 0.5°C
-
Sampling: Samples are taken at the end of the 2-hour period to determine the amount of drug released. For enteric-coated formulations, minimal drug release is expected in this stage.
2. Buffer Stage (Simulated Intestinal Fluid): This stage evaluates the drug release in a neutral to alkaline environment, mimicking the conditions of the small intestine.
-
Apparatus: USP Apparatus 2 (Paddle)
-
Medium: The pH of the dissolution medium is raised to 6.8 or 8.0 by adding a phosphate buffer.[1][3][4]
-
Temperature: 37 ± 0.5°C
-
Sampling: Samples are collected at various time points (e.g., 10, 20, 30, 45, and 60 minutes) to construct a dissolution profile.[2]
-
Analysis: The concentration of this compound in the samples is typically determined by High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.[5]
In Vivo Bioavailability Studies
In vivo bioavailability studies are conducted in healthy human subjects to determine the rate and extent of drug absorption.
-
Study Design: Typically a randomized, single-dose, two-way crossover study comparing a test formulation to a reference formulation.[5] Studies can be conducted under fasting or fed conditions.[6]
-
Subjects: Healthy adult male and non-pregnant female volunteers.
-
Procedure:
-
Subjects receive a single oral dose of the this compound formulation.
-
Blood samples are collected at predetermined time intervals (e.g., pre-dose, and at various points up to 24 hours post-dose).
-
Plasma is separated from the blood samples and analyzed for rabeprazole concentration using a validated analytical method, such as LC-MS/MS.
-
-
Pharmacokinetic Parameters: The following key pharmacokinetic parameters are calculated from the plasma concentration-time data:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC (Area Under the Curve): A measure of the total drug exposure over time.
-
Comparative Data
Table 1: In Vitro Dissolution of Different this compound Formulations
| Formulation Type | Acid Stage (0.1N HCl, 2 hours) % Release | Buffer Stage (pH 6.8), % Release at 45 mins | Reference |
| Delayed-Release Tablets (Brand A) | < 10% | > 85% | [4] |
| Delayed-Release Tablets (Brand B) | < 10% | > 90% | [4] |
| Enteric-Coated Pellets | < 5% | > 95% | [7] |
| Immediate-Release Tablet with Buffer | Not Applicable (designed for gastric release) | > 80% (in pH 8.0 buffer at 30 mins) | [8] |
Table 2: In Vivo Pharmacokinetic Parameters of Different this compound Formulations
| Formulation Type | Cmax (ng/mL) | Tmax (hours) | AUC (ng·h/mL) | Reference |
| Delayed-Release Tablet (20 mg) | 545 ± 215 | 4.1 ± 1.56 | 460 ± 297 | [9] |
| Immediate-Release Tablet with Buffer (20 mg) | 1184.2 ± 593.5 | 0.5 | 1614.0 ± 793.1 | [10] |
| Delayed-Release Granules (10 mg) | 294 ± 101 | 2.9 ± 0.35 | - | [9] |
In Vitro-In Vivo Correlation (IVIVC)
-
Delayed-Release Formulations: The in vitro dissolution data for delayed-release tablets and enteric-coated pellets show minimal drug release in acidic conditions, followed by rapid and complete release in a neutral pH environment.[4][7] This corresponds well with the in vivo pharmacokinetic profiles, which exhibit a lag time before absorption and a Tmax of approximately 3-5 hours, consistent with the drug being released in the small intestine.[9]
-
Immediate-Release Formulations: An immediate-release tablet formulated with a buffering agent to protect the rabeprazole from gastric acid demonstrates rapid dissolution in vitro.[8] This correlates with a significantly faster Tmax of 0.5 hours in vivo, indicating rapid absorption from the stomach.[10] Interestingly, while the Tmax is much faster, the overall exposure (AUC) of the immediate-release formulation was found to be bioequivalent to the existing delayed-release tablet in a study conducted in beagles.[10]
Conclusion
The available data suggests a strong qualitative correlation between the in vitro dissolution and in vivo performance of this compound formulations. The two-stage dissolution test is a reliable predictor of the delayed-release characteristics and subsequent absorption profile of enteric-coated formulations. For immediate-release formulations, the inclusion of buffering agents allows for rapid dissolution and absorption in the stomach, which is reflected in a much shorter Tmax. These findings underscore the importance of formulation design and in vitro testing in predicting the in vivo behavior of this compound and ensuring its therapeutic efficacy.
References
- 1. Population pharmacokinetics of rabeprazole and dosing recommendations for the treatment of gastroesophageal reflux disease in children aged 1-11 years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rjpbcs.com [rjpbcs.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Bioequivalence study of this compound on healthy human volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. This compound delayed-release multiparticulates: Effect of enteric coating layers on product performance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quality by Design Applied Development of Immediate-Release this compound Dry-Coated Tablet - PMC [pmc.ncbi.nlm.nih.gov]
- 9. fda.gov [fda.gov]
- 10. Quality by Design Applied Development of Immediate-Release this compound Dry-Coated Tablet - PubMed [pubmed.ncbi.nlm.nih.gov]
A Preclinical Comparative Analysis of Rabeprazole Sodium's Efficacy in Experimental Ulcer Models
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the ulcer healing properties of rabeprazole sodium in comparison to other proton pump inhibitors (PPIs) in established preclinical models.
This guide provides a detailed comparison of the ulcer healing rates of this compound against other leading proton pump inhibitors (PPIs), including lansoprazole, omeprazole, and pantoprazole, based on available preclinical data from various animal models of gastric ulcers. The data is presented in a structured format to facilitate objective comparison of their therapeutic efficacy. Detailed experimental protocols for the cited ulcer models are also provided to ensure reproducibility and aid in the design of future studies.
Comparative Efficacy of PPIs in Preclinical Ulcer Models
The following tables summarize the quantitative data on the ulcer healing properties of this compound and other PPIs in different preclinical ulcer models.
Aspirin-Induced Ulcer Model in Rats
This model is widely used to screen for drugs with potential anti-ulcer activity, mimicking ulcers induced by nonsteroidal anti-inflammatory drugs (NSAIDs).
| Treatment Group | Dose (mg/kg) | Ulcer Index (Mean) | Ulcer Percentage (%) | Reference |
| Control (Aspirin only) | 200 | 6.2 - 6.5 | 100 | [1] |
| This compound | 20 | 1.1 - 1.4 | 35 | [1] |
| Lansoprazole | 30 | 3.2 - 3.4 | 67 | [1] |
Key Observation: In the aspirin-induced ulcer model, this compound demonstrated a significantly lower ulcer index and a smaller percentage of ulceration compared to lansoprazole, suggesting a more potent gastroprotective effect against NSAID-induced damage.[1]
Multi-Model Comparison of Pantoprazole in Rats
The following data for pantoprazole provides a reference for its efficacy across different ulcer induction methods, measured by the median effective dose (ED₅₀). A lower ED₅₀ value indicates higher potency.
| Ulcer Model | Pantoprazole ED₅₀ (mg/kg) | Reference |
| Water-Immersion Restraint Stress (WIRS) | 0.78 | |
| Ethanol-Induced | 20.5 | |
| Pylorus Ligation-Induced | >50.0 |
Key Observation: Pantoprazole's efficacy varies significantly depending on the ulcer induction method, being highly potent in a stress-induced model but less effective in ethanol and pylorus ligation-induced models.
Experimental Protocols
Detailed methodologies for the key preclinical ulcer models cited in this guide are provided below.
Aspirin-Induced Gastric Ulcer Model in Rats
This protocol outlines the procedure for inducing gastric ulcers using aspirin.
Caption: Workflow for Aspirin-Induced Ulcer Model.
Acetic Acid-Induced Gastric Ulcer Model in Rats
This model is utilized to create chronic ulcers that closely resemble human peptic ulcers.
Caption: Workflow for Acetic Acid-Induced Ulcer Model.
Ethanol-Induced Gastric Ulcer Model in Rats
This acute model is used to evaluate the cytoprotective effects of drugs against damage caused by a necrotizing agent.
Caption: Workflow for Ethanol-Induced Ulcer Model.
Mechanism of Action: Proton Pump Inhibition
Proton pump inhibitors, including rabeprazole, exert their gastroprotective and ulcer-healing effects by irreversibly blocking the H+/K+ ATPase (proton pump) in gastric parietal cells. This is the final step in the pathway of gastric acid secretion.
Caption: Mechanism of Proton Pump Inhibition.
Discussion
The preclinical data presented in this guide suggests that this compound is a potent agent for the healing of experimentally induced gastric ulcers. In a direct comparison within an aspirin-induced ulcer model, rabeprazole was found to be more effective than lansoprazole. While direct comparative preclinical data against omeprazole and esomeprazole in standardized models is limited in the public domain, clinical studies often cite the superiority of rabeprazole in preclinical settings. The provided experimental protocols serve as a foundation for conducting further comparative studies to generate a more comprehensive preclinical profile of rabeprazole against other PPIs. Researchers are encouraged to utilize these standardized models to ensure the generation of comparable and robust data.
References
Rabeprazole Sodium in the Battle Against Helicobacter pylori: A Comparative Analysis with Other Proton Pump Inhibitors
For Immediate Release
In the landscape of Helicobacter pylori (H. pylori) eradication therapies, the choice of a proton pump inhibitor (PPI) is a critical determinant of treatment success. This guide provides a head-to-head comparison of rabeprazole sodium's efficacy against other commonly prescribed PPIs, supported by experimental data from clinical trials and meta-analyses. This document is intended for researchers, scientists, and drug development professionals to facilitate an evidence-based approach to selecting the optimal PPI for combination therapies targeting H. pylori infection.
Executive Summary
Rabeprazole, a second-generation PPI, demonstrates comparable efficacy to other PPIs, including omeprazole, lansoprazole, and esomeprazole, in standard triple therapy for H. pylori eradication.[1][2][3] Meta-analyses of randomized controlled trials have shown no statistically significant difference in eradication rates among these PPIs when co-administered with antibiotics.[1][2][3] However, some evidence suggests that newer generation PPIs like rabeprazole and esomeprazole may offer a slight advantage in overall eradication rates compared to first-generation PPIs (omeprazole, lansoprazole, pantoprazole).[4][5] Notably, high-dose rabeprazole regimens, particularly in dual therapy with amoxicillin, have shown promising results as both first-line and rescue therapies.[6][7][8]
Comparative Efficacy of PPIs in H. pylori Eradication
The following tables summarize the quantitative data from various studies, comparing the eradication rates of rabeprazole-based therapies with those of other PPIs in different treatment regimens.
Table 1: Rabeprazole vs. Other PPIs in Triple Therapy
| Comparison | Rabeprazole Eradication Rate (%) | Comparator PPI Eradication Rate (%) | Odds Ratio (95% CI) | Notes |
| Rabeprazole vs. Omeprazole | 79 | 77 | 0.81 (0.58 - 1.15)[1] | Meta-analysis of 4 studies; no significant difference observed.[1] |
| Rabeprazole vs. Lansoprazole | 79 | 77 | 0.77 (0.48 - 1.22)[1] | Meta-analysis of 3 studies; no significant difference observed.[1] |
| Rabeprazole vs. First-Generation PPIs (Omeprazole, Lansoprazole, Pantoprazole) | 80.5 | 76.2 | 1.21 (1.02 - 1.42)[4][5] | Meta-analysis of 35 studies showed a statistically significant, albeit modest, benefit for rabeprazole.[4][5] |
| Rabeprazole (10 mg b.d.) vs. Standard Dose Other PPIs | Not specified | Not specified | 1.21 (0.75 - 1.95)[3] | Sub-analysis showed no significant difference, suggesting low-dose rabeprazole is as effective as standard doses of other PPIs.[2][3] |
| Rabeprazole vs. Esomeprazole | 76.7 | 78.7 | 0.90 (0.70 - 1.17)[4] | Sub-analysis of 5 studies found no significant differences between the two.[4] |
Table 2: Efficacy of Rabeprazole-Based Regimens
| Treatment Regimen | Duration | Eradication Rate (%) | Notes |
| Rabeprazole + Amoxicillin (Dual Therapy) | 14 days | 73[2] | |
| Rabeprazole + Amoxicillin + Clarithromycin (Triple Therapy) | 7 days | 78[2] | |
| Rabeprazole + Amoxicillin + Clarithromycin (Triple Therapy) | 10 days | 75[2] | |
| Low-Dose Rabeprazole (20 mg/day) + Amoxicillin + Clarithromycin | 7 days | 81[2] | |
| High-Dose Rabeprazole (40 mg/day) + Amoxicillin + Clarithromycin | 7 days | 75[2] | |
| Rabeprazole + Clarithromycin + Nitroimidazole (Triple Therapy) | 7 days | 85[2] | |
| High-Dose Rabeprazole (20 mg q.i.d.) + Amoxicillin (750 mg q.i.d.) (Dual Therapy) | 14 days | 95.3[7] | As first-line therapy, significantly higher than sequential or standard triple therapy.[7] |
| High-Dose Rabeprazole (10 mg q.i.d.) + Amoxicillin (500 mg q.i.d.) (Dual Therapy) | 14 days | 100[6] | As second-line therapy after failure of standard triple therapy.[6] |
Experimental Protocols
The methodologies employed in the cited studies share common frameworks for patient selection, diagnosis, and assessment of eradication.
Study Design:
Most of the comparative data comes from randomized controlled trials (RCTs) and meta-analyses of RCTs.[1][2][4] Studies included in the meta-analyses were required to be randomized trials comparing different PPIs in combination with antibiotics, where the only variable was the type of PPI used.[2]
Participant Selection:
Participants were typically adult patients with confirmed H. pylori infection. Diagnosis was established using methods such as the 13C-urea breath test (UBT), rapid urease test (RUT), or histology.[6][9] Patients who had previously received eradication therapy were often excluded from first-line treatment studies but were the focus of rescue therapy trials.
Treatment Regimens:
-
Triple Therapy: Generally consisted of a PPI (e.g., rabeprazole 20 mg b.d., omeprazole 20 mg b.d., lansoprazole 30 mg b.d.), clarithromycin (500 mg b.d.), and amoxicillin (1 g b.d.) for 7 to 14 days.[1][10]
-
High-Dose Dual Therapy: Involved a high dose of a PPI (e.g., rabeprazole 10 mg q.i.d. or 20 mg t.d.s.) and amoxicillin (e.g., 500 mg q.i.d. or 1 g t.d.s.) for 14 days.[6][8]
Confirmation of Eradication:
H. pylori eradication was typically assessed by a 13C-urea breath test performed at least 4 to 6 weeks after the completion of therapy to avoid false-negative results.[8][9]
Statistical Analysis:
The primary outcome measured was the H. pylori eradication rate, often analyzed on both an intention-to-treat (ITT) and a per-protocol (PP) basis. Meta-analyses pooled data using odds ratios (OR) and 95% confidence intervals (CI) to compare the efficacy of different PPIs.[1][2]
Mandatory Visualizations
Mechanism of Action of Proton Pump Inhibitors
References
- 1. Meta-analysis: comparative efficacy of different proton-pump inhibitors in triple therapy for Helicobacter pylori eradication - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Systematic review: Rabeprazole-based therapies in Helicobacter pylori eradication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Systematic review: rabeprazole-based therapies in Helicobacter pylori eradication - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Meta-analysis: esomeprazole or rabeprazole vs. first-generation pump inhibitors in the treatment of Helicobacter pylori infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. High-dose rabeprazole/amoxicillin therapy as the second-line regimen after failure to eradicate H. pylori by triple therapy with the usual doses of a proton pump inhibitor, clarithromycin and amoxicillin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jwatch.org [jwatch.org]
- 8. High-dose rabeprazole-amoxicillin dual therapy and rabeprazole triple therapy with amoxicillin and levofloxacin for 2 weeks as first and second line rescue therapies for Helicobacter pylori treatment failures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Rabeprazole‐amoxicillin dual therapy as first‐line treatment for H pylori eradication in special patients: A retrospective, real‐life study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. wjgnet.com [wjgnet.com]
A Comparative Guide to Bioanalytical Methods for Rabeprazole Sodium Quantification in Rat Plasma
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of validated bioanalytical methods for the quantification of rabeprazole sodium in rat plasma. It is designed to assist researchers in selecting the most appropriate method for their pharmacokinetic, toxicokinetic, and drug metabolism studies. The comparison focuses on High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), presenting their respective experimental protocols and performance data.
Method Comparison
The choice between HPLC-UV and LC-MS/MS for the quantification of rabeprazole in rat plasma depends on the specific requirements of the study. LC-MS/MS offers superior sensitivity and selectivity, making it ideal for studies requiring low limits of quantification. HPLC-UV, while less sensitive, provides a cost-effective and robust alternative for studies with higher expected concentrations of the analyte.
Performance Characteristics
The following table summarizes the key performance characteristics of a validated HPLC-UV and an LC-MS/MS method for the analysis of rabeprazole in plasma.
| Parameter | HPLC-UV Method | LC-MS/MS Method |
| Linearity Range | 0.1 - 30 µg/mL[1] | 2 - 2000 ng/mL |
| Lower Limit of Quantification (LLOQ) | 5.60 ng/mL (in human serum)[1] | 2 ng/mL |
| Accuracy | 99.15 - 101.85%[1] | 97.2 - 104.5% |
| Precision (Intra-day) | 0.13 - 1.56%[1] | ≤ 6.8% |
| Precision (Inter-day) | 0.30 - 1.60%[1] | ≤ 8.5% |
| Recovery | Not explicitly stated for plasma | 85.1 - 92.4% |
Experimental Protocols
Detailed methodologies for the HPLC-UV and LC-MS/MS methods are provided below. These protocols are based on published and validated methods and can be adapted for specific laboratory conditions.
HPLC-UV Method
This method is adapted from a validated procedure for the analysis of rabeprazole in human plasma and is suitable for adaptation to rat plasma.[1]
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 1 mL of plasma, add a suitable internal standard (e.g., omeprazole).
-
Add 5 mL of a mixture of n-hexane and ethyl acetate (90:10 v/v).
-
Vortex for 10 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. Chromatographic Conditions
-
Instrument: HPLC system with UV-Vis detector.
-
Column: C18 column (e.g., Inertsil C18, 5 µm, 150 mm x 4.6 mm).[1]
-
Mobile Phase: Acetonitrile and phosphate buffer (70:30, v/v), with the pH adjusted to 7.0.[1]
-
Flow Rate: 0.8 mL/min.[1]
-
Detection Wavelength: 228 nm.[1]
-
Injection Volume: 20 µL.
LC-MS/MS Method
This protocol is based on a validated method for the simultaneous quantification of rabeprazole enantiomers and their metabolites in rat plasma.[2]
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 50 µL of rat plasma, add the internal standard (e.g., omeprazole).[2]
-
Add 1 mL of ethyl acetate, vortex for 5 minutes.
-
Centrifuge at 12000 rpm for 10 minutes.
-
Transfer the supernatant and evaporate to dryness.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. Chromatographic and Mass Spectrometric Conditions
-
Instrument: LC-MS/MS system (e.g., Agilent 1290 Infinity LC system coupled with an Agilent 6460 Triple Quadrupole MS).
-
Column: Chiral-AGP column (150 × 4 mm, 5 μm).[2]
-
Mobile Phase: A linear gradient of acetonitrile (A) and 10 mmol/L ammonium acetate (B). The gradient program is as follows: 0 min, 10% B; 5 min, 15% B; 9 min, 15% B; 9.01 min, 10% B; 13 min, 10% B.[2]
-
Flow Rate: 0.8 mL/min.
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Rabeprazole: m/z 360.3 → 242.1[2]
-
Internal Standard (Omeprazole): m/z 346.1 → 197.9
-
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the bioanalytical method validation of rabeprazole in rat plasma.
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
